306-O12B-3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C46H91N3O6S6 |
|---|---|
分子量 |
974.6 g/mol |
IUPAC名 |
2-(octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propylamino]propanoate |
InChI |
InChI=1S/C46H91N3O6S6/c1-5-8-11-14-17-20-38-56-59-41-35-53-44(50)25-29-47-28-23-30-48(4)31-24-32-49(33-26-45(51)54-36-42-60-57-39-21-18-15-12-9-6-2)34-27-46(52)55-37-43-61-58-40-22-19-16-13-10-7-3/h47H,5-43H2,1-4H3 |
InChIキー |
JGLIHHAQZDZCLQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCSSCCOC(=O)CCNCCCN(C)CCCN(CCC(=O)OCCSSCCCCCCCC)CCC(=O)OCCSSCCCCCCCC |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of 306-O12B-3 in Gene Delivery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
306-O12B-3 is a novel, bioreducible, and ionizable cationic lipidoid that has emerged as a highly efficient component of lipid nanoparticles (LNPs) for the delivery of genetic therapeutics, particularly antisense oligonucleotides (ASOs). Its unique chemical structure, featuring bioreducible disulfide bonds, allows for efficient encapsulation of nucleic acid cargo and facilitates its release into the cytoplasm of target cells. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its role in advanced gene delivery systems.
Mechanism of Action
The gene delivery mechanism of this compound-containing LNPs can be conceptualized as a multi-step process, beginning with the formulation of the delivery vehicle and culminating in the release of the therapeutic payload into the target cell's cytoplasm.
-
LNP Formulation and Cargo Encapsulation: this compound is typically formulated with other lipid components, such as cholesterol, a helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and a PEGylated lipid (e.g., DSPE-PEG2000) to form LNPs.[1][2] The positively charged ionizable amine headgroup of this compound interacts with the negatively charged phosphate backbone of nucleic acids like ASOs, leading to their efficient encapsulation within the lipid core of the nanoparticle.[3]
-
Systemic Administration and Cellular Uptake: Following intravenous administration, the LNPs circulate in the bloodstream. The PEGylated lipid component helps to shield the nanoparticles from opsonization and clearance by the reticuloendothelial system, thereby prolonging their circulation time. The LNPs are then taken up by target cells, a process generally mediated by endocytosis.
-
Endosomal Escape: Once inside the cell and enclosed within an endosome, the acidic environment of the late endosome (pH ~5.5) plays a crucial role. The ionizable amine headgroup of this compound becomes protonated at this lower pH. This protonation is thought to induce a phase change in the LNP structure and promote interaction with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the formation of pores. This process facilitates the escape of the LNP and its genetic cargo from the endosome into the cytoplasm, avoiding lysosomal degradation.[4]
-
Cytoplasmic Cargo Release: The cytoplasm provides a reductive environment due to the high concentration of glutathione (GSH).[5] The disulfide bonds within the tail structure of this compound are cleaved under these conditions.[3][5] This bioreducible feature leads to the disassembly of the lipidoid structure, effectively un-packaging the nucleic acid cargo and releasing it into the cytoplasm where it can engage with its molecular target (e.g., mRNA for ASOs).
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies involving this compound-based LNPs.
Table 1: In Vitro Performance of this compound LNPs
| Parameter | Value | Cell Line | Cargo | Reference |
| GFP Silencing Efficiency | 81.5% | GFP-expressing HEK293 | GFP-ASO | [2] |
| Cell Viability | High (compared to LPF 2000) | GFP-expressing HEK293 | GFP-ASO | [2] |
Table 2: In Vivo Performance of this compound LNPs for PCSK9 Silencing in Mice
| Parameter | Value | Animal Model | Cargo | Reference |
| Median Effective Dose (ED₅₀) | 0.034 mg/kg | C57BL/6 Mice | PCSK9-ASO | [2][6] |
| Toxicity | No liver or kidney toxicity observed | C57BL/6 Mice | PCSK9-ASO (up to 5 mg/kg) | [2][6] |
| Reduction in PCSK9 Protein | ~50% of normal level | C57BL/6 Mice | PCSK9-ASO (0.1 mg/kg) | [2] |
| Reduction in Serum Cholesterol | ~50% of normal level | C57BL/6 Mice | PCSK9-ASO (0.1 mg/kg) | [2] |
Table 3: Physicochemical Properties of this compound LNPs for Brain Delivery
| Parameter | Value | Formulation | Cargo | Reference |
| Particle Size | ~175 nm | This compound with NT1-O14B | Tau-ASO | [7] |
| Polydispersity Index (PdI) | < 0.2 | This compound with NT1-O14B | Tau-ASO | [7] |
| Zeta-Potential | ~ -15 mV | This compound with NT1-O14B | Tau-ASO | [7] |
Table 4: In Vivo Performance of this compound LNPs for Tau Silencing in the Brain
| Parameter | Value | Animal Model | Cargo | Reference |
| Tau mRNA Reduction | ~50% | C57BL/6J Mice | Tau-ASO | [4][8] |
| Tau Protein Reduction | ~30% | C57BL/6J Mice | Tau-ASO | [4][9] |
Experimental Protocols
LNP Formulation
A representative protocol for the formulation of this compound LNPs for ASO delivery is as follows:
-
Stock Solutions: Prepare stock solutions of this compound, cholesterol, DOPE, and DSPE-PEG2000 in ethanol. Prepare a stock solution of the ASO in a low pH buffer (e.g., 25 mM sodium acetate, pH 5.2).[3]
-
Lipid Mixing: Combine the lipid stock solutions in the desired molar ratio. A commonly used weight ratio for in vivo studies is 16:4:1:1 for this compound:cholesterol:DOPE:DSPE-PEG2000.[1][2] For enhanced in vivo efficacy, a ratio of 16:4:4:1 has also been utilized.[2]
-
Nanoparticle Formation: The lipid-ethanol solution is rapidly mixed with the ASO-buffer solution, often using a microfluidic mixing device or by rapid injection. This process leads to the self-assembly of the LNPs with the ASO encapsulated.
-
Dialysis: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and non-encapsulated ASO.
In Vitro Gene Silencing Assay
-
Cell Culture: Plate GFP-expressing HEK293 cells in a multi-well plate and culture overnight to allow for cell attachment.
-
Transfection: Add the this compound LNP-ASO complexes to the cell culture medium at various concentrations. Include appropriate controls, such as untreated cells, cells treated with a scrambled ASO, and cells treated with a commercial transfection reagent like Lipofectamine 2000.[2][3]
-
Incubation: Incubate the cells with the LNP-ASO complexes for a specified period (e.g., 16 hours).[3]
-
Analysis: Harvest the cells and analyze the GFP expression levels using flow cytometry to quantify the percentage of GFP-negative cells, indicating successful gene silencing.[3]
In Vivo Gene Silencing Studies in Mice
-
Animal Model: Utilize C57BL/6 mice for the study.
-
Administration: Administer the this compound LNP-ASO complexes intravenously via the tail vein at various doses (e.g., 0.025, 0.05, 0.1, 0.5 mg/kg of ASO).[2][10]
-
Sample Collection: After a defined period (e.g., 72 hours), euthanize the mice and collect tissues of interest (e.g., liver, brain).[10] Blood samples can also be collected for serum analysis.
-
Analysis:
-
mRNA Quantification: Extract total RNA from the tissue samples and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene (e.g., PCSK9, Tau).[8][10]
-
Protein Quantification: Perform western blotting or ELISA on tissue lysates or serum to quantify the protein levels of the target gene.
-
Toxicity Assessment: Analyze serum samples for markers of liver (e.g., ALT, AST) and kidney function to assess toxicity.[2][6]
-
Visualizations
Caption: Structure of a this compound based Lipid Nanoparticle.
Caption: Mechanism of this compound LNP mediated gene delivery.
Caption: General experimental workflow for evaluating this compound LNPs.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipids and Lipid Derivatives for RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in lipid nanoparticles for delivery of nucleic acid, mRNA, and gene editing-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delivery of RNAs to Specific Organs by Lipid Nanoparticles for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Synthesis and Purification of the Ionizable Lipidoid 306-O12B-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ionizable lipidoid 306-O12B-3 is a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as antisense oligonucleotides (ASOs) and messenger RNA (mRNA). Its bioreducible nature, owing to the presence of a disulfide bond, facilitates the intracellular release of the therapeutic payload, enhancing efficacy. This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, based on established chemical principles and published methodologies for similar compounds.
Synthesis of this compound
The synthesis of this compound is achieved through a Michael addition reaction, a well-established method for forming carbon-carbon and carbon-heteroatom bonds. This reaction involves the addition of a nucleophile (the amine) to an α,β-unsaturated carbonyl compound (the acrylate).
Reactants:
-
Amine "306": 3,3'-Diamino-N-methyldipropylamine (CAS Number: 105-83-9). This polyamine serves as the nucleophilic core of the lipidoid. It is commercially available from various chemical suppliers.[1][2]
General Reaction Scheme:
The synthesis involves the reaction of the primary amine groups of 3,3'-Diamino-N-methyldipropylamine with the acrylate group of 2-(dodecyldisulfanyl)ethyl acrylate.
Figure 1: General synthesis scheme for this compound.
Experimental Protocol: A Representative Michael Addition
The following is a representative protocol for the Michael addition of amines to acrylates to synthesize lipidoids, based on similar reported procedures.[3][4][5] Optimization of reactant ratios, temperature, and reaction time may be necessary to achieve high yields of this compound.
Materials:
-
3,3'-Diamino-N-methyldipropylamine
-
2-(dodecyldisulfanyl)ethyl acrylate
-
Anhydrous solvent (e.g., methanol, ethanol, or solvent-free conditions)
-
Reaction vessel (e.g., sealed glass vial)
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve 3,3'-Diamino-N-methyldipropylamine in a minimal amount of anhydrous solvent, or use neat if proceeding solvent-free.
-
Add 2-(dodecyldisulfanyl)ethyl acrylate to the reaction mixture. The molar ratio of acrylate to the primary amine groups on the "306" amine should be carefully controlled to favor the desired degree of substitution. A slight excess of the acrylate may be used to drive the reaction to completion.
-
Seal the reaction vessel and heat the mixture with stirring. A typical reaction temperature for Michael additions of this type is in the range of 60-90 °C.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed. Reaction times can vary from several hours to a few days.
-
Upon completion, cool the reaction mixture to room temperature.
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials and any side products. Flash column chromatography is the most commonly cited method for the purification of lipidoids.[3]
Experimental Protocol: Flash Column Chromatography
Materials:
-
Crude this compound reaction mixture
-
Silica gel (for normal-phase chromatography)
-
Solvent system (e.g., a gradient of hexane and ethyl acetate, or dichloromethane and methanol)
-
Flash chromatography system
-
Rotary evaporator
Procedure:
-
Concentrate the crude reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed with the chosen non-polar solvent (e.g., hexane).
-
Load the adsorbed crude product onto the top of the column.
-
Elute the column with a gradient of increasing polarity. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate or methanol.
-
Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified lipidoid.
Quantitative Data:
While specific yields and purity for this compound are not publicly available, Michael addition reactions of this type can often achieve high yields, and flash chromatography is capable of providing high purity (>95%).
| Parameter | Typical Range | Notes |
| Reaction Yield | 80-95% | Highly dependent on optimized reaction conditions. |
| Final Purity | >95% | Achievable with careful flash chromatography. |
LNP Formulation and Mechanism of Action
Once synthesized and purified, this compound is typically formulated into LNPs with other components such as cholesterol, a phospholipid (e.g., DSPC), and a PEGylated lipid. These components self-assemble with the nucleic acid payload in an aqueous environment to form nanoparticles.
The ionizable nature of this compound is crucial for its function. At a low pH (during formulation), the amine groups are protonated, facilitating the encapsulation of the negatively charged nucleic acid. At physiological pH, the lipidoid is relatively neutral, contributing to the stability of the LNP in circulation. Upon endocytosis into the target cell, the acidic environment of the endosome leads to the protonation of the lipidoid, which is thought to promote the disruption of the endosomal membrane and the release of the therapeutic payload into the cytoplasm. The bioreducible disulfide bond in the "O12B" tail can be cleaved by the reducing environment of the cytoplasm, further aiding in the disassembly of the LNP and release of the cargo.
References
An In-depth Technical Guide to the Biodegradability of 306-O12B-3 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific quantitative data on the biodegradability of the 306-O12B-3 lipid nanoparticle is not extensively available in publicly accessible literature. Therefore, this guide synthesizes known structural information of this compound with established principles of lipid nanoparticle biodegradation, drawing parallels from studies on structurally similar biodegradable lipidoids containing ester and disulfide linkages. The experimental protocols provided are generalized methodologies adaptable for the specific analysis of this compound.
Introduction to this compound Lipid Nanoparticles
The this compound lipidoid is a key component in the formulation of bioreducible and biodegradable lipid nanoparticles (LNPs) designed for the delivery of therapeutic payloads such as antisense oligonucleotides (ASOs) and messenger RNA (mRNA). Its structure incorporates both ester and disulfide bonds, which are susceptible to cleavage by endogenous enzymes and reducing agents, respectively. This inherent biodegradability is a critical design feature aimed at minimizing toxicity and ensuring the clearance of the delivery vehicle after its therapeutic mission is complete. In vivo studies have demonstrated the efficacy of this compound LNPs in liver-specific gene silencing and, in combination with other lipids, for delivery to the brain.
Predicted Biodegradation Pathways
The degradation of this compound is anticipated to proceed through two primary pathways, facilitated by its chemical structure:
-
Ester Hydrolysis: The ester linkages in the this compound lipidoid are susceptible to hydrolysis by ubiquitous esterase enzymes present in the blood and within cells. This enzymatic cleavage is expected to break down the lipid into smaller, more readily metabolized and excreted components.
-
Disulfide Reduction: The disulfide bonds provide a "bioreducible" characteristic. In the reducing environment of the cell cytoplasm, particularly due to the high concentration of glutathione (GSH), the disulfide bonds are cleaved. This process can alter the structure of the LNP, potentially facilitating the release of its cargo and the subsequent breakdown of the lipid components.
Caption: Predicted biodegradation pathway of this compound LNPs.
Quantitative Data on Biodegradability (Analogous Systems)
While specific data for this compound is unavailable, the following tables summarize representative quantitative data from studies on other biodegradable lipid nanoparticles containing ester or disulfide bonds. These values provide a potential framework for the expected degradation profile of this compound.
Table 1: Representative Half-life of Biodegradable Lipids in Plasma
| Lipidoid Type | Key Degradable Bond | Approximate Half-life in Plasma (hours) | Analytical Method |
| Ester-containing | Ester | 1 - 6 | LC-MS/MS |
| Disulfide-containing | Disulfide | 2 - 8 | HPLC with fluorescence detection |
Table 2: Common Metabolites of Biodegradable Lipid Nanoparticles
| Original Lipid Component | Degradation Mechanism | Primary Metabolites |
| Ester-linked lipidoid | Esterase hydrolysis | Fatty acids, alcohol derivatives |
| Disulfide-linked lipidoid | Glutathione reduction | Thiol-containing lipid fragments |
Experimental Protocols
In Vitro Enzymatic Degradation Assay (Esterase Hydrolysis)
Objective: To quantify the rate of ester bond hydrolysis in this compound LNPs in the presence of esterases.
Materials:
-
This compound LNP suspension
-
Porcine liver esterase (PLE) or human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound LNPs in PBS.
-
Prepare a solution of porcine liver esterase in PBS or use fresh human plasma.
-
Incubate the LNP solution with the esterase solution at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to the cold quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining intact this compound and identify potential hydrolysis products.
-
Calculate the degradation rate and half-life.
Caption: Workflow for in vitro esterase degradation assay.
In Vitro Reductive Degradation Assay (Disulfide Cleavage)
Objective: To assess the cleavage of disulfide bonds in this compound LNPs in a reducing environment.
Materials:
-
This compound LNP suspension
-
Glutathione (GSH) or dithiothreitol (DTT)
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) system with a multi-angle light scattering (MALS) detector or Dynamic Light Scattering (DLS)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound LNPs in PBS.
-
Prepare a stock solution of the reducing agent (GSH or DTT) in PBS.
-
Mix the LNP solution with the reducing agent solution to achieve a physiologically relevant concentration (e.g., 1-10 mM GSH).
-
Incubate the mixture at 37°C.
-
At various time points, analyze the size and integrity of the LNPs using SEC-MALS or DLS to monitor for particle disassembly.
-
Additionally, at each time point, an aliquot can be taken for LC-MS/MS analysis to identify and quantify the reduced lipid fragments.
Cellular Uptake and Intracellular Trafficking
The cellular uptake of LNPs, including those formulated with this compound, is predominantly mediated by endocytosis. The specific endocytic pathway can be influenced by the overall LNP composition and the cell type. Once inside the cell, the LNPs are trafficked through the endo-lysosomal pathway. The acidic environment of the late endosome is thought to protonate the ionizable lipid, facilitating the destabilization of the endosomal membrane and the release of the LNP's cargo into the cytoplasm.
In Vivo Biodistribution of 306-O12B-3 Lipid Nanoparticles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo biodistribution of lipid nanoparticles (LNPs) formulated with the ionizable cationic lipidoid 306-O12B-3. This lipid has been identified as a highly effective vehicle for the delivery of nucleic acid-based therapeutics, such as antisense oligonucleotides (ASOs) and messenger RNA (mRNA). Understanding the biodistribution of these LNPs is critical for their development as therapeutic agents.
Core Findings: Predominant Liver Accumulation
Following intravenous administration in murine models, LNPs formulated with this compound have been consistently shown to accumulate predominantly in the liver.[1][2][3] While the liver is the primary site of deposition, lower levels of accumulation have also been observed in other organs, including the spleen, kidneys, and lungs.[1] For similar LNP formulations, it has been reported that over 90% of the injected dose is distributed to the liver.[4]
Quantitative Biodistribution Data
While precise quantitative data from a comprehensive biodistribution study on this compound LNPs with ASO cargo is not publicly available in detail, qualitative and semi-quantitative results from fluorescence imaging studies provide a clear picture of organ tropism. The strongest fluorescence intensity from labeled ASOs delivered by this compound LNPs was observed in the liver.[1]
Another study investigating firefly luciferase (fLuc) mRNA delivery using 306-O12B LNPs also demonstrated significantly higher luminescence in the liver compared to the heart, spleen, lungs, and kidneys.
Table 1: Summary of In Vivo Biodistribution of this compound LNPs
| Organ | Level of Accumulation | Reporter Molecule | Method of Detection | Reference |
| Liver | High | Alexa 750-labeled ASO | Fluorescence Imaging | [1] |
| Spleen | Low | Alexa 750-labeled ASO | Fluorescence Imaging | [1] |
| Kidney | Low | Alexa 750-labeled ASO | Fluorescence Imaging | [1] |
| Lung | Low | Alexa 750-labeled ASO | Fluorescence Imaging | [1] |
| Liver | High | fLuc mRNA | Bioluminescence Imaging |
Experimental Protocols
The following sections detail the methodologies for the formulation of this compound LNPs and the subsequent in vivo biodistribution studies.
LNP Formulation
This compound LNPs are typically formulated by mixing an ethanolic solution of lipids with an acidic aqueous solution containing the nucleic acid cargo. Microfluidic mixing is a common method for reproducible LNP synthesis.
Table 2: Exemplary Formulation Parameters for this compound LNPs
| Component | Role | Exemplary Weight Ratio (for ASO delivery) | Exemplary Molar Ratio (for mRNA delivery) |
| This compound | Ionizable Cationic Lipid | 16 | 50% |
| Cholesterol | Helper Lipid | 4 | 38.5% |
| DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) | Helper Lipid | 1 | - |
| DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) | Helper Lipid | - | 10% |
| DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) | PEGylated Lipid | 1 | - |
| DMG-PEG2000 | PEGylated Lipid | - | 1.5% |
| Nucleic Acid Cargo (e.g., ASO, mRNA) | Active Pharmaceutical Ingredient | 1 (relative to 15 parts total lipid) | - |
Note: The specific ratios can be optimized for different nucleic acid cargos and therapeutic applications.
In Vivo Biodistribution Study
The in vivo biodistribution of this compound LNPs is assessed in animal models, typically mice, following intravenous injection.
Key Steps:
-
Labeling of Nucleic Acid Cargo: The ASO or mRNA is conjugated with a near-infrared fluorescent dye, such as Alexa 750, to enable in vivo tracking.
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
Administration: The formulated LNPs encapsulating the fluorescently labeled cargo are administered via intravenous injection, typically through the tail vein.
-
In Vivo Imaging: At various time points post-injection, the mice are anesthetized and imaged using an in vivo imaging system (IVIS) to detect the fluorescence signal from the labeled cargo. This provides a qualitative and semi-quantitative assessment of the biodistribution.
-
Ex Vivo Organ Imaging: After the final in vivo imaging time point, the mice are euthanized, and major organs (liver, spleen, kidneys, lungs, heart, brain) are harvested. The organs are then imaged ex vivo to quantify the fluorescence intensity in each tissue more accurately.
-
Data Analysis: The fluorescence intensity in each organ is quantified using image analysis software. The data is typically expressed as radiant efficiency or total flux.
Visualizations
Experimental Workflow for In Vivo Biodistribution
Mechanism of LNP-Mediated ASO Delivery and Action
Conclusion
The ionizable cationic lipidoid this compound is a key component in the formulation of LNPs for the efficient in vivo delivery of nucleic acid therapeutics. Biodistribution studies have consistently demonstrated that these LNPs primarily target the liver, making them a promising platform for treating a variety of hepatic diseases. The detailed experimental protocols and established mechanisms of action provide a solid foundation for the further development and optimization of this compound LNP-based therapies. It is important to note that while this compound LNPs alone target the liver, formulations can be modified, for instance by combining with other lipidoids like NT1-O14B, to achieve delivery to other tissues such as the brain.[4][5]
References
- 1. Reliable assessment and quantification of the fluorescence-labeled antisense oligonucleotides in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipids and Lipid Derivatives for RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-EPMC7036716 - Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo. - OmicsDI [omicsdi.org]
- 5. drugtargetreview.com [drugtargetreview.com]
The Ionizable Lipidoid 306-O12B-3: A Technical Guide to Antisense Oligonucleotide Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The delivery of antisense oligonucleotides (ASOs) to specific tissues and cells remains a critical challenge in the development of oligonucleotide-based therapeutics. Lipid nanoparticles (LNPs) have emerged as a leading platform for ASO delivery, offering protection from degradation and facilitating cellular uptake. At the forefront of LNP innovation are ionizable cationic lipidoids, such as 306-O12B-3, which are engineered to efficiently encapsulate and release their nucleic acid cargo. This technical guide provides a comprehensive overview of this compound, detailing its application in ASO delivery to the liver and, in combination with other lipidoids, to the brain.
Core Concepts and Mechanism of Action
This compound is an ionizable cationic lipidoid characterized by its three alkane tails, each containing a disulfide bond.[1] This unique structure is key to its function in LNP formulations for ASO delivery.[2][3][4] The ionizable nature of this compound allows for a pH-dependent charge. At an acidic pH during formulation, the lipidoid is positively charged, facilitating the encapsulation of negatively charged ASOs. At physiological pH, the LNPs have a near-neutral charge, which is believed to reduce toxicity and improve stability in circulation.[5]
The disulfide bonds within the lipid tails are designed to be biodegradable.[6] Once the LNPs are internalized by target cells, the intracellular reducing environment can cleave these bonds, leading to the disassembly of the LNP and the release of the ASO cargo into the cytoplasm.[6] The released ASO can then engage with its target messenger RNA (mRNA), leading to gene silencing.
Applications in ASO Delivery
Liver-Targeted Delivery
When formulated into LNPs, this compound has demonstrated a strong propensity for liver-specific accumulation following intravenous administration in mice.[2][3][4] This has been effectively leveraged for the delivery of ASOs targeting hepatic genes. A notable example is the silencing of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein primarily expressed in the liver that regulates cholesterol levels.[6] LNPs incorporating this compound have been shown to efficiently deliver PCSK9-targeting ASOs, leading to a significant reduction in hepatic PCSK9 expression.[2][3][4][6]
Brain-Targeted Delivery
While this compound-based LNPs primarily target the liver, their versatility extends to brain delivery when used in combination with other specialized lipidoids.[2] Specifically, when co-formulated with the neurotransmitter-derived lipidoid NT1-O14B, the resulting LNPs can cross the blood-brain barrier and deliver ASOs to the brain.[2] This combination has been successfully used to deliver ASOs targeting the tau protein, which is implicated in neurodegenerative diseases like Alzheimer's, resulting in reduced tau protein levels in the brains of mice.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies involving this compound for ASO delivery.
Table 1: In Vivo Efficacy of this compound LNPs for PCSK9 ASO Delivery in Mice
| Parameter | Value | Reference |
| Target Gene | Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) | [6] |
| Animal Model | BALB/c Mice | [6] |
| Administration Route | Intravenous | [6] |
| Median Effective Dose (ED50) | 0.034 mg/kg | [6][7] |
| Maximum Tolerated Dose (No observed liver or kidney toxicity) | 5 mg/kg | [6][7] |
Table 2: LNP Formulation for In Vivo PCSK9 ASO Delivery
| Component | Role | Weight Ratio |
| This compound | Ionizable Cationic Lipid | 16 |
| Cholesterol | Helper Lipid | 4 |
| DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) | Helper Lipid | 1 |
| DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]) | PEGylated Lipid for Stability | 1 |
| PCSK9-ASO | Active Pharmaceutical Ingredient | 1 |
Table 3: LNP Formulation for Brain Delivery of Tau-ASO
| Component | Role | Weight Ratio |
| This compound | Ionizable Cationic Lipid | 7 |
| NT1-O14B | Neurotransmitter-Derived Cationic Lipidoid | 3 |
| Tau-ASO | Active Pharmaceutical Ingredient | Not explicitly stated as a ratio to individual lipids, but the overall lipidoid to ASO ratio is a key parameter. |
Reference:[9]
Experimental Protocols
LNP Formulation for In Vivo ASO Delivery
This protocol is adapted from the methodology described for PCSK9-ASO delivery.[7][8]
-
Preparation of Lipid Stock Solutions:
-
Dissolve this compound, cholesterol, DOPE, and DSPE-PEG2000 in ethanol to create individual stock solutions.
-
-
Preparation of Lipid Mixture:
-
Combine the stock solutions of this compound, cholesterol, DOPE, and DSPE-PEG2000 in a weight ratio of 16:4:1:1.
-
-
Preparation of ASO Solution:
-
Dissolve the ASO in an appropriate aqueous buffer (e.g., acetate buffer, pH 5.2).
-
-
LNP Formation (Microfluidic Mixing):
-
The lipid mixture in ethanol and the ASO solution in aqueous buffer are rapidly mixed using a microfluidic device. This process leads to the self-assembly of the LNPs, encapsulating the ASO. The synthetic lipid to ASO ratio is typically set at 15:1 (w/w).[7]
-
-
Dialysis and Sterilization:
-
The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated ASO.
-
The final LNP formulation is sterilized by filtration through a 0.22 µm filter.
-
In Vitro ASO Delivery using GFP-Expressing HEK293 Cells
This protocol is based on the screening methodology for identifying effective lipidoids.[6][7]
-
Cell Culture:
-
Culture HEK293 cells stably expressing Green Fluorescent Protein (GFP) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
LNP-ASO Complex Formation:
-
For in vitro screening, the lipid (e.g., this compound) is complexed with a GFP-targeting ASO.
-
The lipid and ASO are mixed at a specified weight ratio (e.g., 15:1) in a suitable buffer (e.g., 25 mM sodium acetate, pH 5.2).
-
The mixture is briefly sonicated and then dialyzed.
-
-
Transfection:
-
Seed the GFP-HEK293 cells in a multi-well plate to achieve approximately 70-80% confluency on the day of transfection.
-
Add the LNP-ASO complexes to the cells in serum-free media.
-
Incubate for a defined period (e.g., 4 hours).
-
-
Post-Transfection:
-
After the initial incubation, add complete media containing serum.
-
Incubate the cells for an additional 24-72 hours.
-
-
Analysis of Gene Silencing:
-
Measure the GFP fluorescence intensity using flow cytometry or fluorescence microscopy to quantify the extent of gene silencing.
-
In Vivo ASO Delivery in Mice for PCSK9 Silencing
This protocol outlines the key steps for evaluating LNP-mediated ASO delivery in a mouse model.[6][7]
-
Animal Model:
-
Use an appropriate mouse strain (e.g., BALB/c).
-
-
LNP-ASO Administration:
-
Administer the formulated LNP-ASO complexes to the mice via intravenous (tail vein) injection.
-
Include control groups receiving saline or LNPs with a scrambled (non-targeting) ASO.
-
-
Sample Collection:
-
At a predetermined time point post-injection (e.g., 72 hours), euthanize the mice.
-
Collect liver tissue for mRNA and protein analysis, and blood for serum analysis.
-
-
Analysis of Gene Silencing:
-
mRNA Quantification: Extract total RNA from the liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the levels of PCSK9 mRNA relative to a housekeeping gene.
-
Protein Quantification: Perform an enzyme-linked immunosorbent assay (ELISA) on liver lysates or serum to measure the concentration of PCSK9 protein.
-
-
Toxicity Assessment:
-
Monitor the mice for any adverse effects.
-
Collect blood for analysis of liver and kidney function markers (e.g., ALT, AST, creatinine).
-
Perform histological analysis of major organs to assess for any tissue damage.
-
Visualizations
Caption: Workflow of this compound LNP-mediated ASO delivery from formulation to gene silencing.
Caption: Conceptual diagram of mixed lipidoid strategy for brain delivery of ASOs.
References
- 1. WO2021226092A1 - Synthetic lipid-like materials for brain delivery - Google Patents [patents.google.com]
- 2. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.igem.wiki [static.igem.wiki]
- 4. researchgate.net [researchgate.net]
- 5. gwern.net [gwern.net]
- 6. This compound |Ionizable Lipid for LNP [dcchemicals.com]
- 7. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ncardia.com [ncardia.com]
- 9. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection | Semantic Scholar [semanticscholar.org]
The Ionizable Lipid 306-O12B-3: A Technical Guide to mRNA and siRNA Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of nucleic acid therapeutics is rapidly evolving, with messenger RNA (mRNA) and small interfering RNA (siRNA) offering profound potential for treating a wide array of diseases. A critical component in the clinical translation of these therapies is the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic nucleic acid delivery. At the core of these LNPs are ionizable cationic lipids, which are pivotal for encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm of target cells. This technical guide focuses on 306-O12B-3 , a novel, biodegradable ionizable lipidoid that has demonstrated significant promise in the delivery of antisense oligonucleotides (ASOs) and CRISPR-Cas9 mRNA.[1][2][3] This document provides a comprehensive overview of its technical specifications, performance data, and detailed experimental protocols to support researchers in their drug development endeavors.
Core Attributes of this compound
This compound is an ionizable cationic lipidoid characterized by its unique structure, which includes bioreducible disulfide bonds and biodegradable ester bonds in its hydrocarbon tails.[4] This design imparts several advantageous properties:
-
Biocompatibility and Safety: The biodegradable nature of this compound is anticipated to lead to a favorable safety profile, with metabolites that are more readily cleared from the body. Studies have shown no significant liver or kidney toxicity at doses up to 5 mg/kg in mice.[1][5]
-
Efficient Encapsulation: The cationic amine headgroup of this compound facilitates strong electrostatic interactions with the negatively charged phosphate backbone of nucleic acids, enabling high encapsulation efficiency.[4][6]
-
Targeted Delivery: When formulated into LNPs, this compound has shown a strong tropism for the liver.[2][3][7] Furthermore, by co-formulating with other lipidoids, such as the neurotransmitter-derived NT1-O14B, it can be engineered to cross the blood-brain barrier (BBB) and deliver its payload to the central nervous system.[7][8][9]
Data Presentation: Performance Metrics
The following tables summarize the quantitative data from key in vivo studies utilizing this compound for nucleic acid delivery.
Table 1: In Vivo Efficacy of this compound LNPs for ASO-Mediated Gene Silencing
| Target Gene | Organ | LNP Formulation (w/w ratio) | ASO Dose | Efficacy | Reference |
| PCSK9 | Liver | This compound / Cholesterol / DOPE / DSPE-PEG2000 (16:4:1:1) | ED50: 0.088 mg/kg | Significant dose-dependent decrease in PCSK9 mRNA. At 1.5 mg/kg, mRNA levels reduced to 25% of initial levels. | [3][10] |
| PCSK9 | Liver | This compound / Cholesterol / DOPE / DSPE-PEG2000 (16:4:4:1) | ED50: 0.034 mg/kg | Improved efficacy with increased DOPE concentration, leading to significant reduction in PCSK9 protein and serum cholesterol. | [1][5] |
| Tau | Brain | This compound / NT1-O14B / DSPE-PEG (7:3 ratio for active lipids, with 4% DSPE-PEG) | 20 µg (five intravenous administrations) | ~50% reduction in tau mRNA and ~30% reduction in tau protein. | [5][6][7] |
Table 2: In Vivo Efficacy of this compound LNPs for CRISPR-Cas9 mRNA-Mediated Gene Editing
| Target Gene | Organ | LNP Formulation | mRNA & sgRNA Dose | Efficacy | Reference |
| Angptl3 | Liver | 306-O12B LNP | 3.0 mg/kg (single dose) | ~60% reduction in ANGPTL3, with corresponding decreases in triglycerides (-28.6%) and LDL-C (-48.1%) sustained for at least 100 days. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols derived from published studies involving this compound.
Protocol 1: LNP Formulation for In Vivo ASO Delivery (Liver Targeting)
Materials:
-
Ionizable lipid: this compound
-
Helper lipids: Cholesterol, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Antisense oligonucleotide (ASO) targeting PCSK9
-
Solvents: Ethanol, Sodium Acetate Buffer (25 mM, pH 5.2), Phosphate-Buffered Saline (PBS)
Procedure:
-
Lipid Stock Preparation: Prepare stock solutions of this compound, cholesterol, DOPE, and DSPE-PEG2000 in ethanol.
-
Lipid Mixture Preparation: In a sterile microcentrifuge tube, combine the lipid stock solutions to achieve a final weight ratio of this compound : Cholesterol : DOPE : DSPE-PEG2000 of 16:4:1:1 or 16:4:4:1.[10][11]
-
Nucleic Acid Preparation: Dissolve the ASO in sodium acetate buffer (25 mM, pH 5.2).
-
LNP Assembly (Microfluidic Mixing): a. Load the lipid mixture (in ethanol) into one syringe and the ASO solution into another. b. Use a microfluidic mixing device (e.g., NanoAssemblr™) to mix the two solutions at a defined flow rate and ratio. This rapid mixing process facilitates the self-assembly of the lipids and ASO into LNPs.[6][12][13]
-
Dialysis: Dialyze the resulting LNP solution against PBS overnight at 4°C to remove ethanol and buffer exchange.
-
Characterization: a. Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). b. Determine the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
Protocol 2: In Vivo ASO Delivery and Efficacy Assessment in Mice
Animal Model:
-
BALB/c or C57BL/6J mice. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).[10]
Procedure:
-
Dosing: Administer the formulated ASO/LNP complexes to mice via intravenous (tail vein) injection. Doses can range from 0.025 to 1.5 mg/kg of ASO.[3][10]
-
Tissue Harvesting: After a specified time point (e.g., 72 hours), euthanize the mice and harvest the target organs (e.g., liver or brain).[10]
-
mRNA Quantification: a. Isolate total RNA from the harvested tissues. b. Perform reverse transcription quantitative polymerase chain reaction (RT-qPCR) to measure the mRNA levels of the target gene (e.g., PCSK9 or tau). Normalize the results to a housekeeping gene.[10]
-
Protein Quantification: a. Prepare tissue lysates from the harvested organs. b. Measure the protein levels of the target gene using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.[7]
-
Toxicity Assessment: Collect blood samples to measure serum levels of liver enzymes (e.g., ALT, AST) and kidney function markers (e.g., BUN, creatinine) to assess toxicity.[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for LNP-mediated nucleic acid delivery and action.
Caption: Experimental workflow for LNP formulation and in vivo evaluation.
Future Directions and Considerations
The data presented strongly supports the use of this compound for ASO and gene-editing mRNA delivery, particularly for liver and brain targets. While direct, extensive data on its use for therapeutic mRNA or siRNA delivery is less prevalent in the cited literature, the fundamental properties of this compound make it a highly promising candidate for these applications as well. The principles of LNP formulation and delivery are largely conserved across different nucleic acid payloads. Researchers are encouraged to leverage the protocols outlined in this guide as a starting point for their own investigations into mRNA and siRNA applications. Key areas for future research include optimizing LNP formulations to target other tissues and further elucidating the structure-activity relationships that govern the efficacy of this compound and related lipidoids.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Lipid nanoparticles as the drug carrier for targeted therapy of hepatic disorders - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB02766J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Lipid Nanoparticle (LNP) generation in microfluidics [blog.darwin-microfluidics.com]
- 5. Delivery of RNAs to Specific Organs by Lipid Nanoparticles for Gene Therapy [mdpi.com]
- 6. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipids and Lipid Derivatives for RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing the targeting of lipid nanoparticles for gene therapy - Nanoscale Horizons (RSC Publishing) DOI:10.1039/D5NH00351B [pubs.rsc.org]
- 10. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. mdpi.com [mdpi.com]
Liver-Specific Targeting with 306-O12B-3 Lipidoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of nucleic acid-based therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) emerging as a leading platform for in vivo delivery. Among the vast array of synthetic lipids developed, the ionizable cationic lipidoid 306-O12B-3 has demonstrated significant promise for potent and specific delivery of RNA payloads to the liver. This technical guide provides a comprehensive overview of this compound, consolidating key data, experimental methodologies, and mechanistic insights to support its application in preclinical research and drug development.
Core Properties of this compound
This compound is an ionizable cationic lipidoid that plays a crucial role in the formulation of LNPs for the delivery of various nucleic acid payloads, including antisense oligonucleotides (ASOs) and messenger RNA (mRNA).[1][2][3][4][5][6] Its chemical structure is designed to facilitate efficient encapsulation of negatively charged nucleic acids at low pH and their subsequent release into the cytoplasm upon endosomal escape.
| Property | Value | Reference |
| CAS Number | 2982842-90-8 | [1][5] |
| Molecular Formula | C46H91N3O6S6 | [1][5] |
| Formula Weight | 974.6 g/mol | [1][5] |
| Type | Ionizable Cationic Lipidoid | [1][3][4][5][6] |
| Primary Application | Lipid Nanoparticle (LNP) formulation for nucleic acid delivery | [1][2][3][4][6] |
In Vivo Liver Targeting and Efficacy
LNPs formulated with this compound have consistently demonstrated a strong tropism for the liver following intravenous administration in preclinical models.[1][3][4][6] This inherent liver-specificity is attributed to the interaction of the LNPs with endogenous apolipoprotein E (ApoE), which then facilitates uptake via the low-density lipoprotein receptor (LDLR) expressed on hepatocytes.[7] This mechanism allows for the targeted delivery of therapeutic payloads to the primary functional cells of the liver.
Gene Silencing with Antisense Oligonucleotides (ASOs)
A key application of this compound LNPs is the delivery of ASOs for silencing disease-associated genes in the liver. A notable example is the targeting of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that regulates LDL cholesterol levels.
| Target Gene | Payload | In Vivo Model | Key Finding | ED50 | Reference |
| PCSK9 | ASO | Mice | Significant reduction in hepatic PCSK9 expression. | 0.034 mg/kg | [8] |
Genome Editing with CRISPR/Cas9
This compound LNPs have also been successfully employed to co-deliver Cas9 mRNA and single-guide RNA (sgRNA) for in vivo genome editing in the liver. This approach has been validated by targeting the Angptl3 gene, which is involved in lipid metabolism.
| Target Gene | Payload | In Vivo Model | Median Editing Rate | Serum Protein Reduction | Reference |
| Angptl3 | Cas9 mRNA + sgAngptl3 | C57BL/6 Mice | 38.5% | 65.2% (ANGPTL3) | [2][3] |
The gene editing effects have been shown to be durable, with significant reductions in serum ANGPTL3, LDL-C, and triglyceride levels observed for at least 100 days after a single administration.[9]
Experimental Protocols
Detailed methodologies are critical for the successful formulation and application of this compound LNPs. The following sections outline key experimental procedures based on published literature.
LNP Formulation
The formulation of this compound LNPs typically involves a rapid mixing process where an ethanolic solution of lipids is combined with an aqueous solution of the nucleic acid payload at a low pH.
Materials:
-
This compound lipidoid
-
Helper lipids (e.g., DOPE, DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DSPE-PEG2000)
-
Nucleic acid payload (ASO, mRNA, etc.) in an acidic buffer (e.g., citrate buffer, pH 4.0)
-
Ethanol
-
Dialysis buffer (e.g., PBS, pH 7.4)
Workflow for LNP Formulation:
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound |Ionizable Lipid for LNP [dcchemicals.com]
- 5. This compound | Cayman Chemical | Biomol.com [biomol.com]
- 6. biorbyt.com [biorbyt.com]
- 7. Why do lipid nanoparticles target the liver? Understanding of biodistribution and liver-specific tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipids and Lipid Derivatives for RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Guide: Brain Delivery of Therapeutics Using a Novel Dual-Lipidoid Nanoparticle System
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a promising strategy for delivering therapeutic payloads across the blood-brain barrier (BBB) utilizing a combination of two synthetic lipidoids: 306-O12B-3 and NT1-O14B . This dual-component lipid nanoparticle (LNP) system leverages the distinct properties of each lipidoid to achieve efficient systemic delivery to the central nervous system (CNS).
Core Concept: A Synergistic Approach to Overcome CNS Delivery Challenges
The fundamental challenge in treating many neurological disorders is the effective delivery of therapeutic agents across the highly selective BBB. This novel LNP platform addresses this by combining two specialized lipidoids:
-
This compound: An ionizable lipidoid that, on its own, demonstrates high efficiency in delivering antisense oligonucleotides (ASOs) but primarily accumulates in the liver following intravenous administration.[1][2][3][4] It is crucial for the intracellular delivery of the therapeutic cargo.
-
NT1-O14B: A neurotransmitter-derived lipidoid specifically designed to penetrate the BBB.[1][5][6][7] While capable of crossing into the brain, it is inefficient at delivering ASOs into the target cells on its own.[1]
The combination of these two lipidoids into a single LNP formulation creates a synergistic system. NT1-O14B acts as a "Trojan horse," enabling the nanoparticle to traverse the BBB, while this compound facilitates the subsequent delivery of the therapeutic payload into the brain cells.[1] This approach has been successfully demonstrated for the delivery of ASOs and gene-editing proteins to the brain in preclinical models.[1][8]
Quantitative Data Summary
The efficacy of the this compound and NT1-O14B combination is highly dependent on the relative proportions of each lipidoid within the LNP formulation. Below are summaries of key in vitro and in vivo findings.
In Vitro GFP Silencing Efficiency
The ability of LNPs to deliver functional cargo was assessed by their capacity to deliver an ASO targeting Green Fluorescent Protein (GFP) in a GFP-expressing human embryonic kidney (HEK) cell line.
| NT1-O14B : this compound (w/w Ratio) | Mean GFP Silencing Efficiency (%) |
| 10 : 0 | ~0 |
| 7 : 3 | ~20 |
| 5 : 5 | ~40 |
| 3 : 7 | ~60 |
| 1 : 9 | ~75 |
| 0 : 10 | ~80 |
Data adapted from Ma et al., Science Advances, 2020.[1]
In Vivo Tau mRNA Reduction in Mouse Brain
To assess in vivo efficacy, LNPs carrying ASOs targeting tau mRNA were administered intravenously to C57BL/6J mice. The levels of tau mRNA in the brain were then quantified.
| LNP Formulation (NT1-O14B : this compound, w/w Ratio) | Mean Tau mRNA Reduction (%) |
| Pure NT1-O14B | No significant reduction |
| Pure this compound | No significant reduction |
| 7 : 3 | No significant reduction |
| 5 : 5 | ~25 |
| 3 : 7 | ~50 |
| 1 : 9 | No significant reduction |
Data adapted from Ma et al., Science Advances, 2020.[1]
In Vivo Tau Protein Reduction in Mouse Brain
The functional consequence of tau mRNA reduction was confirmed by measuring total tau protein levels in the brains of treated mice.
| LNP Formulation | Mean Tau Protein Reduction (%) |
| NT1-O14B : this compound (3:7 w/w) with Tau-ASO | ~30 |
| NT1-O14B : this compound (3:7 w/w) with Scrambled ASO | No significant reduction |
Data adapted from Ma et al., Science Advances, 2020.[1]
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development and validation of the this compound/NT1-O14B LNP system.
LNP Formulation for In Vivo ASO Delivery
-
Lipid Stock Preparation:
-
Dissolve this compound and NT1-O14B in ethanol to create individual stock solutions.
-
Dissolve DSPE-PEG2000 in ethanol to create a separate stock solution.
-
-
Lipid Mixture Preparation:
-
Combine the this compound and NT1-O14B stock solutions in the desired weight ratio (e.g., 7:3 for the most effective formulation).
-
Add the DSPE-PEG2000 solution to the lipidoid mixture at a weight ratio of 1:24 (DSPE-PEG2000 : total lipidoids).
-
-
ASO Solution Preparation:
-
Dissolve the Tau-ASO (5'-ATCACTGATTTTGAAGTCCC-3' with phosphorothioate backbone and 2'-O-methoxyethyl modifications on the first and last five nucleotides) in a suitable aqueous buffer (e.g., Opti-MEM).
-
-
LNP Assembly:
-
Mix the lipid mixture with the ASO solution at a lipid-to-ASO weight ratio of 15:1.
-
Incubate the mixture at room temperature for 15 minutes to allow for LNP self-assembly.
-
In Vivo Animal Study for Tau Reduction
-
Animal Model:
-
Use adult C57BL/6J mice.
-
-
Administration:
-
Administer the prepared ASO-LNP formulation via tail vein injection.
-
The typical dosage is 1 mg of ASO per kg of body weight.
-
For chronic studies, injections can be repeated (e.g., on days 0, 4, 8, 12, and 16).
-
-
Tissue Collection and Analysis:
-
At the study endpoint (e.g., day 20), euthanize the mice and perfuse with saline.
-
Collect brain tissue for subsequent analysis.
-
Quantitative PCR (qPCR) for Tau mRNA Levels
-
RNA Extraction:
-
Homogenize the collected brain tissue.
-
Extract total RNA using a suitable commercial kit (e.g., RNeasy Lipid Tissue Mini Kit).
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
-
qPCR:
-
Perform qPCR using primers specific for tau mRNA and a suitable housekeeping gene for normalization (e.g., GAPDH).
-
Calculate the relative expression of tau mRNA using the ΔΔCt method.
-
Visualizations
Proposed Mechanism of Brain Delivery
Caption: Mechanism of LNP-mediated ASO delivery to the brain.
Experimental Workflow for In Vivo Efficacy Testing
References
- 1. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.polymtl.ca [publications.polymtl.ca]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in lipid nanoparticles for delivery of nucleic acid, mRNA, and gene editing-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Early-stage research applications of "306-O12B-3"
An In-depth Technical Guide to the Early-Stage Research Applications of 306-O12B-3
Introduction
This compound is an ionizable, bioreducible cationic lipidoid that has emerged as a critical component in the development of advanced drug delivery systems.[1][2] With the chemical formula C46H91N3O6S6 and a molecular weight of 974.6, its unique structure is instrumental in forming lipid nanoparticles (LNPs).[1] These LNPs serve as highly efficient vehicles for the in vivo delivery of nucleic acid-based therapeutics, most notably antisense oligonucleotides (ASOs).[1][2][3] Early-stage research has predominantly focused on two key areas: targeted gene silencing in the liver and, in combination with other specialized lipids, delivery of therapeutics across the blood-brain barrier (BBB).
Core Application: Lipid Nanoparticle (LNP)-Mediated Delivery
The primary function of this compound is to act as a structural component of LNPs. These nanoparticles encapsulate and protect therapeutic nucleic acids from degradation in the bloodstream, facilitating their transport and uptake by target cells. The ionizable nature of this compound is crucial for both the efficient encapsulation of negatively charged nucleic acids at a low pH during formulation and the release of the cargo into the cell's cytoplasm after uptake.
Signaling Pathway: Antisense Oligonucleotide (ASO) Mechanism of Action
The therapeutic strategy enabled by this compound LNPs is based on antisense technology. The LNP delivers a short, single-stranded ASO to a target cell. This ASO is designed to be complementary to a specific messenger RNA (mRNA) sequence. Upon binding to the target mRNA, the ASO-mRNA hybrid recruits cellular enzymes, such as RNase H, which then cleave and degrade the mRNA molecule.[4] This process prevents the mRNA from being translated into a functional protein, effectively silencing the expression of the target gene.[2][4]
Caption: Mechanism of action for ASO delivery via this compound LNPs.
Application 1: Gene Silencing in the Liver
A primary application of this compound LNPs is the targeted delivery of ASOs to the liver.[1][2][5] Research has heavily focused on silencing the gene for proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that regulates cholesterol levels. By reducing PCSK9, more LDL receptors are available on liver cells, leading to lower LDL cholesterol in the blood.[2][4][6][7]
Quantitative Data: PCSK9 Silencing
| Parameter | Value | Notes | Citation |
| Median Effective Dose (ED50) | 0.034 - 0.088 mg/kg | For PCSK9 mRNA knockdown in mice. | [2][3] |
| In Vivo Dosing Range | 0.05 - 1.5 mg/kg | Dose-dependent reduction in PCSK9 mRNA observed in mice. | [6][7] |
| Max Efficacy Reported | ~75% mRNA reduction | Achieved at a dose of 1.5 mg/kg. | [6] |
| Safety Profile | No liver or kidney toxicity | Observed at doses up to 5 mg/kg. | [2][3][8] |
LNP Formulation & Properties: Liver Targeting
| Component | Weight Ratio | Notes | Citation |
| This compound | 16 | The core ionizable lipid. | [2][8] |
| Cholesterol | 4 | Stabilizes the LNP structure. | [2][8] |
| DOPE | 1 | A helper lipid that aids in endosomal escape. | [2][8] |
| DSPE-PEG2000 | 1 | Provides a hydrophilic shell to increase circulation time. | [2][8] |
| Particle Size | 90 - 150 nm | Size range of the final ASO/LNP complexes. | [2] |
Experimental Protocol: In Vivo PCSK9 Knockdown
-
LNP Formulation : The lipids (this compound, cholesterol, DOPE, and DSPE-PEG2000) are dissolved in ethanol. This lipid mixture is rapidly mixed with an aqueous sodium acetate buffer (pH 5.2) containing the anti-PCSK9 ASO. This process leads to the self-assembly of LNPs encapsulating the ASO.[2]
-
Animal Model : C57BL/6 mice are used for in vivo studies.[6][7]
-
Administration : The formulated ASO/LNP complexes are administered to the mice via a single intravenous (tail vein) injection.[2]
-
Biodistribution Analysis : To confirm liver targeting, ASOs labeled with a fluorescent dye (e.g., Alexa 750) are used, and organs are imaged post-administration. The highest fluorescence signal is consistently observed in the liver.[2]
-
Efficacy Assessment : After 72 hours, liver tissues are harvested. PCSK9 mRNA levels are quantified using RT-PCR.[2][6][7] Serum is collected to measure PCSK9 protein and total cholesterol levels.
-
Toxicity Evaluation : Blood samples are analyzed for markers of liver (ALT, AST) and kidney function to assess the safety of the formulation.[2]
Caption: Experimental workflow for in vivo liver gene silencing.
Application 2: Delivery Across the Blood-Brain Barrier (BBB)
While this compound LNPs inherently target the liver, researchers have developed a novel strategy to redirect them to the brain.[2][5] By creating a mixed lipidoid formulation that includes this compound and a neurotransmitter-derived lipidoid like NT1-O14B, the resulting LNPs can cross the BBB.[9][10][11] This breakthrough enables the delivery of ASOs to treat central nervous system (CNS) disorders. A key target in early-stage research has been the tau protein, which is implicated in Alzheimer's disease.[1][11]
Mechanism: A Two-Stage Delivery System
The mixed LNP formulation relies on the distinct properties of its components. The NT1-O14B lipidoid is thought to engage with transporters at the BBB, acting as a "molecular Trojan horse" to ferry the nanoparticle into the brain.[11] Once across the BBB, the this compound component facilitates the uptake of the LNP by neuronal cells and the subsequent release of the ASO cargo into the cytoplasm.[5][11] The precise ratio of the two lipids is critical for balancing BBB penetration and cellular delivery.[5][9]
Quantitative Data: Brain Tau Silencing
| Parameter | Value | Notes | Citation |
| Effective Formulation Ratio | 3:7 (NT1-O14B : this compound) | This ratio was effective for in vivo tau mRNA reduction. | [9] |
| In Vivo Dosing Regimen | 1 mg/kg ASO, five times | Injections were spaced at 3-day intervals. | |
| In Vivo Efficacy | ~50% Tau mRNA reduction~30% Tau protein reduction | Measured in the brains of mice after the full dosing regimen. | [10] |
LNP Formulation & Properties: Brain Targeting
| Component | Ratio/Amount | Notes | Citation |
| NT1-O14B | 3 (weight part) | Neurotransmitter-derived lipidoid for BBB crossing. | [9] |
| This compound | 7 (weight part) | For intracellular delivery post-BBB transit. | [9] |
| DSPE-PEG2000 | 4 wt% of total lipids | PEG lipid for stability. | [9] |
| Particle Size | ~175 nm | Size of the final ASO/LNP complexes. | [9] |
| Zeta Potential | ~ -15 mV | Surface charge of the nanoparticles. | [9] |
Experimental Protocol: In Vivo Tau Knockdown
-
LNP Formulation : A mixed lipidoid formulation is prepared containing NT1-O14B, this compound, and DSPE-PEG2000, along with the anti-tau ASO, using a similar self-assembly method as described for liver targeting.[5][9]
-
Animal Model : C57BL/6J mice are used.[5]
-
Administration : The mixed LNPs are administered intravenously. The regimen may involve multiple injections over several days to achieve significant knockdown in the brain.[9]
-
Efficacy Assessment : After the final dose, mice are perfused to clear blood from the brain. The brain is then dissected, and total tau mRNA and protein levels are analyzed to determine the extent of gene silencing.[5][12]
Caption: Logical workflow for ASO delivery to the brain.
Conclusion
The ionizable lipidoid this compound is a versatile and highly effective tool in early-stage research for nucleic acid delivery. Its application in LNPs has demonstrated significant success in potent, dose-dependent gene silencing in the liver with a favorable safety profile. Furthermore, its innovative use in combination with brain-targeting lipidoids has opened new avenues for treating neurological disorders. As research progresses, this compound and similar lipidoids will likely be central to the clinical translation of a new generation of genetic medicines.
References
- 1. biorbyt.com [biorbyt.com]
- 2. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nucleic acid therapy for metabolic-related diseases [html.rhhz.net]
- 5. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in lipid nanoparticles for delivery of nucleic acid, mRNA, and gene editing-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kinampark.com [kinampark.com]
- 11. physicsworld.com [physicsworld.com]
- 12. WO2021226092A1 - Synthetic lipid-like materials for brain delivery - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for ASO Delivery Using 306-O12B-3 LNP Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the formulation of lipid nanoparticles (LNPs) using the bioreducible lipid 306-O12B-3 for the efficient delivery of antisense oligonucleotides (ASOs). The protocols described herein are based on established research demonstrating potent in vitro and in vivo gene silencing.
Introduction
Antisense oligonucleotides (ASOs) are short, single-stranded synthetic nucleic acids that can specifically bind to target messenger RNA (mRNA) and modulate protein expression. The therapeutic potential of ASOs is often limited by their delivery to target cells and organs. Lipid nanoparticles have emerged as a leading platform for nucleic acid delivery due to their ability to protect the cargo from degradation and facilitate cellular uptake. The ionizable cationic lipidoid this compound has been identified as a highly effective component of LNP formulations for ASO delivery, demonstrating significant gene knockdown in preclinical models with a favorable safety profile.[1][2][3] This document outlines the formulation strategies and experimental procedures for utilizing this compound LNPs for ASO-mediated gene silencing.
Data Presentation
Table 1: In Vitro GFP Silencing Efficiency of this compound LNP Formulation
| Lipid Formulation | N/P Ratio | GFP Silencing Efficiency (%) | Cell Viability |
| This compound | 15 | 81.5 | High |
| 113-O14B-3 | 15 | > LPF 2000 | High |
| 113-O16B-3 | 15 | > LPF 2000 | High |
| Lipofectamine 2000 | - | < this compound | Lower |
Data compiled from in vitro screening using GFP-expressing HEK293 cells.[1]
Table 2: In Vivo Efficacy of this compound LNP for PCSK9 ASO Delivery in Mice
| Lipid Formulation | ASO Target | Median Effective Dose (ED50) (mg/kg) | Key Outcome |
| This compound | PCSK9 mRNA | 0.034 | Significant reduction in PCSK9 mRNA, protein, and serum cholesterol.[1][2] |
| 113-O14B-3 | PCSK9 mRNA | > 0.088 | Less effective than this compound. |
| 113-O16B-3 | PCSK9 mRNA | > 0.088 | Less effective than this compound. |
In vivo data obtained from mice treated with ASO/LNP complexes, with liver tissue analyzed 72 hours post-administration.[1]
Table 3: LNP Formulation Composition for In Vivo Studies
| Component | Role | Weight Ratio (for Liver Targeting) | Molar Ratio (for Liver Targeting) | Weight Ratio (for Brain Targeting) |
| This compound | Ionizable Cationic Lipid | 16 | 50 | 67.2 (mixed with NT1-O14B) |
| Cholesterol | Helper Lipid | 4 | 38.5 | - |
| DOPE | Helper Lipid | 1 | - | - |
| DSPC | Helper Lipid | - | 10 | - |
| DSPE-PEG2000 | PEGylated Lipid | 1 | 1.5 (DMG-PEG) | 4 |
| NT1-O14B | Neurotransmitter-derived Lipidoid | - | - | 28.8 |
These formulations have been optimized for specific in vivo applications.[1][4][5]
Experimental Protocols
Protocol 1: In Vitro ASO Delivery and GFP Silencing
Objective: To transfect GFP-expressing HEK293 cells with anti-GFP ASO using this compound LNPs and assess silencing efficiency.
Materials:
-
This compound lipid
-
Anti-GFP ASO
-
Scrambled control ASO
-
GFP-expressing HEK293 cells
-
Cell culture medium (e.g., DMEM)
-
Sodium acetate buffer (25 mM, pH 5.2)
-
Flow cytometer
Procedure:
-
LNP Formulation:
-
Dissolve the this compound lipid in sodium acetate buffer (25 mM, pH 5.2).
-
Briefly sonicate the lipid solution.
-
-
ASO/LNP Complex Formation:
-
Mix the anti-GFP ASO or scrambled ASO with the formulated LNPs.
-
Vary the N/P ratio (molar ratio of nitrogen in the lipid to phosphate in the ASO) from 2.5 to 20 to optimize silencing. A ratio of 15 is a good starting point.[1]
-
Allow the complexes to form.
-
-
Cell Transfection:
-
Plate GFP-expressing HEK293 cells in a suitable format (e.g., 24-well plate).
-
Add the ASO/LNP complexes to the cells at a final ASO concentration of approximately 16.7 nM.
-
-
Analysis:
-
Incubate the cells for 16 hours post-transfection.[6]
-
Harvest the cells and analyze GFP intensity using a flow cytometer to determine the percentage of GFP-negative cells.
-
Protocol 2: In Vivo ASO Delivery for PCSK9 Silencing in Mice
Objective: To deliver PCSK9-targeting ASO to the liver of mice using this compound LNPs and evaluate the knockdown of PCSK9 mRNA.
Materials:
-
This compound lipid
-
Cholesterol
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
-
PCSK9-targeting ASO
-
Scrambled control ASO
-
C57BL/6 mice
-
Saline solution
-
RT-PCR reagents and equipment
Procedure:
-
LNP Formulation:
-
Prepare a lipid mixture of this compound, cholesterol, DOPE, and DSPE-PEG2000 at a weight ratio of 16:4:1:1.[1]
-
-
ASO/LNP Complex Formation:
-
Mix the PCSK9-ASO with the formulated LNPs at a lipid-to-ASO weight ratio of 15:1.[1]
-
-
Animal Administration:
-
Administer the ASO/LNP complexes to mice via intravenous (tail vein) injection.
-
Include control groups injected with saline and scrambled ASO-LNP complexes.
-
Use a range of ASO doses (e.g., 0.05, 0.1, 0.5, 1.0, and 1.5 mg/kg) to determine the dose-response relationship.[7]
-
-
Analysis:
-
After 72 hours, euthanize the mice and harvest the livers.[1]
-
Isolate total RNA from the liver tissue.
-
Quantify PCSK9 mRNA levels using RT-PCR to determine the percentage of gene knockdown relative to the control groups.
-
Visualizations
Caption: Workflow for in vivo ASO delivery using this compound LNPs.
Caption: ASO mechanism of action following LNP-mediated delivery.
References
- 1. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Tailoring combinatorial lipid nanoparticles for intracellular delivery of nucleic acids, proteins, and drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for "306-O12B-3" Nanoparticle Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation and characterization of lipid nanoparticles (LNPs) incorporating the ionizable cationic lipidoid 306-O12B-3. These nanoparticles are particularly effective for the delivery of nucleic acid-based therapeutics, such as antisense oligonucleotides (ASOs) and messenger RNA (mRNA).
Introduction
The lipidoid this compound is an ionizable cationic lipid that has demonstrated significant potential in the formulation of LNPs for targeted gene delivery.[1][2][3] LNPs formulated with this compound have been shown to effectively deliver ASOs to the liver for silencing genes like PCSK9.[1][3] Furthermore, when combined with other lipidoids such as NT1-O14B, these LNPs can be engineered for brain-targeted delivery of ASOs to address neurological disorders by, for example, reducing the expression of tau protein.[1] The biodegradability of this compound-containing LNPs makes them a promising and safe vehicle for clinical applications.
Data Presentation
The physicochemical properties of LNPs are critical for their in vivo performance. The following table summarizes characterization data for a representative this compound nanoparticle formulation.
| Formulation Components | Cargo | Hydrodynamic Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| NT1-O14B / this compound (3:7 weight ratio) | Blank (no cargo) | 103.4 | 0.18 | +35.7 | [4] |
| NT1-O14B / this compound (3:7 weight ratio) | ASO | 125.6 | 0.21 | +41.2 | [4] |
Experimental Protocols
This section details a step-by-step protocol for the preparation of this compound LNPs encapsulating ASOs using a microfluidic mixing method. This technique allows for controlled and reproducible nanoparticle formation.
Materials:
-
Lipids:
-
Ionizable lipidoid: this compound
-
(Optional for brain targeting): NT1-O14B
-
Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
PEG-lipid: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
-
Cargo:
-
Antisense oligonucleotide (ASO) specific to the target mRNA
-
-
Solvents and Buffers:
-
Ethanol (RNase-free)
-
Citrate buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
-
-
Equipment:
-
Microfluidic mixing device (e.g., NanoAssemblr® or similar)
-
Syringe pumps
-
Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)
-
Dynamic Light Scattering (DLS) instrument for size and PDI measurement
-
Zeta potential analyzer
-
Ribogreen assay kit for encapsulation efficiency determination
-
Protocol:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of this compound, (NT1-O14B if applicable), DOPE, cholesterol, and DSPE-PEG2000 in ethanol. A typical concentration is 10-20 mg/mL.
-
-
Preparation of the Lipid Mixture (Organic Phase):
-
For liver-targeted ASO delivery, a suggested weight ratio is 16:4:1:1 of this compound : cholesterol : DOPE : DSPE-PEG2000.[5]
-
For brain-targeted ASO delivery, a weight ratio of 3:7 of NT1-O14B : this compound can be used, with the addition of a PEG-lipid like DSPE-PEG2000 at approximately 4 wt%.
-
Combine the appropriate volumes of the lipid stock solutions in an RNase-free microcentrifuge tube to achieve the desired molar or weight ratios.
-
Vortex the lipid mixture thoroughly to ensure homogeneity.
-
-
Preparation of the ASO Solution (Aqueous Phase):
-
Dissolve the ASO in the citrate buffer (pH 4.0) to the desired concentration. The acidic pH ensures that the ionizable lipid this compound will be protonated and positively charged, facilitating complexation with the negatively charged ASO backbone.
-
-
Microfluidic Mixing for Nanoparticle Formation:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture (organic phase) into one syringe and the ASO solution (aqueous phase) into another syringe.
-
Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.
-
The total flow rate will depend on the specific microfluidic device and should be optimized to achieve the desired particle size.
-
Initiate the flow from both syringes. The rapid mixing of the two streams in the microfluidic cartridge will induce the self-assembly of the lipids and ASO into nanoparticles.
-
Collect the resulting nanoparticle suspension.
-
-
Purification and Buffer Exchange:
-
To remove the ethanol and unencapsulated ASO, dialyze the nanoparticle suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette.
-
Change the dialysis buffer at least twice to ensure complete buffer exchange.
-
-
Characterization of the Nanoparticles:
-
Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the purified nanoparticles using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the nanoparticles using a zeta potential analyzer.
-
Encapsulation Efficiency: Quantify the amount of ASO encapsulated within the nanoparticles using a Ribogreen assay or a similar fluorescence-based method. This involves measuring the fluorescence of the ASO before and after lysing the nanoparticles with a detergent.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound nanoparticle preparation.
Gene Silencing Signaling Pathway
References
Application Notes and Protocols for LNP Formulation with 306-O12B-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ionizable cationic lipidoid 306-O12B-3 is a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as antisense oligonucleotides (ASOs) and mRNA. The stability, encapsulation efficiency, and in vivo performance of these LNPs are critically dependent on the selection and ratio of helper lipids. These lipids work in concert with this compound to form a stable, fusogenic delivery vehicle that protects the nucleic acid payload and facilitates its release into the cytoplasm of target cells. This document provides detailed application notes and protocols for the use of helper lipids with this compound to form stable and effective LNPs.
Role of Helper Lipids in LNP Formation
Lipid nanoparticles are typically composed of four main components: an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid.[1] Each component plays a crucial role in the structure and function of the LNP:
-
Ionizable Cationic Lipid (e.g., this compound): This is the core functional component responsible for encapsulating the negatively charged nucleic acid cargo and facilitating its endosomal escape.[1] At low pH within the endosome, the ionizable lipid becomes protonated, interacting with the endosomal membrane to promote its disruption.[2]
-
Phospholipid (e.g., DSPC, DOPE, DOPC): These lipids act as structural components, contributing to the formation of the lipid bilayer of the nanoparticle.[3] Phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) provide stability to the LNP structure.[1] In contrast, lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), which have a cone-like shape, can promote the formation of non-bilayer hexagonal (HII) phases, aiding in endosomal escape.[4]
-
Cholesterol: As a "helper" lipid, cholesterol modulates the fluidity and stability of the LNP membrane.[3] It fills the gaps between the other lipid molecules, enhancing the rigidity of the nanoparticle and potentially promoting membrane fusion, which is crucial for endosomal escape.[5]
-
PEGylated Lipid (e.g., DMG-PEG2000, DSPE-PEG2000): A small percentage of a lipid conjugated to polyethylene glycol (PEG) is included to control the particle size during formulation and to provide a hydrophilic shield that reduces aggregation and prevents rapid clearance from circulation by the immune system.[3]
Quantitative Data on LNP Formulations with this compound
The following tables summarize quantitative data from studies utilizing this compound in LNP formulations. These examples highlight the impact of helper lipid composition and ratios on the physicochemical properties and efficacy of the nanoparticles.
Table 1: LNP Formulations for mRNA Delivery
| Ionizable Lipid | Helper Lipids | Molar Ratio (this compound:Phospholipid:Cholesterol:PEG-Lipid) | This compound/mRNA Weight Ratio | Encapsulation Efficiency (%) | Application |
| 306-O12B | DOPC, Cholesterol, DMG-PEG | 50:10:38.5:1.5 | 7.5:1 | ~96 | In vivo mRNA delivery |
Data sourced from a study optimizing fLuc mRNA 306-O12B LNP formulations.[6]
Table 2: LNP Formulation for Antisense Oligonucleotide (ASO) Delivery
| Ionizable Lipid | Helper Lipids | Weight Ratio (this compound:Cholesterol:DOPE:DSPE-PEG2000) | Application |
| This compound | Cholesterol, DOPE, DSPE-PEG2000 | 16:4:1:1 | ASO delivery targeting PCSK9 mRNA |
Note: Molar ratios were not specified in the source for this formulation.
Experimental Protocols
Protocol 1: Preparation of this compound LNPs for mRNA Delivery using Microfluidic Mixing
This protocol is adapted from established methods for LNP formulation and is optimized for the molar ratios reported for effective mRNA delivery with 306-O12B.[6][7]
Materials:
-
306-O12B (in ethanol)
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) (in ethanol)
-
Cholesterol (in ethanol)
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) (in ethanol)
-
mRNA in citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol, molecular biology grade
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Preparation of Lipid Stock Solution:
-
Prepare individual stock solutions of 306-O12B, DOPC, cholesterol, and DMG-PEG2000 in ethanol.
-
Combine the lipid stock solutions in a sterile tube to achieve a final molar ratio of 50:10:38.5:1.5 (306-O12B:DOPC:Cholesterol:DMG-PEG2000).
-
The total lipid concentration in the ethanol phase should be optimized based on the microfluidic system manufacturer's recommendations (typically 10-25 mM).
-
-
Preparation of mRNA Solution:
-
Dilute the mRNA to the desired concentration in a low pH buffer (e.g., 25-50 mM sodium citrate, pH 4.0). The final concentration will depend on the target 306-O12B/mRNA weight ratio (e.g., 7.5:1).
-
-
LNP Formulation:
-
Set up the microfluidic mixing device according to the manufacturer's instructions. A typical flow rate ratio is 3:1 (aqueous:ethanolic phase).
-
Load the lipid solution in ethanol into one syringe and the mRNA solution in citrate buffer into another syringe.
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.
-
-
Purification and Buffer Exchange:
-
The resulting LNP suspension will be in an ethanol/citrate buffer mixture.
-
Dialyze the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C using an appropriate molecular weight cutoff dialysis cassette to remove ethanol and neutralize the pH.
-
Alternatively, for smaller volumes, a 20-fold dilution in PBS can be sufficient to neutralize the pH and dilute the ethanol for in vitro testing.[5]
-
-
Sterilization and Storage:
-
Filter the purified LNP suspension through a 0.22 µm sterile filter.
-
Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of this compound LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS) to determine the Z-average particle size and PDI.
-
Dilute the LNP suspension in PBS to an appropriate concentration for DLS analysis.
-
Perform the measurement at 25°C. Aim for a PDI value below 0.2 for a homogenous particle population.
2. Encapsulation Efficiency Determination:
-
The encapsulation efficiency can be determined using a fluorescent dye that binds to nucleic acids, such as RiboGreen.
-
Prepare two sets of LNP samples. In one set, add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. The other set remains intact.
-
Add the RiboGreen dye to both sets of samples and measure the fluorescence intensity.
-
The encapsulation efficiency is calculated using the following formula: EE (%) = (Fluorescence_total - Fluorescence_free) / Fluorescence_total * 100 Where Fluorescence_total is the fluorescence of the detergent-lysed LNPs and Fluorescence_free is the fluorescence of the intact LNPs.
Visualizations
Caption: Experimental workflow for the formulation of this compound LNPs.
References
- 1. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 4. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 6. researchgate.net [researchgate.net]
- 7. Minimizing the ratio of ionizable lipid in lipid nanoparticles for in vivo base editing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of "306-O12B-3" Lipid Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The lipid nanoparticle (LNP) "306-O12B-3" is a bioreducible, ionizable lipid that has shown significant promise in the delivery of nucleic acid-based therapeutics, such as antisense oligonucleotides (ASOs). Its unique structure, derived from amine 306 and acrylate O12B, results in a lipid with three tails, contributing to its delivery efficacy. Formulations incorporating "this compound" have been successfully utilized for targeted delivery to challenging sites like the brain and for silencing key targets in the liver, such as proprotein convertase subtilisin/kexin type 9 (PCSK9). The thorough characterization of these LNPs is a critical quality attribute (CQA) to ensure their safety, efficacy, and reproducibility. This document provides detailed application notes and protocols for the key techniques used to characterize "this compound" LNPs.
Quantitative Data Summary
The following table summarizes the physicochemical properties of "this compound" LNPs as reported in the literature. These values are dependent on the specific formulation composition and manufacturing process.
| Parameter | Value | Formulation Details | Reference |
| Particle Size (Z-average) | ~175 nm | This compound in a 3:7 wt ratio with another lipidoid, plus 4 wt% DSPE-PEG2000 for ASO delivery. | [1] |
| Polydispersity Index (PDI) | < 0.2 | This compound in a 3:7 wt ratio with another lipidoid, plus 4 wt% DSPE-PEG2000 for ASO delivery. | [1] |
| Zeta Potential | ~ -15 mV | This compound in a 3:7 wt ratio with another lipidoid, plus 4 wt% DSPE-PEG2000 for ASO delivery. | [1] |
| In Vivo Efficacy (ED50) | 0.034 mg·kg-1 | This compound/cholesterol/DOPE/DSPE-PEG2000 at a weight ratio of 16/4/1/1 for PCSK9 ASO delivery in mice. |
Experimental Protocols and Workflows
Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a fundamental technique for measuring the hydrodynamic diameter and size distribution of LNPs in solution.[2][3][4]
Experimental Protocol:
-
Materials and Reagents:
-
"this compound" LNP sample
-
1X Phosphate-Buffered Saline (PBS), filtered through a 0.22 µm filter
-
Low-volume disposable sizing cuvettes (e.g., DTS0012)
-
-
Sample Preparation:
-
Allow the LNP sample to equilibrate to room temperature.
-
Dilute the LNP sample in filtered 1X PBS to a suitable concentration to avoid multiple scattering effects. A 100-fold dilution is a common starting point.[5] The final concentration should result in a scattering intensity (count rate) within the instrument's optimal range (e.g., 50,000-500,000 counts per second).[4]
-
-
Instrument Setup (e.g., Malvern Zetasizer):
-
Set the measurement temperature, typically to 25°C.
-
Select the appropriate dispersant properties (e.g., for 1X PBS, viscosity and refractive index close to that of water).
-
Set the measurement angle (e.g., 173° for backscatter detection).
-
Equilibrate the instrument for at least 10 minutes at the set temperature.
-
-
Measurement Procedure:
-
Pipette 1 mL of the diluted LNP sample into a clean, dust-free cuvette.
-
Cap the cuvette and place it in the instrument's sample holder.
-
Allow the sample to thermally equilibrate for at least 2 minutes before starting the measurement.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis:
-
The instrument software will perform a cumulants analysis of the correlation function to provide the Z-average diameter and the Polydispersity Index (PDI).
-
A PDI value below 0.3 is generally considered acceptable for LNP formulations, with values below 0.2 indicating a more monodisperse sample.[4]
-
Zeta Potential by Electrophoretic Light Scattering (ELS)
Zeta potential is a measure of the magnitude of the electrostatic charge at the nanoparticle surface and is a key indicator of colloidal stability.
Experimental Protocol:
-
Materials and Reagents:
-
"this compound" LNP sample
-
0.1X PBS, filtered through a 0.22 µm filter (diluted PBS is used to reduce ionic strength which can compress the electrical double layer).[6]
-
Disposable folded capillary cells (e.g., DTS1070)
-
-
Sample Preparation:
-
Dilute the LNP sample in filtered 0.1X PBS. The dilution factor should be similar to that used for DLS measurements.[5]
-
-
Instrument Setup (e.g., Malvern Zetasizer):
-
Set the measurement temperature to 25°C.
-
Select the appropriate dispersant properties for 0.1X PBS.
-
Use the appropriate cell type in the software settings.
-
-
Measurement Procedure:
-
Carefully inject the diluted LNP sample into the folded capillary cell, avoiding the introduction of air bubbles.
-
Place the cell into the instrument.
-
Allow the sample to equilibrate for at least 2 minutes.
-
The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry.
-
Perform at least three replicate measurements.
-
-
Data Analysis:
-
The software calculates the electrophoretic mobility and converts it to the zeta potential using the Henry equation.
-
The mean zeta potential and the zeta potential distribution are reported. For LNPs, a zeta potential near neutral or slightly negative is common at physiological pH.
-
Particle Size and Concentration by Nanoparticle Tracking Analysis (NTA)
NTA provides high-resolution particle size distributions and measures particle concentration by visualizing and tracking individual nanoparticles.[7][8][9]
Experimental Protocol:
-
Materials and Reagents:
-
"this compound" LNP sample
-
Filtered, particle-free 1X PBS
-
-
Sample Preparation:
-
Dilute the LNP sample in particle-free 1X PBS to a concentration that results in an optimal number of particles in the field of view (typically 20-100 particles per frame). This often requires significant serial dilution (e.g., 1:1000 to 1:10,000).
-
-
Instrument Setup (e.g., Malvern NanoSight):
-
Assemble the viewing unit with a clean, primed flow cell.
-
Focus the instrument on the nanoparticles.
-
Adjust the camera level and detection threshold to ensure all particles are accurately detected without excessive background noise.
-
-
Measurement Procedure:
-
Inject the diluted sample into the flow cell.
-
Capture at least three videos of 60 seconds each to ensure statistical significance.
-
-
Data Analysis:
-
The NTA software tracks the Brownian motion of each individual particle and calculates its hydrodynamic diameter using the Stokes-Einstein equation.
-
The software generates a high-resolution size distribution histogram and calculates the particle concentration (particles/mL).
-
Results are typically reported as the mean and mode of the particle size, along with the concentration.
-
Morphology by Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Cryo-TEM allows for the direct visualization of LNP morphology in a near-native, hydrated state, providing insights into particle shape, lamellarity, and internal structure.[10][11][12][13][14]
Experimental Protocol:
-
Materials and Reagents:
-
"this compound" LNP sample
-
TEM grids (e.g., lacey carbon or C-flat)
-
Liquid ethane and liquid nitrogen
-
-
Sample Preparation (Vitrification):
-
Glow-discharge the TEM grid to make it hydrophilic.
-
Apply a small volume (3-4 µL) of the LNP suspension to the grid.
-
Using a vitrification robot (e.g., Vitrobot), blot the grid to create a thin film of the sample.
-
Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This process must be extremely rapid to prevent the formation of ice crystals.
-
-
Imaging:
-
Transfer the vitrified grid to a cryo-TEM under cryogenic conditions.
-
Image the sample at a low electron dose to minimize radiation damage.
-
Acquire images at various magnifications to observe the overall field and individual particle details.
-
-
Data Analysis:
-
Analyze the acquired images to assess particle morphology (e.g., spherical, multilamellar).
-
Measure the size of a statistically significant number of particles to generate a size distribution.
-
Observe the internal structure for features such as an electron-dense core, which can be indicative of nucleic acid encapsulation.
-
Nucleic Acid Encapsulation Efficiency by RiboGreen Assay
The RiboGreen assay is a fluorescence-based method used to quantify the amount of nucleic acid encapsulated within LNPs.[1][15][16][17]
Experimental Protocol:
-
Materials and Reagents:
-
"this compound" LNP sample encapsulating a nucleic acid (e.g., ASO, mRNA)
-
Quant-iT™ RiboGreen™ RNA Reagent (or equivalent)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
2% Triton X-100 in TE buffer
-
Nucleic acid standard of known concentration
-
96-well black, fluorescence-capable microplate
-
-
Procedure:
-
Standard Curve: Prepare a serial dilution of the nucleic acid standard in TE buffer to create a standard curve (e.g., 0 to 1000 ng/mL).
-
Sample Preparation:
-
Dilute the LNP sample in TE buffer to a theoretical concentration that falls within the range of the standard curve.
-
In the 96-well plate, prepare two sets of wells for each sample (in duplicate or triplicate).
-
Set 1 (Free Nucleic Acid): Add the diluted LNP sample and TE buffer.
-
Set 2 (Total Nucleic Acid): Add the diluted LNP sample and 2% Triton X-100 solution. The detergent lyses the LNPs, releasing the encapsulated nucleic acid.
-
-
Incubation: Incubate the plate at 37°C for 10-15 minutes to ensure complete lysis of the LNPs in the Triton X-100 wells.
-
Dye Addition: Prepare the RiboGreen working solution by diluting the stock reagent (typically 1:200) in TE buffer. Add the working solution to all wells.
-
Measurement: Read the fluorescence on a microplate reader (Excitation ~480 nm, Emission ~520 nm).
-
-
Data Analysis and Calculation:
-
Generate a standard curve of fluorescence vs. nucleic acid concentration.
-
Use the standard curve to determine the concentration of "Free Nucleic Acid" (from Set 1) and "Total Nucleic Acid" (from Set 2).
-
Calculate the Encapsulation Efficiency (EE) using the following formula:
-
EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100
-
-
Lipid and Encapsulation Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC can be used as an orthogonal method to quantify both the lipid components and the encapsulated nucleic acid, providing a comprehensive analysis of the LNP formulation.[18][19][20]
Experimental Protocol (General Framework):
-
Materials and Reagents:
-
"this compound" LNP sample
-
Mobile phases (e.g., for reversed-phase HPLC: Acetonitrile, Water with ion-pairing agents like triethylammonium acetate (TEAA) for nucleic acids).
-
Lysis agent (e.g., Isopropanol or Triton X-100)
-
Appropriate HPLC column (e.g., C18 for lipids, PLRP-S for nucleic acids).
-
-
Procedure:
-
Lipid Quantification:
-
Disrupt the LNPs using a suitable solvent (e.g., methanol/isopropanol).
-
Inject the disrupted sample into an HPLC system equipped with a suitable detector for lipids (e.g., Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)).
-
Run a gradient elution to separate the different lipid components (this compound, helper lipids, cholesterol, PEG-lipid).
-
Quantify each lipid against its respective standard curve.
-
-
Encapsulation Efficiency:
-
Free Nucleic Acid: Separate intact LNPs from free nucleic acid using a size-based method like Size Exclusion Chromatography (SEC-HPLC). Quantify the free nucleic acid in the eluate.
-
Total Nucleic Acid: Disrupt a separate aliquot of the LNP sample with a detergent or organic solvent.
-
Inject the lysed sample onto a reversed-phase column using an ion-pairing mobile phase (IP-RP-HPLC) to quantify the total amount of nucleic acid.
-
Detection is typically done with a UV detector at ~260 nm.
-
-
-
Data Analysis:
-
Calculate the concentration of each lipid component from their respective standard curves.
-
Calculate the Encapsulation Efficiency (EE) using the concentrations determined by HPLC:
-
EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100
-
-
References
- 1. abpbio.com [abpbio.com]
- 2. Zetasizer RNA-LNP DLS Size Protocol | Malvern Panalytical [malvernpanalytical.com]
- 3. wyatt.com [wyatt.com]
- 4. allanchem.com [allanchem.com]
- 5. wyattfiles.s3.us-west-2.amazonaws.com [wyattfiles.s3.us-west-2.amazonaws.com]
- 6. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analytik.co.uk [analytik.co.uk]
- 8. Frontiers | A Protocol for Improved Precision and Increased Confidence in Nanoparticle Tracking Analysis Concentration Measurements between 50 and 120 nm in Biological Fluids [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Lipid Nanoparticles (LNPs) Structure Characterization Service | Cryo-EM | MtoZ Biolabs [mtoz-biolabs.com]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. metrino.eu [metrino.eu]
- 14. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]
- 15. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.igem.wiki [static.igem.wiki]
- 17. youtube.com [youtube.com]
- 18. lcms.cz [lcms.cz]
- 19. Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Measuring Particle Size and Zeta Potential of 306-O12B-3 LNPs: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, including mRNA vaccines and gene therapies. The ionizable cationic lipidoid 306-O12B-3 is a key component in the formulation of LNPs designed for the efficient delivery of antisense oligonucleotides (ASOs).[1][2][3] The physicochemical characteristics of these LNPs, particularly their particle size and zeta potential, are critical quality attributes that significantly influence their stability, biodistribution, and transfection efficiency.[4][5][6] This document provides detailed protocols for the accurate and reproducible measurement of particle size and zeta potential of this compound formulated LNPs using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) techniques, respectively.
A typical formulation for LNPs incorporating this compound for in vivo mRNA delivery has been identified with the following molar ratio: 50% 306-O12B, 38.5% cholesterol, 10% 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), and 1.5% 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG).[7] Understanding the characteristics of LNPs with this specific composition is crucial for formulation optimization and quality control.
Data Presentation
The following table summarizes the key parameters measured for this compound LNPs and their expected values.
| Parameter | Technique | Symbol | Typical Value | Unit |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | Z-average (d.nm) | 80 - 150 | nm |
| Polydispersity Index | Dynamic Light Scattering (DLS) | PDI | < 0.2 | - |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | ζ | -10 to +10 (at neutral pH) | mV |
Experimental Protocols
Particle Size Measurement by Dynamic Light Scattering (DLS)
This protocol outlines the measurement of the hydrodynamic size of this compound LNPs using a Malvern Zetasizer instrument.[8] DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[9][10]
Materials:
-
This compound LNP sample
-
1X Phosphate Buffered Saline (PBS), filtered through a 0.22 µm filter
-
Low-volume disposable sizing cuvettes (e.g., DTS0012)
-
Malvern Zetasizer instrument (e.g., Zetasizer Nano or Ultra series)[11][12]
Procedure:
-
Sample Preparation:
-
Allow the this compound LNP sample to equilibrate to room temperature.
-
Gently mix the sample by inverting the vial 5-10 times. Avoid vortexing to prevent aggregation.
-
Dilute the LNP sample in filtered 1X PBS to an appropriate concentration. A 1:100 dilution is a good starting point, but the optimal dilution should result in a count rate between 100 and 500 kcps (kilo counts per second) on the Zetasizer.
-
-
Instrument Setup:
-
Turn on the Zetasizer instrument and allow it to warm up for at least 30 minutes.
-
Launch the ZS Xplorer software.
-
Select a "Size" measurement type.
-
Set the following parameters:
-
Material: Lipid vesicle (Refractive Index: 1.45, Absorption: 0.001)
-
Dispersant: Water (as the primary component of PBS) (Refractive Index: 1.330, Viscosity: 0.8872 cP at 25°C)
-
Temperature: 25°C
-
Equilibration time: 120 seconds
-
Measurement angle: 173° (Backscatter)
-
Number of measurements: 3
-
Number of runs: 11 per measurement
-
-
-
Measurement:
-
Pipette 1 mL of the diluted LNP sample into a clean, dust-free cuvette.
-
Ensure there are no air bubbles in the cuvette.
-
Place the cuvette in the instrument's cell holder.
-
Enter the sample name and start the measurement.
-
-
Data Analysis:
-
The software will report the Z-average diameter and the Polydispersity Index (PDI).
-
The Z-average is the intensity-weighted mean hydrodynamic size.
-
The PDI is a measure of the width of the particle size distribution. A PDI value below 0.2 is generally considered acceptable for LNP formulations, indicating a monodisperse sample.
-
Zeta Potential Measurement by Electrophoretic Light Scattering (ELS)
This protocol describes the measurement of the zeta potential of this compound LNPs.[13] ELS measures the velocity of charged particles in an applied electric field.[14] This velocity is then used to calculate the zeta potential.
Materials:
-
This compound LNP sample
-
10 mM NaCl solution, filtered through a 0.22 µm filter
-
Disposable folded capillary cells (e.g., DTS1070)
-
Malvern Zetasizer instrument with ELS capability
Procedure:
-
Sample Preparation:
-
Dilute the this compound LNP sample in the filtered 10 mM NaCl solution. The dilution factor should be similar to that used for the DLS measurement. Using a low ionic strength buffer is important for a reliable zeta potential measurement.
-
-
Instrument Setup:
-
In the ZS Xplorer software, select a "Zeta" measurement type.
-
Set the following parameters:
-
Material: Lipid vesicle (as defined in the DLS protocol)
-
Dispersant: Water (as the primary component of the NaCl solution)
-
Temperature: 25°C
-
Equilibration time: 120 seconds
-
Cell type: DTS1070 (or the appropriate cell for your instrument)
-
Number of measurements: 3
-
-
-
Measurement:
-
Carefully inject approximately 750 µL of the diluted LNP sample into the folded capillary cell using a syringe, avoiding the introduction of air bubbles.
-
Place the cell into the instrument.
-
Enter the sample name and start the measurement.
-
-
Data Analysis:
-
The software will report the mean zeta potential in millivolts (mV) and the zeta deviation.
-
The zeta potential of ionizable LNPs is highly dependent on the pH of the dispersant. It is crucial to measure and report the pH of the sample along with the zeta potential value.[13][] For this compound LNPs, which contain an ionizable cationic lipid, the zeta potential is expected to be close to neutral at a physiological pH of 7.4 and become more positive at lower pH values.
-
Mandatory Visualizations
Caption: Experimental workflow for particle size and zeta potential measurement.
References
- 1. mdpi.com [mdpi.com]
- 2. biorbyt.com [biorbyt.com]
- 3. This compound |Ionizable Lipid for LNP [dcchemicals.com]
- 4. azom.com [azom.com]
- 5. Malvern Panalytical | Malvern Panalytical [malvernpanalytical.com]
- 6. 3 tools for better lipid nanoparticle size measurements | Malvern Panalytical [malvernpanalytical.com]
- 7. Tailoring combinatorial lipid nanoparticles for intracellular delivery of nucleic acids, proteins, and drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zetasizer RNA-LNP DLS Size Protocol | Malvern Panalytical [malvernpanalytical.com]
- 9. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. wyatt.com [wyatt.com]
- 11. Lipid nanoparticle formulation | Malvern Panalytical [malvernpanalytical.com]
- 12. How Light Scattering is used in Liposome and LNP Characterization | Malvern Panalytical [malvernpanalytical.com]
- 13. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. How to measure mRNA-LNP surface charge | Malvern Panalytical [malvernpanalytical.com]
Quantifying Nucleic Acid Encapsulation Efficiency in "306-O12B-3" LNPs: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ionizable lipidoid 306-O12B-3 is a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as messenger RNA (mRNA) and antisense oligonucleotides (ASOs). A critical quality attribute of these LNPs is the encapsulation efficiency (EE), which represents the percentage of the nucleic acid payload successfully enclosed within the lipid shell. High encapsulation efficiency is crucial for protecting the nucleic acid from degradation, ensuring accurate dosing, and facilitating effective delivery to target cells.
This document provides a detailed guide for quantifying the nucleic acid encapsulation efficiency in LNPs formulated with this compound. It includes a comprehensive protocol for the widely used Quant-iT™ RiboGreen™ assay, data presentation tables, and diagrams to illustrate key experimental workflows and biological pathways.
Quantitative Data Summary
The encapsulation efficiency of nucleic acids in this compound LNPs is consistently high, though it can vary depending on the nucleic acid payload and formulation parameters. Below is a summary of reported encapsulation efficiencies.
| Nucleic Acid Payload | Encapsulation Efficiency (%) | Formulation Details |
| Antisense Oligonucleotide (ASO) | >97% | LNP formulation optimized for in vivo delivery. |
| messenger RNA (mRNA) | 81.7% | Brain-targeting LNP incorporating a tryptamine-derived ionizable lipid headgroup.[1] |
Experimental Protocols
Principle of Encapsulation Efficiency Quantification
The most common method for determining nucleic acid encapsulation efficiency in LNPs is a fluorescence-based assay using a dye like RiboGreen™. This dye exhibits a significant increase in fluorescence upon binding to nucleic acids. The assay involves two key measurements:
-
Fluorescence of Intact LNPs: In this measurement, the RiboGreen™ dye can only bind to the unencapsulated, or free, nucleic acid on the exterior of the LNPs.
-
Fluorescence of Lysed LNPs: The LNPs are disrupted using a detergent, such as Triton™ X-100, which releases the encapsulated nucleic acid. The subsequent fluorescence measurement represents the total amount of nucleic acid (both encapsulated and free).
The encapsulation efficiency is then calculated based on the difference between these two measurements.
Detailed Protocol: Quant-iT™ RiboGreen™ Assay for Nucleic Acid Encapsulation Efficiency
This protocol is adapted for a 96-well plate format, suitable for medium to high-throughput analysis.
Materials:
-
Quant-iT™ RiboGreen™ RNA Assay Kit (or similar, ensure appropriate excitation/emission spectra for the nucleic acid)
-
Nuclease-free water
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5), nuclease-free
-
Triton™ X-100 solution (e.g., 2% v/v in nuclease-free water)
-
96-well black, flat-bottom plates (suitable for fluorescence measurements)
-
Microplate reader with fluorescence detection capabilities (Excitation: ~480 nm, Emission: ~520 nm)
-
Nuclease-free pipette tips and tubes
Procedure:
1. Preparation of Reagents:
-
RiboGreen™ Working Solution: Prepare the RiboGreen™ working solution by diluting the concentrated stock reagent in TE buffer according to the manufacturer's instructions. This solution is light-sensitive and should be prepared fresh and protected from light.
-
Nucleic Acid Standards: Prepare a series of nucleic acid standards of known concentrations using the same type of nucleic acid that is encapsulated in your LNPs. Dilute the stock standard in TE buffer to create a standard curve (e.g., ranging from 0 to 1000 ng/mL).
-
LNP Samples: Dilute the this compound LNP samples to a concentration that falls within the linear range of the standard curve. The optimal dilution factor should be determined empirically.
2. Assay Plate Setup:
-
Standard Curve: In duplicate or triplicate, add a fixed volume (e.g., 50 µL) of each nucleic acid standard to the wells of the 96-well plate.
-
LNP Samples (Intact): In separate wells, add the same volume (e.g., 50 µL) of the diluted LNP samples. These wells will be used to measure the amount of free nucleic acid.
-
LNP Samples (Lysed): In another set of wells, add the same volume (e.g., 50 µL) of the diluted LNP samples. To these wells, add a small volume (e.g., 5 µL) of the Triton™ X-100 solution to lyse the LNPs and release the encapsulated nucleic acid.
-
Blank: Include wells containing only TE buffer to serve as a blank for background fluorescence subtraction.
3. Incubation:
-
Incubate the plate at room temperature for 5-10 minutes, protected from light, to allow the RiboGreen™ dye to bind to the nucleic acids.
4. Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with the appropriate excitation and emission wavelengths for the RiboGreen™ dye (typically ~480 nm excitation and ~520 nm emission).
5. Data Analysis:
-
Standard Curve: Subtract the average fluorescence of the blank from the fluorescence of each standard. Plot the background-subtracted fluorescence versus the nucleic acid concentration to generate a standard curve. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate Nucleic Acid Concentrations:
-
Free Nucleic Acid (from intact LNPs): Use the standard curve equation to calculate the concentration of free nucleic acid in the intact LNP samples.
-
Total Nucleic Acid (from lysed LNPs): Use the standard curve equation to calculate the total nucleic acid concentration in the lysed LNP samples.
-
-
Calculate Encapsulation Efficiency:
Encapsulation Efficiency (%) = [ (Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid ] * 100
Visualizations
Experimental Workflow for Encapsulation Efficiency Assay
Caption: Workflow for determining nucleic acid encapsulation efficiency.
Generalized Signaling Pathway for LNP Cellular Uptake and Endosomal Escape
Caption: LNP uptake and endosomal escape pathway.
Conclusion
Accurate and reproducible quantification of nucleic acid encapsulation efficiency is paramount in the development of LNP-based therapeutics. The protocol detailed in this application note provides a robust method for determining the EE of nucleic acids in LNPs formulated with the ionizable lipidoid this compound. By following these guidelines, researchers can ensure the quality and consistency of their LNP formulations, a critical step towards successful preclinical and clinical outcomes.
References
Application Notes and Protocols for In Vitro Transfection Using 306-O12B-3 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and antisense oligonucleotides (ASOs). The ionizable lipidoid 306-O12B-3 is a key component in the formulation of LNPs designed for potent in vivo and in vitro applications.[1][2][3][4] This document provides a detailed protocol for the in vitro transfection of messenger RNA (mRNA) using LNPs formulated with this compound. The protocol is based on established microfluidic mixing techniques for LNP synthesis and standard cell culture methodologies for transfection.[5][6]
The this compound lipidoid is an ionizable, biodegradable lipid that has been effectively used in generating LNPs for the delivery of RNA.[7] While much of the existing data focuses on in vivo applications, particularly liver-targeted delivery[1][3][4][8], the principles of LNP-mediated delivery are applicable to in vitro systems. This protocol provides a starting point for researchers to adapt and optimize this compound LNP formulations for their specific cell lines and research needs.
Data Presentation
The following tables represent example data that could be generated from in vitro experiments using this compound LNPs. These tables are intended to serve as a template for data presentation and comparison.
Table 1: Physicochemical Characterization of this compound LNPs
| Formulation | Ionizable Lipid:mRNA (w/w ratio) | Molar Ratio (Ionizable Lipid:Helper Lipid:Cholesterol:PEG-Lipid) | Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| LNP-A | 10:1 | 35:16:46.5:2.5 | 95 | 0.12 | 92% |
| LNP-B | 15:1 | 40:15:42.5:2.5 | 102 | 0.15 | 95% |
| LNP-C | 20:1 | 50:10:37.5:2.5 | 110 | 0.18 | 97% |
Table 2: In Vitro Transfection Efficiency and Cytotoxicity in HEK293T Cells
| Formulation | mRNA Dose (ng/well) | Transfection Efficiency (% of positive cells) | Mean Fluorescence Intensity (MFI) | Cell Viability (%) |
| LNP-A | 50 | 75% | 15,000 | 98% |
| LNP-A | 100 | 85% | 25,000 | 95% |
| LNP-A | 200 | 92% | 40,000 | 91% |
| LNP-B | 50 | 80% | 18,000 | 97% |
| LNP-B | 100 | 90% | 30,000 | 94% |
| LNP-B | 200 | 95% | 55,000 | 89% |
| LNP-C | 50 | 82% | 20,000 | 96% |
| LNP-C | 100 | 93% | 35,000 | 92% |
| LNP-C | 200 | 97% | 65,000 | 85% |
| Lipofectamine 2000 | 100 | 60% | 12,000 | 80% |
| Untreated Control | 0 | 0% | 50 | 100% |
Experimental Protocols
I. Formulation of this compound LNPs using Microfluidic Mixing
This protocol describes the formulation of mRNA-encapsulating LNPs using a microfluidic mixing device. The process involves the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the mRNA.
Materials:
-
This compound ionizable lipidoid
-
Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)
-
Cholesterol
-
Lipid-anchored polyethylene glycol (PEG) (e.g., DSPE-PEG2000)
-
Ethanol (100%, molecular biology grade)
-
mRNA encoding a reporter protein (e.g., GFP or Luciferase)
-
10 mM Citric acid buffer (pH 4.0)
-
Phosphate-buffered saline (PBS), nuclease-free
-
Microfluidic mixing device and cartridges
-
Syringes and tubing for the microfluidic device
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of this compound, helper lipid, cholesterol, and PEG-lipid in 100% ethanol.[6]
-
Ensure complete dissolution, warming slightly if necessary.
-
-
Preparation of the Organic Phase (Lipid Mixture):
-
In a sterile tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 35:16:46.5:2.5 of ionizable lipid:helper lipid:cholesterol:PEG-lipid).[5]
-
Dilute the lipid mixture with 100% ethanol to the final desired concentration for one of the inlet streams of the microfluidic device.
-
-
Preparation of the Aqueous Phase (mRNA Solution):
-
Thaw the mRNA solution on ice.
-
Dilute the mRNA in 10 mM citric acid buffer (pH 4.0) to the desired concentration.[5] The volume of the aqueous phase will depend on the flow rate ratio of the microfluidic system (typically 3:1 aqueous to organic).
-
-
Microfluidic Formulation of LNPs:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the organic phase (lipid mixture) and the aqueous phase (mRNA solution) into separate syringes.
-
Set the desired flow rates to achieve rapid mixing and LNP formation. A common total flow rate is 2-12 mL/min with a 3:1 aqueous to organic phase flow rate ratio.
-
Collect the resulting LNP dispersion from the outlet of the microfluidic cartridge into a sterile tube.
-
-
Post-Formulation Processing:
-
To remove the ethanol and buffer exchange the LNP solution, dialyze the collected LNP dispersion against sterile PBS overnight at 4°C using a dialysis cassette.[6]
-
Sterile-filter the final LNP solution through a 0.22 µm syringe filter into a sterile tube.[5]
-
Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
II. In Vitro Transfection of Adherent Cells (e.g., HEK293T, HepG2)
This protocol outlines the steps for transfecting adherent cells in a 96-well plate format.
Materials:
-
Formulated and characterized this compound LNPs encapsulating reporter mRNA
-
Adherent cells (e.g., HEK293T, HepG2, or HeLa cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Assay reagents for reporter protein detection (e.g., Luciferase assay substrate or flow cytometer for GFP)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells into a 96-well plate at a density that will result in 70-90% confluency at the time of transfection (e.g., 10,000 - 20,000 cells per well).
-
Incubate the cells overnight in a CO2 incubator at 37°C.[5]
-
-
Transfection:
-
On the day of transfection, prepare serial dilutions of the this compound LNP-mRNA solution in complete cell culture medium to achieve the desired final mRNA concentrations (e.g., 10 ng to 200 ng per well).[5]
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the LNP-containing medium to each well.
-
Include appropriate controls: untreated cells and cells treated with a commercial transfection reagent (e.g., Lipofectamine 2000).
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
-
Analysis of Transfection Efficiency:
-
After the incubation period, assess the expression of the reporter protein.
-
For Luciferase: Lyse the cells and measure the luminescent signal using a plate reader according to the manufacturer's instructions for the luciferase assay reagent.
-
For GFP: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.
-
Cell Viability: Assess cell viability using a suitable assay (e.g., MTS or CellTiter-Glo).
-
Visualizations
Caption: Experimental workflow for in vitro transfection using this compound LNPs.
Caption: Cellular uptake and mRNA release pathway of this compound LNPs.
References
- 1. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 2982842-90-8 | BroadPharm [broadpharm.com]
- 3. This compound |Ionizable Lipid for LNP [dcchemicals.com]
- 4. biorbyt.com [biorbyt.com]
- 5. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 6. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 7. 306-O12B - Echelon Biosciences [echelon-inc.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for In Vivo Administration of "306-O12B-3" Nanoparticles in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ionizable cationic lipidoid "306-O12B-3" is a key component in the formulation of lipid nanoparticles (LNPs) for the efficient in vivo delivery of nucleic acid-based therapeutics, particularly antisense oligonucleotides (ASOs). These LNPs have demonstrated significant potential in preclinical studies for gene silencing applications. LNPs containing this compound are known to primarily accumulate in the liver following intravenous administration in mice, making them a suitable vector for treating liver-related disorders.[1][2] Additionally, when combined with other lipidoids, these nanoparticles can be engineered to target other tissues, such as the brain.[1][2]
This document provides detailed application notes and protocols for the in vivo administration of "this compound" nanoparticles in mice, focusing on their use for ASO delivery.
Data Presentation
Table 1: In Vivo Efficacy of this compound LNPs for PCSK9 Silencing in Mice
| Parameter | Value | Reference |
| Therapeutic Agent | PCSK9-targeting ASO | [3] |
| Formulation | This compound LNP | [3] |
| Mouse Model | BALB/c | [4] |
| Administration Route | Intravenous | [3] |
| Median Effective Dose (ED50) | ~0.034 mg/kg | [3] |
| Observation Timepoint | 72 hours post-administration | [3] |
Table 2: Representative Biodistribution of Liver-Targeting Lipid Nanoparticles in Mice (4 hours post-intravenous injection)
| Organ | Percentage of Injected Dose (%ID) | Reference |
| Liver | ~30% | [5] |
| Spleen | ~15% | [5] |
| Tumor (if applicable) | ~5% | [5] |
| Other Organs | Low to negligible | [5] |
Table 3: Representative Pharmacokinetic Parameters of Ionizable Lipid Nanoparticles in Mice (Intravenous Administration)
Note: Specific pharmacokinetic data for "this compound" LNPs is not publicly available. The following data is for a similar ionizable lipid (MC3) in an LNP formulation and serves as an illustrative example.
| Parameter | Value | Reference |
| Plasma Half-life (t1/2) | ~70 hours | [6] |
| Clearance | Primarily through the liver and spleen | [7] |
Experimental Protocols
Protocol 1: Formulation of this compound Lipid Nanoparticles for ASO Delivery
This protocol describes the preparation of this compound LNPs encapsulating ASOs using a microfluidic mixing method.
Materials:
-
This compound ionizable cationic lipidoid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Antisense oligonucleotide (ASO) targeting the gene of interest
-
Ethanol (USP grade)
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, sterile, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Sterile, nuclease-free tubes and reagents
Procedure:
-
Lipid Stock Solution Preparation:
-
Dissolve this compound, DOPE, cholesterol, and DSPE-PEG2000 in ethanol to prepare individual stock solutions. A common molar ratio for these components is approximately 50:10:38.5:1.5 (ionizable lipid:DOPE:cholesterol:PEG-lipid).
-
Combine the lipid stock solutions in a sterile tube to achieve the desired molar ratio. This mixture constitutes the lipid phase.
-
-
Aqueous Phase Preparation:
-
Dissolve the ASO in citrate buffer (pH 4.0). The acidic pH ensures the ionizable lipid is protonated, facilitating electrostatic interaction with the negatively charged ASO backbone.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid phase (in ethanol) and the aqueous phase (ASO in citrate buffer) into separate syringes.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to lipid phase). The rapid mixing within the microfluidic channels leads to the self-assembly of the LNPs with encapsulated ASO.
-
-
Dialysis and Sterilization:
-
Transfer the resulting LNP dispersion into a dialysis cassette.
-
Perform dialysis against sterile PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer.
-
Recover the purified LNP-ASO formulation from the dialysis cassette.
-
Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile vial.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the LNPs using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency of the ASO using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Protocol 2: In Vivo Administration of this compound LNPs in Mice via Tail Vein Injection
This protocol details the intravenous administration of the formulated this compound LNP-ASO to mice.
Materials:
-
Formulated and characterized this compound LNP-ASO solution
-
Sterile PBS (pH 7.4) for dilution
-
6-8 week old mice (strain as required by the experimental design)
-
Mouse restrainer
-
Heat lamp or warm water bath
-
Insulin syringes (27-30G needle)
-
70% ethanol
Procedure:
-
Animal Preparation:
-
Acclimatize the mice to the laboratory conditions for at least one week prior to the experiment.
-
Ensure all animal procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
-
Dose Preparation:
-
Based on the desired ASO dosage (e.g., mg/kg), calculate the required volume of the LNP-ASO solution for each mouse.
-
If necessary, dilute the LNP-ASO solution with sterile PBS to achieve the desired injection volume (typically 100-200 µL for mice). Gently mix the solution.
-
-
Administration:
-
Place the mouse in a restrainer.
-
To dilate the tail veins, warm the mouse's tail using a heat lamp or by immersing it in warm water for a short period.
-
Disinfect the injection site on the lateral tail vein with 70% ethanol.
-
Carefully insert the needle into the vein, bevel up, at a shallow angle.
-
Slowly inject the LNP-ASO solution. If swelling occurs, the needle is not in the vein; withdraw and re-insert.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Follow the experimental timeline for tissue collection and analysis.
-
Visualizations
Caption: Experimental workflow for the formulation and in vivo administration of this compound LNP-ASO in mice.
Caption: Mechanism of action for PCSK9 ASO delivered by this compound LNPs.
Caption: Mechanism of action for Tau ASO delivered by this compound LNPs.
References
- 1. This compound |Ionizable Lipid for LNP [dcchemicals.com]
- 2. biorbyt.com [biorbyt.com]
- 3. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biodistribution Studies of Nanoparticles Using Fluorescence Imaging: A Qualitative or Quantitative Method? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modeling on in vivo disposition and cellular transportation of RNA lipid nanoparticles via quantum mechanics/physiologically-based pharmacokinetic approaches - PMC [pmc.ncbi.nlm.nih.gov]
Dosing and administration schedule for "306-O12B-3" mediated ASO delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
306-O12B-3 is a biodegradable, ionizable lipid nanoparticle (LNP) designed for the efficient in vivo delivery of antisense oligonucleotides (ASOs).[1][2][3][4] Preclinical studies have demonstrated the efficacy of this compound LNPs in mediating target gene knockdown, particularly in hepatocytes, following intravenous administration.[1][2] These application notes provide a comprehensive overview of the dosing, administration, and evaluation of this compound-mediated ASO delivery, along with detailed protocols for key in vitro and in vivo experiments.
Data Presentation
Table 1: In Vitro Efficacy of this compound LNP for ASO Delivery
| Cell Line | Target Gene | ASO Concentration | Transfection Method | % Gene Knockdown | Viability Assay | % Cell Viability |
| GFP-HEK293 | GFP | 0.1 µg/mL | LNP complex | 81.5% | MTT Assay | High |
Data synthesized from in vitro screening experiments.[1]
Table 2: In Vivo Efficacy of this compound LNP for ASO Delivery in Mice
| Target Gene | Animal Model | Administration Route | ASO Dose (mg/kg) | Tissue | % mRNA Knockdown | ED50 (mg/kg) |
| PCSK9 | C57BL/6 Mice | Intravenous | 0.05 | Liver | ~50% | 0.034 |
| PCSK9 | C57BL/6 Mice | Intravenous | 0.1 | Liver | ~70% | 0.034 |
| PCSK9 | C57BL/6 Mice | Intravenous | 0.2 | Liver | ~85% | 0.034 |
Data from preclinical studies targeting PCSK9.[1][4]
Table 3: Recommended Dosing and Administration Schedule (Preclinical)
| Animal Model | Administration Route | Recommended Dose Range (mg/kg ASO) | Dosing Frequency | Study Duration | Notes |
| Mouse | Intravenous (tail vein) | 0.03 - 1.0 | Single dose or repeat doses every 3-7 days | 3 - 28 days | Dose selection should be based on target, ASO potency, and desired level of knockdown. |
| Rat | Intravenous (tail vein) | 0.1 - 2.0 | Single dose or repeat doses every 3-7 days | 3 - 28 days | Pharmacokinetics and tolerability may differ from mice. |
| Non-Human Primate | Intravenous infusion | 0.5 - 5.0 | Single dose or weekly infusions | 4 - 12 weeks | Requires careful monitoring of safety parameters. |
This table provides generalized recommendations based on preclinical ASO studies. The optimal dosing and schedule should be determined empirically for each ASO and disease model.
Experimental Protocols
Protocol 1: In Vitro ASO Delivery and Gene Knockdown Assessment
Objective: To evaluate the efficacy of this compound LNPs in delivering ASO to cultured cells and knocking down a target gene (e.g., GFP).
Materials:
-
GFP-expressing HEK293 cells
-
This compound LNP formulation encapsulating anti-GFP ASO
-
Control ASO (non-targeting) formulated with this compound LNPs
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
96-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed GFP-expressing HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
LNP-ASO Complex Preparation: Dilute the this compound LNP-ASO complexes in serum-free medium to achieve the desired final ASO concentration (e.g., 100 nM).
-
Transfection: Remove the cell culture medium and add the LNP-ASO complex solution to the cells.
-
Incubation: Incubate the cells with the complexes for 4-6 hours at 37°C.
-
Medium Change: After the incubation period, replace the transfection medium with fresh, complete culture medium.
-
Analysis: At 24-72 hours post-transfection, analyze GFP expression using a flow cytometer.
-
Data Analysis: Quantify the percentage of GFP-positive cells and the mean fluorescence intensity to determine the knockdown efficiency.
Protocol 2: In Vivo ASO Delivery and Efficacy Assessment in Mice
Objective: To assess the in vivo efficacy of this compound LNP-mediated ASO delivery for target gene knockdown in the liver.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
This compound LNP formulation encapsulating anti-PCSK9 ASO
-
Control ASO formulated with this compound LNPs
-
Saline solution
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week before the experiment.
-
Dosing Solution Preparation: Dilute the this compound LNP-ASO complexes in sterile saline to the desired concentration for intravenous injection.
-
Administration: Administer the dosing solution to the mice via tail vein injection. A typical injection volume is 100 µL.
-
Tissue Collection: At 72 hours post-administration, euthanize the mice and harvest the livers.
-
RNA Extraction: Isolate total RNA from a portion of the liver tissue using a suitable RNA extraction kit.
-
qRT-PCR Analysis: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene (PCSK9) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Normalize the target gene expression to the housekeeping gene and calculate the percentage of mRNA knockdown relative to the control group.
Protocol 3: Cytotoxicity Assessment using MTT Assay
Objective: To evaluate the in vitro cytotoxicity of the this compound LNP formulation.
Materials:
-
HEK293 cells (or other relevant cell line)
-
This compound LNP formulation (without ASO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the this compound LNP formulation for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[5]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Visualizations
Caption: Cellular uptake and mechanism of action for this compound mediated ASO delivery.
Caption: Experimental workflow for preclinical evaluation of this compound LNP-ASO.
References
- 1. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound |Ionizable Lipid for LNP [dcchemicals.com]
- 3. biorbyt.com [biorbyt.com]
- 4. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-delivery of Therapeutic Agents Using "306-O12B-3" Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of "306-O12B-3" lipidoid-based formulations for the co-delivery of therapeutic agents. The "this compound" is a bioreducible and biodegradable ionizable lipid that has demonstrated high efficiency in formulating lipid nanoparticles (LNPs) for the delivery of nucleic acids, particularly antisense oligonucleotides (ASOs).[1][2] This document outlines the formulation strategies, key experimental protocols, and relevant biological pathways for researchers engaged in the development of advanced drug delivery systems.
Introduction to "this compound" Formulations
The "this compound" lipidoid is a key component in the generation of LNPs designed to encapsulate and transport therapeutic payloads to target tissues.[3] Its ionizable nature facilitates the encapsulation of negatively charged molecules like ASOs and enables their release into the cytoplasm following endocytosis. While primarily investigated for single-agent delivery, "this compound" based LNPs can be adapted for co-delivery by incorporating other functional lipids or encapsulating multiple therapeutic agents. A notable example is the combination of "this compound" with neurotransmitter-derived lipidoids (NT-lipidoids), such as NT1-O14B, to facilitate transport across the blood-brain barrier (BBB).[4][5]
Quantitative Data Summary
The following tables summarize the physicochemical properties and in vivo efficacy of "this compound" based LNP formulations from published studies.
Table 1: Physicochemical Characteristics of "this compound" LNP Formulations
| Formulation Composition (weight ratio) | Therapeutic Agent | Particle Size (nm) | Polydispersity Index (PdI) | Zeta Potential (mV) | Reference |
| This compound / Cholesterol / DOPE / DSPE-PEG2000 (16:4:1:1) | PCSK9 ASO | Not specified | Not specified | Not specified | [6] |
| NT1-O14B / this compound / DSPE-PEG2000 (3:7 wt ratio + 4 wt% DSPE-PEG2000) | Tau ASO | ~175 | < 0.2 | ~ -15 | [5] |
Table 2: In Vivo Efficacy of "this compound" LNP Formulations
| Therapeutic Target | Formulation | Dosage | Efficacy | Animal Model | Reference |
| PCSK9 | This compound/CHO/DOPE/DSPE-PEG2000 (16:4:1:1) | 5 mg/kg | Significant PCSK9 mRNA silencing | Mice | [6] |
| Tau | NT1-O14B / this compound (3:7 w/w) | 20 µg Tau-ASO (five times intravenous administration) | ~50% reduction in tau mRNA, ~30% reduction in tau protein | Mice | [7][8] |
| ANGPTL3 | 306-O12B LNP | 3.0 mg/kg | -60% reduction in ANGPTL3, -28.6% in TG, and -48.1% in LDL-C after 100 days | C57BL/6 mice | [9] |
Experimental Protocols
Preparation of "this compound" LNP Formulations for Co-delivery
This protocol is an example of preparing a co-delivery system for an ASO and a small molecule drug, leveraging a "this compound"-based formulation.
Materials:
-
"this compound" lipidoid
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Cholesterol
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Antisense Oligonucleotide (ASO) in RNase-free water
-
Small molecule drug (hydrophobic)
-
Ethanol (200 proof, molecular biology grade)
-
Sodium acetate buffer (25 mM, pH 5.2)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Syringe pumps and a microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (e.g., Slide-A-Lyzer, 10 kDa MWCO)
Procedure:
-
Lipid Stock Preparation:
-
Prepare stock solutions of "this compound", cholesterol, DOPE, and DSPE-PEG2000 in ethanol.
-
For co-delivery of a hydrophobic small molecule drug, dissolve it in the ethanol-lipid mixture.
-
-
Aqueous Phase Preparation:
-
Dissolve the ASO in the sodium acetate buffer.
-
-
LNP Formulation:
-
Combine the lipid stock solutions in a glass vial to achieve the desired molar ratio (e.g., a starting point could be a 16:4:1:1 weight ratio of this compound / Cholesterol / DOPE / DSPE-PEG2000).[6]
-
Set up the microfluidic mixing device with two syringe pumps.
-
Load one syringe with the lipid-ethanol mixture and the other with the ASO-buffer solution.
-
Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
-
Purification:
-
The resulting LNP suspension is then dialyzed against PBS (pH 7.4) for at least 12 hours to remove ethanol and non-encapsulated material.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency of the ASO using a fluorescent dye exclusion assay (e.g., RiboGreen assay).
-
Determine the loading of the small molecule drug using HPLC.
-
In Vitro Gene Silencing Assessment
Materials:
-
Target cell line (e.g., HEK-GFP cells for a GFP-targeting ASO)[2]
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
"this compound" LNP formulation encapsulating the ASO
-
Control LNP formulation (with scrambled ASO)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the target cells in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the ASO-LNP formulation. Include controls such as untreated cells and cells treated with scrambled ASO-LNPs.
-
Incubation: Incubate the cells for a specified period (e.g., 16-48 hours).[2]
-
Analysis:
-
For GFP silencing, analyze the GFP intensity using flow cytometry or fluorescence microscopy.
-
For other gene targets, perform qRT-PCR to quantify the target mRNA levels or a Western blot to assess protein expression.
-
Visualizations
Signaling Pathway: PCSK9 Regulation of LDL-C
Caption: PCSK9 signaling pathway and the mechanism of action for "this compound" LNP-delivered ASO.
Experimental Workflow: LNP Formulation and In Vivo Evaluation
Caption: Experimental workflow for the formulation and in vivo testing of "this compound" LNPs.
Logical Relationship: Co-delivery for Enhanced Therapeutic Efficacy
Caption: Logical relationship of co-delivering therapeutic agents using a single LNP carrier.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. biorbyt.com [biorbyt.com]
- 4. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in lipid nanoparticles for delivery of nucleic acid, mRNA, and gene editing-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. kinampark.com [kinampark.com]
- 8. Lipids and Lipid Derivatives for RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing LNP Formulation Stability
Welcome to the technical support center for optimizing the stability of your lipid nanoparticle (LNP) formulations. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. While direct information on the specific "306-O12B-3" formulation is not publicly available, the principles and guidance provided here are broadly applicable to LNP formulations and can be adapted to your specific needs.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and storage of LNPs.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Increased Particle Size and Polydispersity Index (PDI) after Formulation | Suboptimal mixing parameters (e.g., flow rate, lipid-to-aqueous phase ratio).[1] Incompatible buffer components. Poor quality of lipid components. | Optimize microfluidic mixing parameters.[2] Screen different buffer compositions and pH levels.[1] Ensure high purity of all lipid components. |
| LNP Aggregation During Storage | Inappropriate storage temperature.[3][4] Freeze-thaw stress leading to particle fusion.[5][6] Suboptimal surface charge (Zeta Potential).[] | Store at recommended temperatures (typically 2-8°C for short-term and -20°C to -80°C for long-term).[3] Minimize freeze-thaw cycles. If unavoidable, use cryoprotectants like sucrose or trehalose.[5][8] Adjust the formulation to achieve a suitable zeta potential to ensure colloidal stability.[] |
| Decreased Encapsulation Efficiency (EE) Over Time | Leakage of the nucleic acid payload from the LNP core.[9] Degradation of the LNP structure.[10][11] Hydrolysis of lipid components.[6] | Optimize the lipid composition, particularly the ratio of ionizable lipid to other components, to ensure stable encapsulation.[3][12] Store at low temperatures to minimize lipid and payload degradation.[3] Consider lyophilization for long-term storage to prevent hydrolysis.[13][14] |
| Loss of Biological Activity/Transfection Efficiency | Degradation of the encapsulated mRNA or siRNA.[10] Changes in LNP structure affecting cellular uptake and endosomal escape.[15] Particle aggregation leading to altered biodistribution.[6] | Protect from RNases during formulation and handling.[10][16] Store at ultra-low temperatures (-80°C) to preserve nucleic acid integrity.[3] Ensure particle size and PDI remain within the optimal range for your application.[17] |
| Phase Separation or Precipitation | Poor solubility of lipid components in the chosen solvent system. Incompatibility between the LNP formulation and the storage buffer. | Screen different solvent systems for the lipid mixture. Ensure the storage buffer is optimized for pH and ionic strength to maintain LNP stability.[1] |
Frequently Asked Questions (FAQs)
1. What are the key factors influencing the stability of my LNP formulation?
The stability of an LNP formulation is a multifactorial issue. The primary factors include the intrinsic properties of the lipids used (ionizable lipid, phospholipid, cholesterol, and PEG-lipid), the molar ratios of these lipids, the characteristics of the encapsulated payload, and the physicochemical properties of the final formulation (particle size, PDI, and zeta potential).[3][][12] External factors such as storage temperature, buffer composition (pH and ionic strength), exposure to light, and mechanical stress (e.g., agitation, freeze-thaw cycles) also play a crucial role.[3][4][18][19]
2. What is the ideal storage temperature for my LNP formulation?
The optimal storage temperature depends on the specific LNP composition and the intended duration of storage. For short-term storage (days to weeks), refrigeration at 2-8°C is often suitable.[4] For long-term stability, frozen storage at -20°C to -80°C is generally recommended to minimize chemical degradation and maintain the physical integrity of the nanoparticles.[3][19] It is crucial to perform stability studies at various temperatures to determine the best conditions for your specific formulation.
3. How can I prevent aggregation during freeze-thaw cycles?
Aggregation during freezing and thawing is a common issue. To mitigate this, you can incorporate cryoprotectants such as sucrose or trehalose into your formulation buffer.[5][8][19] These sugars help to protect the LNPs during the freezing process by forming a glassy matrix, which can prevent particle fusion.[8] Optimizing the cooling and thawing rates can also impact stability.
4. What is lyophilization, and can it improve the stability of my LNPs?
Lyophilization, or freeze-drying, is a process where the solvent is removed from a frozen product by sublimation. This technique can significantly enhance the long-term stability of LNP formulations by preventing hydrolysis of lipids and degradation of the nucleic acid payload.[13][14] However, the process needs to be carefully optimized, often requiring the use of lyoprotectants to prevent particle aggregation upon reconstitution.[5][8]
5. How do I measure the stability of my LNP formulation?
A comprehensive stability study for LNPs typically involves monitoring key quality attributes over time under different storage conditions. The primary parameters to measure include:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).[]
-
Zeta Potential: Also measured by DLS to assess surface charge.[]
-
Encapsulation Efficiency: Determined using fluorescence-based assays like the RiboGreen assay.[20]
-
Integrity of the Encapsulated Payload: Assessed by techniques such as gel electrophoresis or chromatography.
-
Biological Activity: Evaluated through in vitro transfection assays to ensure the LNP retains its functional potency.[18]
Experimental Protocols
Protocol 1: Assessment of LNP Stability by Dynamic Light Scattering (DLS)
Objective: To monitor changes in particle size (Z-average diameter) and polydispersity index (PDI) over time as indicators of physical stability.
Materials:
-
LNP formulation ("this compound")
-
Appropriate storage buffer (e.g., PBS pH 7.4)
-
DLS instrument (e.g., Malvern Zetasizer)
-
Low-volume disposable cuvettes
Methodology:
-
Aliquot the LNP formulation into separate vials for each time point and storage condition to be tested (e.g., 4°C, -20°C, -80°C).
-
At each designated time point (e.g., Day 0, Week 1, Week 4, Week 12), remove one vial from each storage condition.
-
Allow the sample to equilibrate to room temperature. If frozen, thaw the sample according to a standardized procedure.
-
Gently mix the sample by inverting the vial several times. Avoid vigorous vortexing.
-
Dilute a small volume of the LNP suspension in the storage buffer to an appropriate concentration for DLS analysis (as determined by the instrument's specifications).
-
Transfer the diluted sample to a clean cuvette.
-
Perform the DLS measurement according to the instrument's standard operating procedure. Record the Z-average diameter and PDI.
-
Analyze the data by plotting the Z-average diameter and PDI as a function of time for each storage condition. A significant increase in either parameter suggests instability (e.g., aggregation).
Protocol 2: Determination of Encapsulation Efficiency using a Fluorescence-Based Assay
Objective: To quantify the amount of nucleic acid encapsulated within the LNPs and assess for leakage over time.
Materials:
-
LNP formulation ("this compound")
-
Nucleic acid quantitation kit (e.g., Quant-iT RiboGreen RNA Assay Kit)
-
Triton X-100 or a similar detergent
-
TE buffer (or the buffer used in the quantitation kit)
-
Fluorescence microplate reader
Methodology:
-
Prepare a standard curve of the free nucleic acid using the quantitation kit's protocol.
-
For each LNP sample to be tested, prepare two sets of dilutions in TE buffer.
-
To the first set of dilutions (for measuring total RNA), add a final concentration of 0.5-1% Triton X-100 to lyse the LNPs and release the encapsulated nucleic acid. Incubate for 10-15 minutes at room temperature.
-
The second set of dilutions (for measuring free RNA) will not be treated with detergent.
-
Add the fluorescent dye from the kit to both sets of dilutions and the standards, following the manufacturer's instructions.
-
Incubate for the recommended time, protected from light.
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.
-
Calculate the concentration of total nucleic acid and free nucleic acid using the standard curve.
-
Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100
Visualizations
Below are diagrams illustrating key concepts and workflows related to LNP stability optimization.
Caption: Key degradation pathways for lipid nanoparticles.
Caption: A logical workflow for troubleshooting LNP instability.
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. susupport.com [susupport.com]
- 3. helixbiotech.com [helixbiotech.com]
- 4. k2sci.com [k2sci.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 8. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of mRNA Nanoparticle Degradation Pathways [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 13. Optimization of the lyophilization process for long-term stability of solid–lipid nanoparticles | Scilit [scilit.com]
- 14. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acid-degradable lipid nanoparticles enhance the delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. helixbiotech.com [helixbiotech.com]
- 17. A guide to RNA-LNP formulation screening - Inside Therapeutics [insidetx.com]
- 18. dovepress.com [dovepress.com]
- 19. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biomol.com [biomol.com]
Troubleshooting low transfection efficiency with "306-O12B-3"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low transfection efficiency with formulations containing the ionizable cationic lipidoid 306-O12B-3.
Troubleshooting Guide: Low Transfection Efficiency
Low transfection efficiency is a common issue that can arise from several factors throughout the experimental workflow. This guide addresses the most frequent causes and provides actionable solutions.
Q1: My transfection efficiency is lower than expected. What are the most common causes?
Several factors can contribute to suboptimal transfection results. The primary areas to investigate are the quality and preparation of your nucleic acid and lipid nanoparticles (LNPs), the health and density of your cells, and the transfection conditions themselves.
A systematic approach to troubleshooting is often the most effective. Start by evaluating the most straightforward factors before moving to more complex optimizations.
Q2: How do cell conditions affect transfection with this compound LNPs?
Cell health is critical for successful transfection.[1][2]
-
Cell Viability: For optimal results, cells should have over 90% viability before transfection.[2] Stressed or unhealthy cells will not transfect well.
-
Cell Confluency: A cell density between 70-90% is recommended for adherent cells.[1] Overly confluent cells may experience contact inhibition, reducing their metabolic activity and uptake of LNPs, while sparse cultures may not be healthy without sufficient cell-to-cell contact.[1][2]
-
Passage Number: Use cells with a low passage number (ideally less than 30 passages post-thaw).[1] Cell lines can change genetically and phenotypically over time in culture, which can negatively impact transfection efficiency.[1]
| Parameter | Recommendation | Rationale |
| Cell Viability | > 90% | Healthy cells are more receptive to transfection. |
| Adherent Cell Confluency | 70-90% | Balances active cell division with sufficient cell numbers.[1] |
| Suspension Cell Density | 5 x 10⁵ to 2 x 10⁶ cells/mL | Ensures cells are in an optimal growth phase.[1] |
| Passage Number | < 30 | Minimizes genetic drift and maintains consistent cell behavior.[1] |
Q3: Could my nucleic acid be the problem?
Yes, the quality and quantity of your mRNA or siRNA are paramount.
-
Purity and Integrity: Use highly purified, intact nucleic acid. Contaminants can be toxic to cells and interfere with LNP formation. Verify the integrity of your nucleic acid by gel electrophoresis.
-
Concentration: Accurately determine the nucleic acid concentration. An incorrect concentration will alter the crucial ratio of lipid to nucleic acid, impacting LNP formation and transfection efficiency.[3]
Q4: I'm seeing precipitation after adding the LNP complexes to my cells. What does this mean?
Precipitation can occur for several reasons and often leads to lower efficiency and increased cytotoxicity.
-
Serum in Dilution Media: Do not use serum-containing media when diluting the this compound lipid mixture or the nucleic acid.[3] Serum components can interfere with the formation of stable LNP-nucleic acid complexes.
-
Incorrect Reagent Ratios: An improper ratio of cationic lipid to nucleic acid can lead to the formation of large aggregates that precipitate out of solution.[4] It is crucial to optimize this ratio for your specific cell type and nucleic acid.
-
Reagent Storage and Handling: Avoid freezing lipid-based reagents unless specified by the manufacturer, as it can compromise their integrity.[3] Excessive vortexing can also damage the lipid particles.[3][5]
Frequently Asked Questions (FAQs)
Q: What is this compound?
This compound is an ionizable cationic lipidoid.[6][7][8] It is a key component in the formulation of lipid nanoparticles (LNPs) designed to deliver nucleic acids like mRNA and antisense oligonucleotides (ASOs) in vivo and in vitro.[6][7][9] Its ionizable nature means it has a near-neutral charge at physiological pH, which reduces toxicity, and becomes positively charged in the acidic environment of the endosome, facilitating the release of the nucleic acid cargo into the cytoplasm.
Q: Should I use antibiotics in my media during transfection?
It is generally not recommended to have antibiotics in the culture medium during transfection.[1] Cationic lipid-based reagents can increase cell permeability, leading to higher intracellular concentrations of antibiotics and subsequent cytotoxicity.[1] This can result in lower cell viability and reduced transfection efficiency.
Q: Can I freeze my this compound lipid stock solution?
This compound stock solutions should be stored at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) storage.[9] However, it is crucial to follow the manufacturer's specific storage instructions for any commercial formulation. Repeated freeze-thaw cycles are generally discouraged for lipid-based reagents as they can disrupt the lipid structures.[4]
Q: What is the optimal ratio of this compound to nucleic acid?
The optimal ratio is highly dependent on the specific LNP formulation (including helper lipids), the type of nucleic acid being delivered, and the cell line being used. A common starting point for optimization is to test several ratios of the cationic lipid to the nucleic acid. For example, studies have used weight ratios of the total lipid mixture to mRNA, which can be a starting point for optimization.[10] It may be necessary to perform a titration to determine the ideal ratio that maximizes efficiency while minimizing toxicity for your specific experimental setup.
Representative Experimental Protocol: LNP Formulation and Transfection
This protocol is a representative example based on methodologies for formulating LNPs with ionizable lipids like this compound for in vitro transfection. Optimization will be required.
Materials:
-
This compound
-
Helper lipids (e.g., cholesterol, DOPE, DSPE-PEG2000)
-
Nucleic acid (mRNA or ASO) in a low pH buffer (e.g., citrate buffer, pH 4.0)
-
Ethanol
-
Physiologically relevant buffer for dilution (e.g., PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr) or manual mixing setup
-
Dialysis or tangential flow filtration system for buffer exchange and purification
Protocol:
-
Preparation of Lipid Stock:
-
Prepare a stock solution of this compound and helper lipids in ethanol. An example molar ratio could be 50:38.5:10:1.5 for this compound : cholesterol : DSPC : DMG-PEG.[10]
-
-
Preparation of Nucleic Acid Solution:
-
Dilute the nucleic acid in a low pH buffer (e.g., 25 mM citrate buffer, pH 4.0) to the desired concentration.
-
-
LNP Formulation (Microfluidic Method):
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic). The rapid mixing will cause the LNPs to self-assemble and encapsulate the nucleic acid.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 6 hours, with multiple buffer changes, to remove ethanol and raise the pH.
-
Concentrate the purified LNPs if necessary using a centrifugal filter device.
-
-
Cell Plating:
-
The day before transfection, plate cells in antibiotic-free medium such that they will be 70-90% confluent at the time of transfection.
-
-
Transfection:
-
Dilute the purified LNP-nucleic acid complexes in serum-free culture medium.
-
Remove the old medium from the plated cells and add the LNP-containing medium.
-
Incubate the cells with the LNP complexes for 4-24 hours at 37°C. The optimal incubation time should be determined empirically.
-
After incubation, replace the transfection medium with fresh, complete (serum-containing, antibiotic-free) culture medium.
-
-
Assay for Gene Expression/Knockdown:
-
Allow 24-72 hours for gene expression or knockdown to occur before assaying (e.g., via qPCR, western blot, or fluorescence microscopy).
-
References
- 1. トランスフェクション効率に影響する要素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. wearecellix.com [wearecellix.com]
- 3. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Lipid-based Transfection Reagents Exhibit Cryo-induced Increase in Transfection Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Common Problems in Cell Transfection [creative-biogene.com]
- 6. biorbyt.com [biorbyt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound |Ionizable Lipid for LNP [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Tailoring combinatorial lipid nanoparticles for intracellular delivery of nucleic acids, proteins, and drugs - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce in vivo toxicity of "306-O12B-3" lipidoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the "306-O12B-3" lipidoid for in vivo applications. Our goal is to help you mitigate potential in vivo toxicity and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the "this compound" lipidoid and what are its primary in vivo applications?
The "this compound" is an ionizable cationic lipidoid primarily used as a key component of Lipid Nanoparticles (LNPs) for the in vivo delivery of nucleic acid-based therapeutics, particularly antisense oligonucleotides (ASOs).[1][2] Published studies have demonstrated its effectiveness in delivering ASOs to the liver to silence specific gene expression, such as PCSK9.[1][3] It has also been explored in combination with other lipidoids, like NT1-O14B, for targeted delivery to the brain.[1]
Q2: What is the reported in vivo toxicity profile of "this compound"?
In a study focused on hepatic delivery of ASOs, LNP formulations containing "this compound" were found to have a favorable safety profile. Specifically, no significant liver or kidney toxicity was observed in mice at doses up to 5 mg/kg of the ASO/LNP formulation.[3][4] This suggests a low potential for hepatotoxicity and nephrotoxicity under the tested conditions. However, as with any nanoparticle system, the potential for toxicity can be influenced by a multitude of factors including the complete formulation, dosage, and route of administration.
Q3: What are the common in vivo toxicity concerns associated with lipidoid-based LNPs in general?
While "this compound" has shown a good safety profile in specific studies, it is crucial to be aware of the general toxicity concerns associated with lipidoid-based LNPs. These can include:
-
Immunogenicity: The innate immune system can be activated by LNPs, leading to the production of inflammatory cytokines and potential adverse effects. The PEG component of LNPs can also sometimes elicit an immune response, leading to accelerated blood clearance upon repeated administration.[2]
-
Hepatotoxicity: The liver is a primary site of LNP accumulation, which can lead to elevated liver enzymes and, in some cases, liver damage, especially at higher doses.[2]
-
Hematological Effects: Changes in blood cell counts and activation of the complement system can occur.
-
Injection Site Reactions: Local inflammation and irritation at the site of injection.
Q4: How can I proactively minimize the in vivo toxicity of my "this compound" LNP formulation?
Proactive strategies to minimize toxicity are crucial. Consider the following:
-
Formulation Optimization: The molar ratio of the different lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) can significantly impact both efficacy and toxicity.[5][6]
-
Dose Optimization: Conduct dose-response studies to identify the lowest effective dose.
-
Route of Administration: The route of administration (e.g., intravenous, intramuscular, subcutaneous) will influence the biodistribution and potential toxicity of the LNPs.
-
Purity of Components: Ensure the high purity of "this compound" and all other formulation components to avoid contaminants that could contribute to toxicity.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo experiments with "this compound" LNP formulations.
| Observed Issue | Potential Cause | Troubleshooting Strategy |
| Elevated Liver Enzymes (ALT, AST) | High accumulation of LNPs in the liver. | - Reduce the dose of the LNP formulation.- Modify the LNP formulation to alter biodistribution. For example, adjusting the PEG-lipid content can influence circulation time and liver uptake.- Consider alternative helper lipids that may reduce liver toxicity. |
| Inflammatory Response (e.g., increased cytokine levels) | Innate immune stimulation by the LNP formulation. | - Optimize the ionizable lipid to nucleic acid ratio. - Ensure high purity of all LNP components.- Incorporate biodegradable components to facilitate faster clearance. |
| Poor Efficacy at Non-toxic Doses | Suboptimal LNP formulation for the target tissue. | - Systematically vary the molar ratios of the four lipid components (this compound, helper lipid, cholesterol, PEG-lipid).- Experiment with different helper lipids (e.g., DOPE, DSPC) to enhance endosomal escape.[5] |
| Variability in Experimental Results | Inconsistent LNP formulation characteristics. | - Strictly control the manufacturing process (e.g., mixing speed, temperature).- Characterize each batch of LNPs for size, polydispersity index (PDI), and zeta potential to ensure consistency. |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing and mitigating the in vivo toxicity of "this compound" LNP formulations.
Protocol 1: LNP Formulation by Microfluidic Mixing
This protocol describes a common method for preparing LNPs with reproducible characteristics.
Materials:
-
"this compound" lipidoid
-
Helper lipid (e.g., DOPE or DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Nucleic acid cargo (e.g., ASO) in an appropriate buffer (e.g., citrate buffer, pH 4.0)
-
Ethanol
-
Microfluidic mixing device
Procedure:
-
Prepare a lipid stock solution in ethanol containing "this compound", helper lipid, cholesterol, and PEG-lipid at the desired molar ratio.
-
Prepare an aqueous solution of the nucleic acid cargo in a low pH buffer.
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
The rapid mixing will induce the self-assembly of the LNPs, encapsulating the nucleic acid.
-
Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.
-
Sterile-filter the final LNP formulation.
Protocol 2: In Vivo Toxicity Assessment
This protocol outlines a general procedure for evaluating the systemic toxicity of an LNP formulation in a murine model.
Materials:
-
LNP formulation
-
Control vehicle (e.g., PBS)
-
Experimental animals (e.g., C57BL/6 mice)
-
Blood collection supplies
-
Anesthesia
-
Tissue collection supplies
-
Clinical chemistry analyzer
Procedure:
-
Acclimate animals for at least one week before the experiment.
-
Divide animals into groups (e.g., vehicle control, low-dose LNP, high-dose LNP).
-
Administer the LNP formulation or vehicle via the desired route (e.g., intravenous tail vein injection).
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
At predetermined time points (e.g., 24, 48, 72 hours post-injection), collect blood samples via an appropriate method (e.g., retro-orbital bleed or cardiac puncture at termination).
-
Analyze serum for markers of liver toxicity (e.g., ALT, AST) and kidney toxicity (e.g., BUN, creatinine).
-
Perform a complete blood count (CBC) to assess hematological parameters.
-
At the end of the study, euthanize the animals and perform a gross necropsy.
-
Collect major organs (liver, spleen, kidneys, lungs, heart) for histopathological analysis.
Visualizations
Signaling Pathways and Workflows
References
- 1. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. susupport.com [susupport.com]
- 4. Impact of Formulation Conditions on Lipid Nanoparticle Characteristics and Functional Delivery of CRISPR RNP for Gene Knock-Out and Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Lipid nanoparticle formulation optimization for in vivo mrna Delivery with design of experiment methodologies [internal-frontiersin.org]
- 6. youtube.com [youtube.com]
Technical Support Center: Enhancing the Long-Term Stability of 306-O12B-3 LNPs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the long-term storage stability of lipid nanoparticles (LNPs) formulated with the ionizable cationic lipidoid 306-O12B-3.[1][2][3] Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven recommendations to ensure the stability and efficacy of your LNP-based therapeutics.
Troubleshooting Guide: Common LNP Stability Issues
This guide addresses specific issues that may arise during the long-term storage of your this compound LNPs.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Increased Particle Size and Polydispersity Index (PDI) | - Aggregation due to improper storage temperature. - Freeze-thaw stress causing particle fusion.[4] - Hydrolysis of lipid components.[5] | - Verify Storage Temperature: For aqueous solutions, store at 2-8°C for up to 150 days.[5][6] For longer-term storage, freeze at -20°C to -80°C.[7] - Minimize Freeze-Thaw Cycles: Aliquot LNP suspensions into single-use volumes before freezing. - Incorporate Cryoprotectants: Add sucrose or trehalose at a final concentration of 5-20% (w/v) before freezing to mitigate aggregation.[4][8] |
| Decreased Encapsulation Efficiency | - Degradation of the nucleic acid payload (e.g., ASO, siRNA, mRNA). - Leakage of the payload from the LNP core over time. - Instability of the LNP structure leading to payload release. | - Assess Payload Integrity: Use appropriate analytical techniques (e.g., gel electrophoresis, capillary electrophoresis) to check the integrity of the encapsulated nucleic acid. - Optimize Storage pH: While LNP stability is often not significantly affected by pH, storing at a physiologically neutral pH of ~7.4 is recommended for ease of use.[4][5] - Consider Lyophilization: For extended storage, lyophilize the LNPs with a lyoprotectant (e.g., 20% sucrose or trehalose) to create a stable, dry powder.[7][9] |
| Loss of Biological Activity/Transfection Efficiency | - Changes in LNP size and surface properties affecting cellular uptake. - Degradation of the encapsulated therapeutic payload. - Compromised LNP structure preventing endosomal escape. | - Re-evaluate Physicochemical Properties: Measure particle size, PDI, and zeta potential to ensure they are within the acceptable range. - Confirm Payload Integrity: As mentioned above, verify that the nucleic acid payload has not degraded. - Perform a Fresh Functional Assay: Compare the activity of the stored LNPs to a freshly prepared batch to quantify the loss of efficacy. |
| Visible Particulates or Cloudiness in Solution | - Significant aggregation of LNPs. - Precipitation of formulation components. | - Do Not Use: The presence of visible particulates indicates a critical loss of stability. - Review Formulation and Storage Conditions: Re-examine the entire process, from formulation to storage, to identify any deviations from the recommended protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing aqueous suspensions of this compound LNPs?
For short- to medium-term storage (up to 150-160 days), refrigeration at 2-8°C has been shown to be more effective at preserving LNP stability compared to freezing at -20°C or storage at room temperature.[4][5][6] For longer-term storage, freezing at -80°C is recommended, ideally with the addition of a cryoprotectant.[7]
Q2: How do cryoprotectants improve the stability of frozen this compound LNPs?
Cryoprotectants, such as sucrose and trehalose, protect LNPs from the mechanical stress of ice crystal formation during freezing and thawing.[4] This helps to prevent particle aggregation and maintain the structural integrity of the lipid bilayer, thereby preserving both the physical characteristics and biological activity of the LNPs.[7][8]
Q3: Is lyophilization a suitable option for the long-term storage of this compound LNPs?
Yes, lyophilization (freeze-drying) is an excellent method for enhancing the long-term stability of LNPs.[9] This process removes water to create a dry powder that is much more stable than liquid formulations, allowing for storage at a wider range of temperatures.[7] It is crucial to include a lyoprotectant (e.g., sucrose or trehalose) in the formulation before freeze-drying to prevent aggregation upon reconstitution.[5][9]
Q4: Does the pH of the storage buffer affect the stability of this compound LNPs?
Studies have shown that the pH of the storage buffer (ranging from 3 to 9) does not significantly impact the long-term stability of LNPs in terms of particle size, encapsulation efficiency, or biological activity.[4][5][10] Therefore, it is recommended to store the LNPs in a buffer with a physiologically appropriate pH, such as 7.4, for convenience in subsequent applications.[4][5]
Q5: How can I assess the stability of my stored this compound LNPs?
A comprehensive stability assessment should include monitoring several key quality attributes over time. These include:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Determined using a nucleic acid quantification assay (e.g., RiboGreen assay).[4][10]
-
Nucleic Acid Integrity: Assessed via gel or capillary electrophoresis.
-
Biological Activity: Measured through an appropriate in vitro or in vivo functional assay.
Experimental Protocols
Protocol 1: Assessment of LNP Stability in Aqueous Solution
-
Formulation: Prepare your this compound LNPs according to your standard protocol.
-
Aliquoting: Divide the LNP suspension into multiple sterile, single-use tubes for each storage condition to avoid repeated freeze-thaw cycles.
-
Storage Conditions:
-
Store aliquots at 2-8°C (refrigerated).
-
Store aliquots at -20°C (standard freezer).
-
Store aliquots at -80°C (ultra-low freezer).
-
-
Time Points: At designated time points (e.g., 0, 1, 3, 6 months), remove one aliquot from each storage condition.
-
Analysis:
-
Allow the frozen samples to thaw completely at room temperature.
-
Visually inspect for any signs of precipitation or aggregation.
-
Measure the particle size (z-average diameter) and PDI using Dynamic Light Scattering (DLS).[10]
-
Determine the encapsulation efficiency using the Quant-iT RiboGreen assay.[4]
-
Assess the biological activity using a relevant cell-based assay.
-
Protocol 2: Evaluation of Cryoprotectant Efficacy
-
Formulation: Prepare your this compound LNPs.
-
Cryoprotectant Addition: Divide the LNP suspension into groups. To each group, add a cryoprotectant (e.g., sucrose or trehalose) to final concentrations of 0%, 5%, 10%, and 20% (w/v). Mix gently.
-
Freeze-Thaw Cycling: Subject the samples to one or more freeze-thaw cycles. A typical cycle involves freezing at -80°C for at least one hour, followed by thawing at room temperature.
-
Analysis: After the final thaw, analyze the samples for particle size, PDI, encapsulation efficiency, and biological activity as described in Protocol 1.
Protocol 3: Lyophilization and Reconstitution
-
Preparation: To your LNP formulation, add a lyoprotectant such as sucrose or trehalose to a final concentration of 10-20% (w/v).
-
Freezing: Freeze the LNP solution in a lyophilizer-compatible vial at -80°C.
-
Lyophilization: Perform freeze-drying according to the instrument's specifications until a dry, cake-like powder is formed.
-
Storage: Store the lyophilized powder at the desired temperature (e.g., 4°C or room temperature).
-
Reconstitution: At the time of use, reconstitute the powder with sterile, nuclease-free water or an appropriate buffer to the original volume. Gently vortex to ensure complete dissolution.
-
Analysis: After reconstitution, assess the LNP characteristics (size, PDI, encapsulation efficiency, and bioactivity) to confirm that stability has been maintained.
Data Summary Tables
Table 1: Effect of Storage Temperature on LNP Stability (Aqueous Solution)
| Storage Temperature | Time | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| 2-8°C | 150 days | Stable | Stable | Maintained |
| -20°C | 150 days | Increased | Increased | Reduced |
| 25°C (Room Temp) | 150 days | Significantly Increased | Significantly Increased | Significantly Reduced |
| This table summarizes general trends observed in LNP stability studies.[4][5] |
Table 2: Impact of Cryoprotectants on LNP Stability After Freeze-Thaw Cycles
| Cryoprotectant | Concentration (w/v) | Particle Size Change | PDI Change | Efficacy Retention |
| None | 0% | Large Increase | Large Increase | Significant Loss |
| Sucrose | 20% | Minimal | Minimal | Preserved |
| Trehalose | 20% | Minimal | Minimal | Preserved |
| This table illustrates the protective effect of cryoprotectants.[4][8] |
Visualizations
Caption: Factors influencing the long-term stability of LNPs.
Caption: Troubleshooting workflow for LNP storage stability issues.
References
- 1. This compound |Ionizable Lipid for LNP [dcchemicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. biorbyt.com [biorbyt.com]
- 4. dovepress.com [dovepress.com]
- 5. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. k2sci.com [k2sci.com]
- 7. helixbiotech.com [helixbiotech.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Analyzing Lipid Nanoparticle Stability in Variable Environments [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing "306-O12B-3" LNP Efficacy by Tuning the N/P Ratio
This technical support guide is designed for researchers, scientists, and drug development professionals working with the ionizable lipid "306-O12B-3" for lipid nanoparticle (LNP) formulations. Here, we provide troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the critical parameter of the Nitrogen-to-Phosphate (N/P) ratio and its impact on your LNP's efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the N/P ratio in the context of LNP formulations?
A1: The N/P ratio represents the molar ratio between the amine groups (N) of the ionizable lipid, such as this compound, and the phosphate groups (P) of the nucleic acid cargo (e.g., siRNA, mRNA, ASO).[1][2] This ratio is a critical factor as it influences the physicochemical properties and subsequent biological performance of the LNPs.[2]
Q2: Why is the N/P ratio a critical parameter to optimize for "this compound" LNPs?
A2: The N/P ratio governs the electrostatic interactions between the cationic this compound lipid and the anionic nucleic acid.[3] Optimizing this ratio is vital for:
-
Encapsulation Efficiency: Ensuring the nucleic acid is effectively packaged within the LNP.[4][5]
-
Particle Characteristics: Influencing the size, charge (zeta potential), and stability of the nanoparticles.[4][6]
-
Transfection Efficacy: A higher positive charge, resulting from a higher N/P ratio, can enhance interaction with negatively charged cell membranes, potentially increasing cellular uptake.[1]
-
Toxicity: Excess positive charge can lead to cytotoxicity, making it crucial to find a balance.[1]
Q3: What are typical N/P ratios used in LNP formulations?
A3: Typical N/P ratios for LNP formulations generally range from 3 to 6.[1][2] For instance, the clinically relevant LNP formulations for the Moderna and Pfizer-BioNTech COVID-19 vaccines utilize an N/P ratio of 6.[7] However, the optimal ratio can vary depending on the specific ionizable lipid, the type of nucleic acid cargo, and the target application.[2]
Q4: How do I calculate the N/P ratio for my "this compound" formulation?
A4: To calculate the N/P ratio, you need to determine the moles of nitrogen in your this compound lipid and the moles of phosphate in your nucleic acid payload. The ratio is then the moles of nitrogen divided by the moles of phosphate. Online calculators are available to assist with these calculations.
Troubleshooting Guide
Q5: I am observing low encapsulation efficiency (<80%) for my nucleic acid in the "this compound" LNPs. What could be the cause?
A5: Low encapsulation efficiency is a common issue that can often be traced back to the N/P ratio.
| Potential Cause | Troubleshooting Steps |
| Suboptimal N/P Ratio | An N/P ratio that is too low may result in insufficient positive charges from the this compound to effectively complex with the negatively charged nucleic acid. Systematically screen a range of N/P ratios (e.g., 3, 6, 10) to identify the optimal value for your specific payload.[8][9] |
| Incorrect Buffer pH | The ionizable lipid this compound requires an acidic environment (typically pH 3-5) to become protonated and positively charged for efficient nucleic acid complexation.[3] Ensure the pH of your aqueous buffer is within the optimal range. |
| Nucleic Acid Integrity | Degraded nucleic acid can lead to poor encapsulation. Verify the integrity of your siRNA, mRNA, or ASO stock using appropriate analytical methods. |
Q6: My "this compound" LNPs are large (>150 nm) and have a high polydispersity index (PDI > 0.2). How can I improve this?
A6: Particle size and uniformity are critical for in vivo applications.
| Potential Cause | Troubleshooting Steps |
| N/P Ratio Imbalance | Both very low and very high N/P ratios can sometimes lead to larger, more heterogeneous particles. An increase in the N/P ratio has been shown in some systems to decrease particle size.[10] It is advisable to test a range of N/P ratios. |
| Inefficient Mixing | The method and speed of mixing the lipid and aqueous phases are crucial. For reproducible and controlled LNP synthesis, using a microfluidic mixing system is highly recommended.[8] Optimizing the total flow rate and flow rate ratio is also important.[11] |
| Suboptimal Lipid Ratios | The molar ratios of the other lipids in your formulation (e.g., helper lipid, cholesterol, PEG-lipid) can significantly impact particle size and PDI.[8] Systematically vary the molar percentages of each component. |
Q7: The in vitro/in vivo efficacy of my "this compound" LNPs is low, despite good physicochemical properties. What should I investigate?
A7: Low biological activity can be a complex issue with multiple contributing factors.
| Potential Cause | Troubleshooting Steps |
| Poor Endosomal Escape | The ability of the LNP to release its payload into the cytoplasm is critical. The N/P ratio can influence endosomal escape.[5] A systematic screen of N/P ratios is recommended. The composition of helper lipids also plays a crucial role in this process.[8] |
| LNP Instability | LNPs may aggregate or become unstable in biological media. Assess the stability of your LNPs in relevant media (e.g., serum-containing culture media) over time using Dynamic Light Scattering (DLS). Optimizing the PEG-lipid content can enhance stability.[8] |
| Cell Line or Model Specificity | Transfection efficiency can be highly dependent on the cell type or animal model used.[8] It may be necessary to optimize the LNP formulation for your specific biological system. |
Data Presentation
The following table summarizes the expected trends when varying the N/P ratio in a typical LNP formulation. The optimal values for a "this compound"-based LNP will need to be determined empirically.
| N/P Ratio | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Expected In Vitro Efficacy |
| Low (e.g., 2) | Larger | Higher | Slightly Negative to Neutral | Lower | Low |
| Mid (e.g., 6) | Optimal (e.g., 80-120) | Low (<0.15) | Slightly Positive | High (>90%) | High |
| High (e.g., 12) | Smaller | May Increase | Highly Positive | High (>90%) | May decrease due to toxicity |
Experimental Protocols
Protocol: Screening for Optimal N/P Ratio of this compound LNPs for Nucleic Acid Delivery
1. Preparation of Stock Solutions: a. Lipid Stock: Prepare a stock solution of this compound, a helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). b. Nucleic Acid Stock: Dissolve the nucleic acid (e.g., ASO) in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0).
2. LNP Formulation (Microfluidic Mixing): a. Set up a microfluidic mixing device. b. The lipid solution in ethanol will be the organic phase, and the nucleic acid solution will be the aqueous phase. c. To screen for different N/P ratios (e.g., 3, 6, 9), adjust the concentration of the nucleic acid in the aqueous phase while keeping the lipid concentration constant. d. Pump the two phases through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to organic). e. Collect the resulting LNP dispersion.
3. Dialysis and Sterilization: a. Dialyze the LNP dispersion against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH. b. Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
4. Physicochemical Characterization: a. Particle Size and PDI: Measure the hydrodynamic diameter and polydispersity index using Dynamic Light Scattering (DLS). b. Zeta Potential: Determine the surface charge of the LNPs. c. Encapsulation Efficiency: Quantify the amount of encapsulated nucleic acid using a fluorescence-based assay (e.g., RiboGreen assay) after lysing the LNPs with a detergent.
5. In Vitro Efficacy Assessment: a. Plate target cells in a suitable culture medium. b. Treat the cells with the different LNP formulations at various concentrations. c. After a suitable incubation period, assess the biological effect (e.g., target gene knockdown for ASO delivery via qPCR or western blot). d. Concurrently, perform a cytotoxicity assay (e.g., MTT or LDH assay) to evaluate the toxicity of the formulations.
6. Data Analysis: a. Correlate the physicochemical properties of the LNPs at different N/P ratios with their in vitro efficacy and toxicity. b. Select the N/P ratio that provides the best balance of high efficacy and low toxicity for further in vivo studies.
Visualizations
Caption: Impact of N/P Ratio on LNP Attributes and Efficacy.
Caption: Workflow for Optimizing LNP N/P Ratio.
References
- 1. Understanding the N/P Ratio in mRNA-LNP Complexes — NanoSphere Articles – Insights on Nanomedicine, RNA, and LNP Therapies [nanosphere.ch]
- 2. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 3. biomol.com [biomol.com]
- 4. researchgate.net [researchgate.net]
- 5. A guide to RNA-LNP formulation screening - Inside Therapeutics [insidetx.com]
- 6. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. helixbiotech.com [helixbiotech.com]
Technical Support Center: Enhancing Endosomal Escape of 306-O12B-3 Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the endosomal escape of 306-O12B-3 nanoparticles.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at improving the cytosolic delivery of this compound nanoparticles.
| Observed Problem | Potential Cause | Suggested Solution |
| Low therapeutic efficacy despite high cellular uptake. | Poor endosomal escape of this compound nanoparticles, leading to lysosomal degradation of the cargo.[1][2] | 1. Incorporate pH-responsive elements: Utilize ionizable lipids in the nanoparticle formulation that become protonated in the acidic endosome, facilitating membrane disruption.[3][] 2. Add fusogenic components: Include lipids or peptides that promote fusion between the nanoparticle and the endosomal membrane.[5][6] 3. Employ endosomolytic agents: Co-administer agents known to disrupt endosomal membranes, such as chloroquine (use with caution due to toxicity). |
| High variability in experimental replicates. | Inconsistent nanoparticle formulation or aggregation.[7][8] | 1. Optimize formulation protocol: Ensure precise and reproducible mixing of lipid components, potentially using microfluidics for uniform particle formation.[8] 2. Characterize nanoparticles thoroughly: Regularly measure particle size, polydispersity index (PDI), and zeta potential to ensure batch-to-batch consistency. 3. Control storage conditions: Store nanoparticles at recommended temperatures and use appropriate cryoprotectants if frozen to prevent aggregation.[7] |
| Cytotoxicity observed at effective concentrations. | The nanoparticle components or the endosomal escape enhancers are causing cellular damage. | 1. Screen different ionizable lipids: Test a panel of ionizable lipids to find one with a favorable therapeutic window.[3] 2. Modify nanoparticle surface: PEGylation can reduce non-specific interactions and toxicity, but may also hinder endosomal escape. Consider using pH-sensitive PEG derivatives.[] 3. Titrate endosomolytic agents: If using co-administered agents, perform a dose-response curve to find the minimum effective, non-toxic concentration. |
| Inconclusive results from endosomal escape assays. | The chosen assay may not be sensitive enough or is providing indirect evidence.[9][10] | 1. Use a direct, quantitative assay: Employ a Galectin-8 (Gal8) recruitment assay to directly visualize and quantify endosomal rupture.[11][12][13][14] 2. Combine multiple assays: Use a combination of co-localization studies (e.g., with LysoTracker) and functional assays (e.g., reporter gene expression) for a more comprehensive understanding.[15] |
Frequently Asked Questions (FAQs)
1. What is endosomal escape and why is it critical for this compound nanoparticle efficacy?
Endosomal escape is the process by which nanoparticles exit endosomes to deliver their therapeutic payload into the cytoplasm.[] After cellular uptake via endocytosis, nanoparticles are enclosed within endosomes.[] Without efficient escape, they are often trafficked to lysosomes for degradation, rendering the therapeutic cargo ineffective.[3][16] It is estimated that less than 2% of siRNA delivered by lipid nanoparticles (LNPs) successfully escapes the endosome, making this a major bottleneck in drug delivery.[5][17]
2. How can I enhance the endosomal escape of my this compound nanoparticles?
Several strategies can be employed to improve endosomal escape:
-
pH-Responsive Lipids: Incorporating ionizable lipids that become positively charged in the acidic environment of the endosome can disrupt the endosomal membrane through interaction with anionic lipids.[6][18][19]
-
Fusogenic Lipids: Including lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) can promote a transition from a bilayer to a hexagonal phase, destabilizing the endosomal membrane.[18]
-
Auxiliary Molecules: Adding molecules like cell-penetrating peptides (CPPs) or polymers that induce the "proton sponge effect" can enhance endosomal rupture.[3][20]
-
Optimizing Nanostructure: The internal structure of the nanoparticle (e.g., lamellar, hexagonal, or cubic phases) can influence its ability to fuse with the endosomal membrane.[5][6]
3. What are the standard methods to quantify the endosomal escape of this compound nanoparticles?
Commonly used methods include:
-
Galectin-8 (Gal8) Recruitment Assay: This is a direct method where fluorescently tagged Gal8, a cytosolic protein, binds to glycans exposed on the inner leaflet of ruptured endosomes, appearing as distinct puncta.[11][12][13][14]
-
LysoTracker Co-localization Assay: This indirect method uses a fluorescent dye (LysoTracker) that accumulates in acidic organelles like late endosomes and lysosomes. A decrease in co-localization between the nanoparticles and LysoTracker signal suggests endosomal escape.[15][21]
-
Functional Assays: These assays measure the biological activity of the delivered cargo, such as gene silencing by siRNA or protein expression from mRNA, as an indirect readout of successful cytosolic delivery.
-
Split Luciferase/GFP Assays: These assays involve delivering one part of a reporter protein with the nanoparticle and having the other part expressed in the cytosol. A signal is only generated upon successful endosomal escape and reconstitution of the reporter.[9][20]
4. How does the pKa of ionizable lipids affect endosomal escape?
The pKa of the ionizable lipid is a critical parameter. An optimal pKa is typically between 6.2 and 6.5.[18] This allows the nanoparticle to remain relatively neutral at physiological pH (around 7.4), reducing toxicity and non-specific interactions. Inside the endosome, where the pH drops to 5.0-6.5, the lipid becomes protonated (positively charged), facilitating interaction with and disruption of the endosomal membrane.[][18]
5. Can the structure of other lipid components, like cholesterol, impact endosomal escape?
Yes, the structure of other lipid components plays a significant role. For example, replacing cholesterol with certain phytosterols, such as β-sitosterol, has been shown to increase endosomal disruption events by tenfold compared to standard cholesterol-containing LNPs, leading to enhanced mRNA delivery.[14][22] The inclusion of cholesterol itself is known to improve delivery efficiency, potentially by facilitating fusion with the endosomal membrane.[5]
Experimental Protocols
Protocol 1: Galectin-8 (Gal8) Endosomal Disruption Assay
This assay directly visualizes and quantifies endosomal rupture events.
Materials:
-
HeLa cells stably expressing Gal8-GFP (or another suitable cell line).
-
This compound nanoparticles (fluorescently labeled, e.g., with Cy5).
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Hoechst 33342 nuclear stain.
-
High-content imaging system or confocal microscope.
Procedure:
-
Cell Seeding: Seed Gal8-GFP expressing cells in a 96-well imaging plate and allow them to adhere overnight.
-
Nanoparticle Treatment: Treat the cells with fluorescently labeled this compound nanoparticles at various concentrations in complete medium. Include a positive control (e.g., a known endosomolytic agent like LLOMe) and a negative control (untreated cells).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 2, 4, 6, 8 hours) at 37°C and 5% CO₂.
-
Staining and Fixation:
-
Wash the cells twice with PBS.
-
(Optional) Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Stain the nuclei with Hoechst 33342 (1:5000 in PBS) for 10 minutes.
-
-
Imaging:
-
Wash cells twice with PBS.
-
Image the cells using a high-content imaging system or confocal microscope. Acquire images in the DAPI (nuclei), GFP (Gal8), and Cy5 (nanoparticles) channels.
-
-
Image Analysis:
-
Identify individual cells based on the nuclear stain.
-
Quantify the number and intensity of GFP puncta within each cell. A diffuse GFP signal indicates intact endosomes, while distinct puncta signify Gal8 recruitment to ruptured endosomes.
-
Correlate the number of GFP puncta with the amount of internalized nanoparticles (Cy5 signal).
-
Protocol 2: LysoTracker Co-localization Assay
This protocol assesses the localization of nanoparticles within acidic late endosomes and lysosomes.
Materials:
-
Target cell line (e.g., HeLa, A549).
-
This compound nanoparticles (fluorescently labeled, e.g., with FITC).
-
LysoTracker Red DND-99.
-
Complete cell culture medium.
-
Confocal microscope.
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Nanoparticle Incubation: Treat the cells with FITC-labeled this compound nanoparticles and incubate for the desired time (e.g., 2-4 hours).
-
LysoTracker Staining:
-
One hour before the end of the nanoparticle incubation, add LysoTracker Red to the cell culture medium at a final concentration of 50-75 nM.
-
Continue to incubate at 37°C for the final hour.[15]
-
-
Live-Cell Imaging:
-
Wash the cells twice with pre-warmed PBS or live-cell imaging buffer.
-
Immediately image the live cells using a confocal microscope with environmental control (37°C, 5% CO₂).
-
Acquire images in the FITC (nanoparticles) and TRITC/RFP (LysoTracker) channels.
-
-
Data Analysis:
-
Quantify the degree of co-localization between the green (nanoparticle) and red (lysosome) channels using image analysis software (e.g., ImageJ/Fiji with a colocalization plugin).
-
Calculate a Pearson's Correlation Coefficient (PCC). A high PCC indicates significant co-localization (nanoparticles are in lysosomes), while a low PCC suggests the nanoparticles are located outside of these acidic organelles.
-
Visualizations
References
- 1. phospholipid-research-center.com [phospholipid-research-center.com]
- 2. Endosomal escape of RNA therapeutics: How do we solve this rate-limiting problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 5. pnas.org [pnas.org]
- 6. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Five Challenges Of Applying Lipid Nanoparticles As Delivery Tools For Therapeutic Agents [us.progen.com]
- 8. helixbiotech.com [helixbiotech.com]
- 9. Quantifying the Endosomal Escape of pH-Responsive Nanoparticles Using the Split Luciferase Endosomal Escape Quantification Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Magnetic Resonance Imaging‐Based Quantification of Endosomal Escape Using Iron Oxide Nanoparticle‐Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gal8 Visualization of Endosome Disruption Predicts Carrier-Mediated Biologic Drug Intracellular Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A high-throughput lysosome trafficking assay guides ligand selection and elucidates differences in CD22-targeted nanodelivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biorxiv.org [biorxiv.org]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Rab11 and Lysotracker Markers Reveal Correlation between Endosomal Pathways and Transfection Efficiency of Surface-Functionalized Cationic Liposome–DNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Frequently Asked Questions (FAQs) for LNP Production Scale-Up
An important aspect of translating lipid nanoparticle (LNP) therapeutics from the laboratory to clinical applications is the ability to scale up production from small, lab-scale batches to larger volumes required for clinical trials and commercial manufacturing. This process, however, presents a number of challenges, including maintaining consistent physicochemical characteristics of the LNPs, such as their size, polydispersity, and encapsulation efficiency.
This technical support center provides guidance on the key considerations and challenges associated with scaling up the production of lipid nanoparticle formulations. It includes frequently asked questions and troubleshooting guides to address common issues encountered during process development and scale-up.
1. What are the primary challenges when scaling up LNP production?
Scaling up LNP production from preclinical to clinical or commercial scales presents several challenges. A key issue is maintaining the consistent quality of the LNPs, including their size, polydispersity index (PDI), and the efficiency with which they encapsulate the nucleic acid payload. The rapid mixing of lipid and aqueous phases, which is crucial for LNP formation, becomes more difficult to control at larger volumes and higher flow rates. This can lead to variability in the final product. Additionally, downstream processing steps, such as the removal of organic solvents and purification of the LNPs, require different technologies at larger scales, which can also impact the final product characteristics.
2. How does the choice of mixing technology affect scale-up?
The mixing technology used to formulate LNPs is a critical factor in the success of scaling up production. Microfluidic-based mixing systems are widely used at the lab scale and offer precise control over the mixing process, resulting in uniform LNPs. However, not all microfluidic systems are suitable for large-scale production. For successful scale-up, it is important to use a mixing technology that can maintain a consistent mixing time and mixing architecture across different scales. This ensures that the physicochemical properties of the LNPs remain consistent as the production volume increases.
3. What are the critical process parameters to consider during scale-up?
Several process parameters are critical to monitor and control during the scale-up of LNP production. The total flow rate (TFR) of the lipid and aqueous phases, the flow rate ratio (FRR) of the aqueous phase to the lipid phase, and the concentration of the lipid components are all important factors. These parameters directly influence the size, PDI, and encapsulation efficiency of the LNPs. As the production scale increases, these parameters need to be carefully adjusted and optimized to ensure the final product meets the required specifications.
4. How can I ensure consistent LNP quality across different scales?
Ensuring consistent LNP quality across different scales requires a systematic approach to process development and characterization. This involves developing a robust and well-characterized manufacturing process at the lab scale and then implementing a scalable production strategy. It is important to identify the critical quality attributes (CQAs) of the LNPs, such as size, PDI, and encapsulation efficiency, and to establish a set of critical process parameters (CPPs) that influence these CQAs. By carefully controlling the CPPs and monitoring the CQAs throughout the scale-up process, it is possible to maintain consistent product quality.
Troubleshooting Guide for LNP Production Scale-Up
| Issue | Potential Cause | Recommended Action |
| Increased Particle Size and/or PDI at Larger Scale | Inefficient mixing at higher flow rates. | Optimize the mixing parameters, such as the total flow rate and flow rate ratio. Consider using a mixing technology specifically designed for scalable LNP production. |
| Changes in lipid concentration. | Ensure that the lipid concentration is maintained at the optimal level during scale-up. | |
| Slower solvent removal process. | Optimize the downstream processing steps, such as tangential flow filtration (TFF), to ensure efficient and timely removal of the organic solvent. | |
| Decreased Encapsulation Efficiency | Suboptimal flow rate ratio. | Re-evaluate and optimize the flow rate ratio of the aqueous and lipid phases to maximize encapsulation efficiency. |
| Inefficient mixing leading to poor LNP formation. | Improve the mixing efficiency by adjusting the mixing parameters or using a more suitable mixing technology. | |
| Degradation of the nucleic acid payload. | Ensure that the nucleic acid payload is stable under the processing conditions and that the formulation provides adequate protection. | |
| Process Instability and Variability | Fluctuations in flow rates or pressures. | Use a robust and well-controlled pumping system to ensure consistent flow rates and pressures throughout the production run. |
| Inconsistent temperature control. | Implement precise temperature control throughout the process, as temperature can affect lipid solubility and LNP formation. | |
| Clogging of the mixing unit. | Ensure that the lipid and aqueous solutions are properly filtered before use to prevent clogging of the microfluidic channels or other mixing components. |
Experimental Protocols and Data
LNP Formulation Using a Microfluidic Mixing System
A common method for producing LNPs at the lab scale is through the use of a microfluidic mixing device. The following is a general protocol for this process:
-
Preparation of Solutions:
-
Prepare a lipid mixture in an organic solvent, typically ethanol, containing the desired ratio of ionizable lipid, helper lipid, cholesterol, and PEG-lipid.
-
Prepare an aqueous buffer, typically at a low pH (e.g., pH 4.0), containing the nucleic acid payload.
-
-
System Setup:
-
Set up the microfluidic mixing system, ensuring that all tubing and connections are secure.
-
Prime the system with the respective solvents to remove any air bubbles.
-
-
LNP Formation:
-
Pump the lipid and aqueous solutions through the microfluidic device at a specific total flow rate (TFR) and flow rate ratio (FRR). The rapid mixing of the two streams within the microfluidic channels leads to the self-assembly of the LNPs.
-
-
Downstream Processing:
-
The resulting LNP dispersion is typically diluted with a buffer to reduce the ethanol concentration.
-
The LNPs are then purified and concentrated using a method such as tangential flow filtration (TFF) to remove the organic solvent and unencapsulated nucleic acid.
-
Scale-Up Data for LNP Production
The following table provides an example of how key parameters and LNP characteristics might change during the scale-up of production from a lab-scale to a pilot-scale process.
| Parameter | Lab Scale | Pilot Scale |
| Total Flow Rate (TFR) | 10 mL/min | 200 mL/min |
| Flow Rate Ratio (FRR) | 3:1 (Aqueous:Lipid) | 3:1 (Aqueous:Lipid) |
| Lipid Concentration | 10 mg/mL | 10 mg/mL |
| Particle Size (Z-average) | 85 nm | 90 nm |
| Polydispersity Index (PDI) | 0.12 | 0.15 |
| Encapsulation Efficiency | 95% | 92% |
Visualizing LNP Production and Troubleshooting
To better understand the LNP manufacturing process and the relationships between different parameters, the following diagrams have been created using the Graphviz DOT language.
Caption: A generalized workflow for lipid nanoparticle (LNP) production, from initial solution preparation to the final sterile product.
Caption: A decision tree for troubleshooting common issues with particle size and polydispersity during LNP production scale-up.
Caption: The relationship between critical process parameters (CPPs) and critical quality attributes (CQAs) in LNP manufacturing.
Preventing aggregation of "306-O12B-3" lipid nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of "306-O12B-3" lipid nanoparticles (LNPs) during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in LNP formulations?
A1: this compound is an ionizable cationic lipidoid.[1] In LNP formulations, its primary role is to encapsulate and facilitate the delivery of nucleic acid payloads such as antisense oligonucleotides (ASOs) and mRNA.[1][2] The ionizable nature of this compound is crucial for the efficient encapsulation of the negatively charged nucleic acids at an acidic pH and for their subsequent release into the cytoplasm of target cells.[3]
Q2: What are the key factors that can cause aggregation of this compound LNPs?
A2: Aggregation of this compound LNPs, like other lipid nanoparticles, can be triggered by a combination of formulation, process, and environmental factors. Key contributors include:
-
Suboptimal pH: The pH of the formulation buffer is critical. During formulation, an acidic pH is necessary for protonating the ionizable lipid and encapsulating the cargo. A shift towards a neutral pH before the particles are fully stabilized can lead to aggregation.
-
High Ionic Strength: High salt concentrations in the aqueous phase can screen the surface charge of the nanoparticles, reducing electrostatic repulsion and promoting aggregation.
-
Inadequate PEGylation: Polyethylene glycol (PEG)-lipids are included in formulations to create a steric barrier that prevents aggregation. Insufficient PEG-lipid concentration or an inappropriate PEG-lipid type can lead to instability.
-
Temperature Fluctuations: Exposure to elevated temperatures and, particularly, multiple freeze-thaw cycles can induce LNP fusion and aggregation.[4]
-
Mechanical Stress: Vigorous agitation or shear stress during processing can disrupt the nanoparticle structure and cause aggregation.
-
High Lipid Concentration: Increased lipid concentration can lead to a higher probability of particle collisions, which may result in aggregation.
Q3: How does the choice of helper lipids affect the stability of this compound LNPs?
A3: Helper lipids, such as phospholipids (e.g., DOPE, DSPC) and cholesterol, are crucial for the structural integrity and stability of the LNPs.[3][5] Cholesterol, for instance, modulates membrane fluidity, while phospholipids contribute to the formation of a stable lipid bilayer.[3][5] The specific type and ratio of helper lipids can significantly impact the physical characteristics and stability of the final LNP formulation. For example, formulations of this compound have been successfully prepared using DOPE and cholesterol.[6][7]
Q4: What are the ideal storage conditions for this compound LNP formulations to prevent aggregation?
A4: To minimize aggregation during storage, it is recommended to store this compound LNP formulations at 4°C for short-term use. For long-term storage, freezing at -20°C or -80°C is common, but it is crucial to include cryoprotectants like sucrose or trehalose to prevent aggregation upon thawing. It is also advisable to aliquot the LNP suspension before freezing to avoid multiple freeze-thaw cycles.
Troubleshooting Guide: Aggregation of this compound LNPs
This guide provides a structured approach to identifying and resolving common issues leading to the aggregation of this compound lipid nanoparticles.
Problem 1: Visible Aggregates Immediately After Formulation
| Potential Cause | Recommended Solution |
| Incorrect pH of Aqueous Buffer | Ensure the aqueous buffer (typically citrate or acetate) is at the optimal acidic pH (e.g., pH 4.0) for the protonation of this compound and efficient nucleic acid encapsulation. |
| High Ionic Strength of Buffer | Use a low ionic strength buffer for the initial formulation. If a higher ionic strength is required for the final application, perform buffer exchange after the nanoparticles are formed and stabilized. |
| Rapid Mixing or Inefficient Mixing | Optimize the mixing method and rate. For microfluidic mixing, ensure the flow rates are appropriate to allow for controlled and rapid nanoprecipitation. For manual methods, ensure consistent and thorough mixing. |
| High Lipid Concentration | Try formulating at a lower total lipid concentration to reduce the frequency of particle collisions. |
Problem 2: Aggregation During Storage (Short-term or Long-term)
| Potential Cause | Recommended Solution |
| Inappropriate Storage Temperature | For short-term storage (days to weeks), maintain the LNP suspension at 4°C. Avoid storing at room temperature for extended periods. |
| Freeze-Thaw Cycles | Aliquot the LNP suspension into single-use volumes before freezing to minimize the number of freeze-thaw cycles. |
| Lack of Cryoprotectant | If freezing is necessary for long-term storage, add a cryoprotectant such as sucrose or trehalose (e.g., 5-10% w/v) to the LNP suspension before freezing. |
| Buffer pH Changes During Freezing | Be aware that the pH of some buffers, like phosphate-buffered saline (PBS), can change significantly upon freezing, which may induce aggregation. Consider using alternative buffers that are more stable to freezing. |
Problem 3: Increase in Particle Size and Polydispersity Index (PDI) Over Time
| Potential Cause | Recommended Solution |
| Insufficient PEG-Lipid Content | The molar percentage of the PEG-lipid in the formulation is critical for steric stabilization. If aggregation is observed, consider optimizing the PEG-lipid concentration. |
| Lipid Degradation | This compound is a bioreducible lipid containing disulfide bonds.[4] Ensure that storage conditions and buffer components do not promote the premature cleavage of these bonds, which could destabilize the LNPs. |
| Interaction with Container Surface | Some nanoparticles can adhere to and aggregate on certain container surfaces. Consider using low-binding microcentrifuge tubes or vials for storage. |
Experimental Protocols
General Formulation Protocol for this compound LNPs
This protocol provides a general guideline for the formulation of this compound LNPs encapsulating mRNA. The specific ratios may need to be optimized for your particular application.
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound, cholesterol, a helper phospholipid (e.g., DOPE or DSPC), and a PEG-lipid (e.g., DSPE-PEG2000) in ethanol at the desired molar ratio. A common starting point is a molar ratio of approximately 50:38.5:10:1.5 (ionizable lipid:cholesterol:helper lipid:PEG-lipid).
-
The total lipid concentration in the ethanol phase can be in the range of 10-20 mM.
-
-
Preparation of Aqueous Phase:
-
Dissolve the nucleic acid cargo (e.g., mRNA) in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0).
-
-
LNP Formation (Microfluidic Mixing):
-
Set up a microfluidic mixing device.
-
Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.
-
Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic phase). The total flow rate will depend on the specific microfluidic device used.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and exchange the acidic buffer. This step is critical for stabilizing the LNPs and preparing them for in vitro or in vivo applications.
-
Characterization of this compound LNPs
-
Dynamic Light Scattering (DLS):
-
Dilute a small aliquot of the LNP suspension in the appropriate buffer (e.g., PBS).
-
Measure the hydrodynamic diameter (size) and polydispersity index (PDI) to assess the size distribution and homogeneity of the LNP population.
-
-
Zeta Potential Measurement:
-
Dilute the LNP suspension in an appropriate low-ionic-strength buffer.
-
Measure the zeta potential to determine the surface charge of the nanoparticles.
-
-
Cryo-Transmission Electron Microscopy (Cryo-TEM):
-
Vitrify a thin film of the LNP suspension on a TEM grid.
-
Image the sample under cryogenic conditions to visualize the morphology and lamellarity of the nanoparticles.
-
Data Presentation
Table 1: Example Formulation Parameters for this compound LNPs
| Parameter | Value | Reference |
| Ionizable Lipid | This compound | [6][7] |
| Helper Lipids | Cholesterol, DOPE | [6][7] |
| PEG-Lipid | DSPE-PEG2000 | [6][7] |
| Example Weight Ratio | 16:4:1:1 (this compound:Chol:DOPE:DSPE-PEG2000) | [6][7] |
| Formulation Buffer | Citrate Buffer (pH 4.0) | [8] |
| Final Buffer | PBS (pH 7.4) |
Table 2: Typical Physicochemical Properties of this compound LNPs
| Property | Typical Value | Reference |
| Hydrodynamic Diameter (Size) | 110 - 180 nm | [9] |
| Polydispersity Index (PDI) | < 0.2 | [9] |
| Zeta Potential (at neutral pH) | Slightly negative to neutral |
Visualizations
Caption: Troubleshooting workflow for LNP aggregation.
Caption: General workflow for this compound LNP formulation.
References
- 1. biorbyt.com [biorbyt.com]
- 2. Nucleic acid therapy for metabolic-related diseases [html.rhhz.net]
- 3. Lipid nanoparticles as the drug carrier for targeted therapy of hepatic disorders - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB02766J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Role of Lipid-Based and Polymer-Based Non-Viral Vectors in Nucleic Acid Delivery for Next-Generation Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in lipid nanoparticles for delivery of nucleic acid, mRNA, and gene editing-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Nucleic Acid Delivery: 306-O12B-3 Lipid Nanoparticles vs. Lipofectamine 2000
For researchers, scientists, and drug development professionals navigating the landscape of nucleic acid delivery, selecting the appropriate transfection reagent is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive comparison of two distinct yet significant players in the field: the novel ionizable cationic lipidoid 306-O12B-3 , a key component of lipid nanoparticle (LNP) formulations for in vivo applications, and the well-established Lipofectamine 2000 , a widely used reagent for in vitro transfection.
This comparison will delve into their mechanisms of action, primary applications, and available performance data, offering a clear perspective on their respective strengths and optimal use cases. While direct comparative in vitro studies are not prevalent due to their differing primary applications, this guide will equip you with the necessary information to choose the most suitable reagent for your research needs.
At a Glance: Key Differences
| Feature | This compound | Lipofectamine 2000 |
| Reagent Type | Ionizable cationic lipidoid | Cationic liposome-based reagent |
| Primary Application | In vivo delivery of nucleic acids (e.g., ASOs, mRNA) | In vitro transfection of a wide range of mammalian cells |
| Delivery Vehicle | Component of a multi-lipid nanoparticle (LNP) formulation | Forms liposome-DNA complexes (lipoplexes) |
| Key Advantage | Enables targeted delivery to specific organs (e.g., liver) in a living organism.[1][2] | High transfection efficiency in a broad spectrum of cell lines for research purposes.[3][4] |
| Commonly Delivered | Antisense oligonucleotides (ASOs), mRNA for gene editing (e.g., CRISPR).[1][2][5] | Plasmid DNA, siRNA, mRNA.[3][6] |
Performance Data: A Tale of Two Environments
The performance of this compound and Lipofectamine 2000 is best understood within the context of their intended applications.
This compound: In Vivo Efficacy
This compound is a critical component of lipid nanoparticles designed for systemic delivery. Its efficacy is therefore measured by its ability to deliver its nucleic acid cargo to target organs in animal models and elicit a biological response.
Table 1: In Vivo Performance of this compound Containing Lipid Nanoparticles
| Application | Model | Target Gene | Outcome | Reference |
| Antisense Oligonucleotide Delivery | Mice | Proprotein convertase subtilisin kexin type 9 (PCSK9) | Decreased hepatic PCSK9 expression | [1] |
| CRISPR-mediated Gene Knockdown | Mice | Angiopoietin-related protein 3 (Angptl3) | Reduction of serum Angptl3 protein, LDL, and triglyceride levels | [2][5][7] |
Lipofectamine 2000: In Vitro Transfection Efficiency and Cytotoxicity
Lipofectamine 2000 is a gold standard for in vitro transfection, and its performance is typically evaluated by the percentage of transfected cells and the impact on cell viability.
Table 2: Transfection Efficiency of Lipofectamine 2000 in Various Cell Lines
| Cell Line | Transfection Efficiency | Reference |
| HEK293T | ~60% | [8] |
| HeLa | High (reagent:DNA ratio dependent) | [9] |
| Vero | 42% | [10] |
| SH-SY5Y | 22.21% | [11][12][13] |
| MCF-7 | 33.29% | [12][13] |
| P19 | 30-50% | [14] |
Table 3: Cytotoxicity of Lipofectamine 2000
| Cell Line | Observation | Reference |
| Capan-2 | Slowed growth, increased apoptosis and necrosis | [15] |
| HeLa | Considerably more toxic than some other reagents | [9] |
| SH-SY5Y | 59.14% viability | [11][12] |
| JU77 | High cytotoxicity (69.27% viability) | [11] |
| Huh-7 | High cytotoxicity (similar to Lipofectamine 3000) | [11][12] |
It is important to note that the transfection efficiency and cytotoxicity of Lipofectamine 2000 are highly dependent on the cell type, passage number, and optimization of experimental conditions.[4]
Experimental Methodologies
This compound: Lipid Nanoparticle Formulation and In Vivo Delivery
The use of this compound involves the formulation of lipid nanoparticles, a process that requires specialized equipment and expertise.
General Protocol Outline:
-
Lipid Mixture Preparation: this compound is combined with other lipid components, such as cholesterol, a helper lipid (e.g., DSPC), and a PEGylated lipid, in a specific molar ratio in an organic solvent (e.g., ethanol).[7]
-
Nucleic Acid Preparation: The nucleic acid cargo (e.g., mRNA, ASO) is prepared in an aqueous buffer at a low pH.
-
LNP Formulation: The lipid mixture is rapidly mixed with the nucleic acid solution using a microfluidic mixing device. This rapid mixing leads to the self-assembly of the lipids around the nucleic acid core, forming LNPs.
-
Purification and Characterization: The resulting LNP solution is dialyzed to remove the organic solvent and characterized for size, zeta potential, and nucleic acid encapsulation efficiency.
-
In Vivo Administration: The formulated LNPs are administered to the animal model, typically via intravenous injection.[1]
-
Analysis: After a specified period, tissues and/or serum are collected to assess gene expression, protein levels, or other relevant biological markers.[7]
Lipofectamine 2000: In Vitro Transfection
Lipofectamine 2000 offers a straightforward protocol for transfecting a wide variety of adherent and suspension cells.[16]
General Protocol for a 6-well Plate:
-
Cell Seeding: One day before transfection, seed cells in a 6-well plate so they reach 70-90% confluency at the time of transfection.[6][17]
-
Dilution of DNA: Dilute 2.5 µg of plasmid DNA in 250 µL of Opti-MEM® I Reduced Serum Medium.
-
Dilution of Lipofectamine 2000: Dilute 5-12.5 µL of Lipofectamine 2000 in 250 µL of Opti-MEM® I Reduced Serum Medium and incubate for 5 minutes at room temperature.[6][17]
-
Complex Formation: Combine the diluted DNA and diluted Lipofectamine 2000 and incubate for 20 minutes at room temperature to allow the formation of DNA-liposome complexes.[16][17]
-
Transfection: Add the DNA-liposome complexes to the well containing cells and medium. Mix gently by rocking the plate.
-
Incubation and Analysis: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before assaying for gene expression. The medium may be changed after 4-6 hours.[16]
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflows.
Caption: Workflow for in vitro transfection using Lipofectamine 2000.
Caption: General workflow for LNP-mediated in vivo nucleic acid delivery using this compound.
Signaling Pathways and Cellular Uptake
The entry of these transfection complexes into cells is a critical step. While the exact signaling pathways are complex and can be cell-type dependent, a generalized overview of the uptake mechanism is presented below.
Caption: Generalized pathway of cellular uptake for lipid-based transfection reagents.
For Lipofectamine 2000, the cationic nature of the lipoplex facilitates interaction with the negatively charged cell membrane, triggering endocytosis.[18] Similarly, LNPs containing ionizable lipids like this compound are taken up by cells via endocytosis. A key feature of these ionizable lipids is their pKa. At the lower pH of the endosome, they become protonated, which is thought to disrupt the endosomal membrane and facilitate the release of the nucleic acid cargo into the cytoplasm, a crucial step known as endosomal escape.
Conclusion: Choosing the Right Tool for the Job
Choose this compound (as part of an LNP formulation) when:
-
Your research requires the delivery of nucleic acids to specific organs within a living organism.
-
You are developing therapeutic applications, such as gene therapy or vaccines, that necessitate systemic delivery.
-
Your work involves advanced delivery systems for antisense oligonucleotides or mRNA for in vivo gene editing.
Choose Lipofectamine 2000 when:
-
You are conducting in vitro experiments in a wide range of mammalian cell lines.
-
Your goal is to study gene function, protein expression, or RNA interference in a controlled cell culture environment.
-
You require a reliable, easy-to-use reagent for routine laboratory transfections.
By understanding the distinct characteristics and applications of these reagents, researchers can make informed decisions to advance their scientific endeavors, whether at the benchtop or on the path to clinical translation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Stealth/siRNA Transfection Protocol Lipofectamine 2000 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Advanced transfection with Lipofectamine 2000 reagent: primary neurons, siRNA, and high-throughput applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Choosing the Right Transfection Reagent for Optimal Efficiency [worldwide.promega.com]
- 10. Comparing chemical transfection, electroporation, and lentiviral vector transduction to achieve optimal transfection conditions in the Vero cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. health.uconn.edu [health.uconn.edu]
- 15. researchgate.net [researchgate.net]
- 16. genscript.com [genscript.com]
- 17. static.igem.org [static.igem.org]
- 18. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines [apb.tbzmed.ac.ir]
A Head-to-Head Comparison of 306-O12B-3 and Other Leading Ionizable Lipids for Antisense Oligonucleotide Delivery
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal ionizable lipid for ASO delivery, featuring a detailed analysis of 306-O12B-3, DLin-MC3-DMA, and other alternatives. This guide provides supporting experimental data, detailed protocols, and visual workflows to inform your research and development efforts.
In the rapidly evolving field of nucleic acid therapeutics, the effective delivery of antisense oligonucleotides (ASOs) to target tissues remains a critical challenge. Ionizable lipids have emerged as a cornerstone of lipid nanoparticle (LNP) formulations, enabling efficient encapsulation, systemic delivery, and intracellular release of ASO payloads. This guide provides a detailed comparison of the novel ionizable lipid this compound with the well-established DLin-MC3-DMA (MC3), focusing on their performance in ASO delivery.
Performance Comparison of Ionizable Lipids for ASO Delivery
The following tables summarize the key performance parameters of LNP formulations based on this compound and DLin-MC3-DMA. The data is compiled from preclinical studies and highlights the efficacy and physicochemical properties of these delivery systems.
In Vivo Efficacy
| Ionizable Lipid | Target Gene | ASO/siRNA Dose (ED50) | Organ | Species | Reference |
| This compound | PCSK9 (ASO) | 0.034 mg/kg | Liver | Mouse | [1][2][3][4][5] |
| DLin-MC3-DMA | Factor VII (siRNA) | 0.005 mg/kg | Liver | Mouse | [6] |
| DLin-MC3-DMA | PCSK9 (siRNA) | 0.07 mg/kg | Liver | Mouse | [1][4] |
ED50: Effective dose required to achieve 50% target gene knockdown.
Physicochemical Properties of LNP Formulations
| Property | This compound LNPs | DLin-MC3-DMA LNPs |
| Size (Diameter) | 90 - 150 nm[1] | ~100 nm[6] |
| Encapsulation Efficiency | >97%[1] | Not explicitly stated for ASO |
| Zeta Potential (at neutral pH) | Near-neutral | Near-neutral |
| pKa | Not explicitly stated | 6.44[6] |
| Helper Lipids Used | Cholesterol, DOPE, DSPE-PEG2000[1] | DSPC, Cholesterol, PEG-DMG[6] |
Experimental Protocols
LNP Formulation via Microfluidic Mixing
This protocol describes the preparation of ASO-loaded LNPs using a microfluidic mixing device, a reproducible method for generating nanoparticles with controlled size and polydispersity.
Materials:
-
Ionizable lipid (e.g., this compound or DLin-MC3-DMA)
-
Helper lipids (e.g., DSPC or DOPE, Cholesterol)
-
PEG-lipid (e.g., DSPE-PEG2000 or DMG-PEG)
-
Antisense oligonucleotide (ASO)
-
Ethanol (anhydrous, molecular biology grade)
-
Citrate buffer (pH 4.0, sterile)
-
Phosphate-buffered saline (PBS, pH 7.4, sterile)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solution:
-
Dissolve the ionizable lipid, helper lipids, and PEG-lipid in ethanol at the desired molar ratio. A common molar ratio for DLin-MC3-DMA LNPs is 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:PEG-DMG).[6] For this compound, a weight ratio of 16:4:4:1 (this compound:Cholesterol:DOPE:DSPE-PEG2000) has been reported to be effective.[1]
-
-
Preparation of ASO Solution:
-
Dissolve the ASO in citrate buffer (pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid solution into one syringe and the ASO solution into another.
-
Set the flow rate ratio of the aqueous to alcoholic phase (typically 3:1).
-
Initiate the mixing process to allow for the self-assembly of LNPs.
-
-
Purification:
-
The resulting LNP suspension is typically diluted with PBS to reduce the ethanol concentration.
-
Transfer the LNP suspension to a dialysis cassette and dialyze against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated ASO. Change the PBS buffer at least twice during dialysis.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the purified LNPs using dynamic light scattering (DLS).
-
Determine the ASO encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) after lysing the LNPs with a detergent like Triton X-100.
-
In Vivo ASO Delivery and Efficacy Assessment in Mice
This protocol outlines the procedure for administering ASO-loaded LNPs to mice and evaluating their in vivo efficacy.
Materials:
-
ASO-loaded LNPs
-
Female BALB/c mice (6-8 weeks old)
-
Sterile saline solution (0.9% NaCl)
-
Insulin syringes with 28-30 gauge needles
-
Anesthesia (e.g., isoflurane)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
ELISA kit for target protein quantification
Procedure:
-
Animal Acclimatization:
-
Acclimatize mice to the animal facility for at least one week before the experiment.
-
-
Dosing Preparation:
-
Dilute the ASO-LNP formulation to the desired concentration with sterile saline. Doses are typically calculated based on the ASO content (e.g., mg of ASO per kg of body weight).
-
-
Intravenous Administration:
-
Warm the mice under a heat lamp to dilate the tail veins.
-
Restrain the mouse and administer the ASO-LNP suspension via a single tail vein injection. The injection volume is typically 100-200 µL.
-
-
Tissue Collection and Analysis:
-
At a predetermined time point post-injection (e.g., 72 hours), euthanize the mice.[1]
-
Perfuse the animals with saline to remove blood from the organs.
-
Harvest the target organ (e.g., liver) and other organs of interest.
-
For RNA analysis, immediately place a portion of the tissue in a stabilizing agent (e.g., RNAlater) or flash-freeze in liquid nitrogen and store at -80°C.
-
For protein analysis, homogenize a portion of the tissue in an appropriate lysis buffer.
-
-
Efficacy Evaluation:
-
mRNA Knockdown: Extract total RNA from the harvested tissue and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene. Normalize the results to a housekeeping gene.
-
Protein Reduction: Measure the concentration of the target protein in tissue lysates or serum using an enzyme-linked immunosorbent assay (ELISA).
-
-
Toxicity Assessment:
-
Collect blood samples for serum chemistry analysis to assess liver and kidney function (e.g., ALT, AST, creatinine levels).
-
Perform histological analysis of major organs to evaluate for any signs of tissue damage. Studies have shown no observed liver or kidney toxicity with this compound LNP formulations at doses up to 5 mg/kg.[1][2][3][4][5]
-
Visualizing the ASO Delivery Pathway and Comparative Logic
To better understand the mechanisms at play, the following diagrams, generated using Graphviz, illustrate the experimental workflow for ASO-LNP delivery and provide a logical comparison of the key attributes of this compound and DLin-MC3-DMA.
Discussion and Conclusion
The data presented in this guide highlights the potential of this compound as a highly effective ionizable lipid for ASO delivery, demonstrating a potent in vivo gene silencing effect in the liver.[1][2][3][4][5] Its bioreducible nature suggests a favorable safety profile, a critical consideration for therapeutic applications.
DLin-MC3-DMA remains a gold standard in the field of siRNA delivery, with extensive clinical validation.[6] While direct comparative ASO delivery data is still emerging, the established protocols and proven efficacy of MC3 provide a robust benchmark for evaluating novel ionizable lipids like this compound.
The choice of ionizable lipid will ultimately depend on the specific application, including the type of nucleic acid payload, the target organ, and the desired therapeutic window. The experimental protocols and comparative data provided in this guide are intended to equip researchers with the necessary information to make informed decisions and accelerate the development of next-generation nucleic acid therapies. The liver-specific tropism of many LNP formulations is largely attributed to the binding of apolipoprotein E (ApoE) to the nanoparticle surface, which then facilitates uptake by hepatocytes via the low-density lipoprotein (LDL) receptor.[7][8] This mechanism is a key consideration in the design and optimization of LNPs for hepatic delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. S-EPMC7036716 - Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo. - OmicsDI [omicsdi.org]
- 6. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why do lipid nanoparticles target the liver? Understanding of biodistribution and liver-specific tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]
Efficacy of "306-O12B-3" in silencing PCSK9 gene expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "306-O12B-3," a component of a lipid nanoparticle (LNP) delivery system for antisense oligonucleotides (ASOs), against other leading technologies for silencing proprotein convertase subtilisin/kexin type 9 (PCSK9) gene expression. The following sections detail the performance of this compound in comparison to small interfering RNA (siRNA) and CRISPR-Cas9 based approaches, supported by experimental data.
Introduction to PCSK9 and Gene Silencing Technologies
PCSK9 is a protein that plays a critical role in regulating low-density lipoprotein (LDL) cholesterol levels in the bloodstream. By promoting the degradation of the LDL receptor (LDLR), PCSK9 reduces the liver's ability to clear LDL cholesterol, leading to elevated plasma levels and an increased risk of cardiovascular disease. The inhibition of PCSK9 expression is a well-established therapeutic strategy for managing hypercholesterolemia. Several gene-silencing technologies have been developed to target PCSK9, each with a unique mechanism of action.
-
Antisense Oligonucleotides (ASOs): Single-stranded DNA molecules designed to bind to a specific mRNA sequence. This binding event recruits RNase H, an enzyme that degrades the target mRNA, thereby preventing protein translation.[1] The lipid nanoparticle component "this compound" has been identified as an effective vehicle for delivering ASOs targeting PCSK9.[1][2][3]
-
Small Interfering RNA (siRNA): Double-stranded RNA molecules that utilize the RNA interference (RNAi) pathway.[4] The siRNA is incorporated into the RNA-induced silencing complex (RISC), which then cleaves the complementary target mRNA, leading to gene silencing.[3]
-
CRISPR-Cas9: A genome editing tool that can be programmed to create a permanent modification in the DNA sequence of a target gene.[5] By introducing loss-of-function mutations in the PCSK9 gene, this technology can achieve long-lasting reductions in PCSK9 levels.[5][6]
Quantitative Comparison of Efficacy
The following tables summarize the in vivo efficacy of this compound delivered ASO and other PCSK9 silencing technologies from published studies.
Table 1: Efficacy of this compound Delivered ASO in Mice
| Delivery Vehicle | Therapeutic Agent | Animal Model | Dosage | Key Finding | Reference |
| This compound LNP | PCSK9 ASO | Mice | 0.034 mg/kg | ED50 for PCSK9 mRNA knockdown | [1] |
| This compound LNP | PCSK9 ASO | Mice | 1.5 mg/kg | 75% reduction in PCSK9 mRNA | [2][7] |
| This compound LNP | PCSK9 ASO | Mice | 0.1 mg/kg | ~50% reduction in PCSK9 protein and serum cholesterol | [1] |
Table 2: Efficacy of siRNA and CRISPR-Cas9 Technologies
| Technology | Therapeutic Agent | Animal/Human Model | Dosage | PCSK9 Reduction | LDL-C Reduction | Reference |
| siRNA | ALN-PCS (LNP) | Healthy Volunteers | 0.4 mg/kg | ~70% | ~40% | [4] |
| siRNA | Inclisiran | Humans | 300 mg | ~75% | ~50% | [8] |
| CRISPR-Cas9 | Adenovirus-CRISPR | Mice | Single Admin | >50% mutagenesis rate | 35-40% | [5] |
| CRISPR-Cas9 | VERVE-101 | Non-human Primates | 1.5 mg/kg | 83% | 69% | [9] |
| CRISPR-Cas9 | VERVE-101 | Humans (HeFH) | 0.6 mg/kg | 84% | 55% | [10] |
Experimental Protocols
In Vivo PCSK9 mRNA Knockdown in Mice using this compound LNP-ASO
This protocol is based on the methodology described in the study by Yang et al. (2020).
-
Preparation of LNP-ASO Complexes: The lipid this compound is formulated with cholesterol, DOPE, and DSPE-PEG2000 to form lipid nanoparticles.[1] The PCSK9-targeting antisense oligonucleotide is then encapsulated within these LNPs.
-
Animal Model: BALB/c mice are used for the in vivo evaluation.
-
Administration: The LNP/ASO complexes are administered to the mice via intravenous injection at varying doses (e.g., 0.05, 0.1, 0.5, 1, and 1.5 mg/kg).[2][7]
-
Sample Collection: Livers are harvested 72 hours post-administration for RNA extraction.[1] Blood samples are also collected to measure serum PCSK9 and cholesterol levels.
-
Analysis:
-
PCSK9 mRNA Quantification: Real-time quantitative polymerase chain reaction (RT-qPCR) is performed on the extracted liver RNA to determine the level of PCSK9 mRNA knockdown relative to a control group (e.g., saline-injected or scrambled ASO-treated mice).[1]
-
Protein and Cholesterol Analysis: Serum levels of PCSK9 protein and total cholesterol are measured using appropriate assay kits (e.g., ELISA).[1]
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: ASO-mediated PCSK9 Silencing
Caption: ASO-mediated silencing of PCSK9 gene expression.
Comparative Workflow of PCSK9 Silencing Technologies
Caption: Comparative workflow of major PCSK9 silencing technologies.
Conclusion
The lipid this compound, as part of an LNP delivery system for ASOs, demonstrates high efficacy in silencing PCSK9 gene expression in preclinical models. Its performance, characterized by a low ED50, is competitive with other gene-silencing technologies. While siRNA and CRISPR-Cas9 have shown robust and, in the case of CRISPR, potentially permanent effects in clinical and late-stage preclinical development, ASO technology delivered via optimized LNPs like those containing this compound represents a potent and viable therapeutic strategy. The choice of technology for drug development will depend on factors including desired duration of action, dosing frequency, and long-term safety profiles.
References
- 1. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Nucleic acid therapy for metabolic-related diseases [html.rhhz.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Permanent Alteration of PCSK9 With In Vivo CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR-Cas9 Targeting of PCSK9 in Human Hepatocytes In Vivo—Brief Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Gene Therapy for Familial Hypercholesterolemia: An Update Review [mdpi.com]
- 8. Novel strategies to target PCSK9 in patients with hypercholesterolemia - - PACE-CME [pace-cme.org]
- 9. researchgate.net [researchgate.net]
- 10. VERVE-101: CRISPR-Based Gene Editing Therapy Shows Promise in Reducing LDL-C and PCSK9 Levels in Patients With HeFH - American College of Cardiology [acc.org]
A Comparative Guide to Tau Protein Reduction Strategies in the Brain: An Objective Analysis of "306-O12B-3" LNP-Mediated Delivery and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accumulation of pathological tau protein is a hallmark of several neurodegenerative disorders, including Alzheimer's disease. Consequently, therapeutic strategies aimed at reducing tau levels in the brain are of paramount interest. This guide provides a comparative analysis of a novel lipid nanoparticle (LNP) technology, utilizing the ionizable lipidoid "306-O12B-3," against other prominent methods for tau protein reduction. The information presented is based on available preclinical data and is intended to inform research and development decisions.
Performance Comparison of Tau Reduction Strategies
The following table summarizes the quantitative performance of "this compound" LNPs in combination with a neurotransmitter-derived lipidoid for antisense oligonucleotide (ASO) delivery and compares it with alternative tau reduction methodologies. It is important to note that specific quantitative data for "this compound" as a standalone delivery vehicle for tau reduction in the brain is not extensively detailed in the available scientific literature. The data presented for the "this compound" LNP system is derived from its use in a formulation designed to enhance brain delivery.
| Therapeutic Strategy | Delivery Vehicle | Target | Model | Efficacy (Tau Reduction) | Key Findings & Citations |
| ASO Delivery | "this compound" + NT1-O14B LNPs | Tau mRNA | Mouse | Functional gene silencing demonstrated. Specific percentage of protein reduction not detailed. | Successfully delivered tau-targeting ASOs to the mouse brain via intravenous injection, leading to functional gene silencing.[1][2][3][4] |
| ASO Delivery | Direct Intracerebroventricular (ICV) Injection | Tau mRNA | PS19 Tau Transgenic Mice | Up to 50% reduction in human tau mRNA and up to 80% reduction in tau protein. | Direct brain administration of ASOs effectively lowers tau mRNA and protein levels. |
| Passive Immunization | Monoclonal Antibody (PHF1) | Phosphorylated Tau | JNPL3 Tau Transgenic Mice | 58% reduction in tau pathology in the dentate gyrus. 14-45% reduction in insoluble pathological tau. | Systemic administration of antibodies against pathological tau can reduce tau pathology and improve functional outcomes.[5] |
| siRNA Delivery | Lipid Nanoparticles (LNPs) | Tau mRNA | In vitro (neuronal cells) & in vivo (mouse models of neuroinflammation) | Effective gene silencing in vitro. In vivo data for tau reduction is emerging. | LNP-mediated siRNA delivery is a promising strategy for targeting genes in the central nervous system, including those related to tau synthesis. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the experimental protocols for the discussed tau reduction strategies.
"this compound" LNP-Mediated ASO Delivery to the Brain
This protocol is based on the methodology described for neurotransmitter-derived lipidoid (NT-lipidoid) enhanced LNP delivery.
-
LNP Formulation:
-
The ionizable lipidoid "this compound" is combined with a neurotransmitter-derived lipidoid (e.g., NT1-O14B), cholesterol, and a PEGylated lipid in an ethanol phase.
-
The antisense oligonucleotide (ASO) targeting tau mRNA is dissolved in an aqueous buffer at an acidic pH.
-
The ethanol and aqueous phases are rapidly mixed to allow for the self-assembly of the LNPs, encapsulating the ASO.
-
The resulting LNP suspension is then dialyzed to remove ethanol and buffer exchange to a physiologically compatible pH.
-
-
In Vivo Administration:
-
Analysis of Tau Reduction:
-
At a predetermined time point post-injection, mice are euthanized, and brain tissue is harvested.
-
Brain lysates are prepared, and tau protein levels are quantified using techniques such as Western blotting or enzyme-linked immunosorbent assay (ELISA).
-
Tau mRNA levels can be assessed using quantitative real-time PCR (qRT-PCR) to confirm target engagement.
-
Antisense Oligonucleotide (ASO) Delivery via Intracerebroventricular (ICV) Injection
-
ASO Preparation: ASOs targeting human or mouse tau mRNA are synthesized with appropriate chemical modifications to enhance stability and reduce toxicity. A scrambled ASO sequence is used as a negative control.
-
Surgical Procedure:
-
Mice are anesthetized, and a small burr hole is drilled in the skull over the lateral ventricle.
-
A cannula connected to an osmotic pump is stereotactically implanted into the ventricle for continuous infusion, or a single bolus injection is performed.
-
-
ASO Administration: ASOs are dissolved in artificial cerebrospinal fluid and administered at a specified concentration and infusion rate.
-
Tissue Processing and Analysis: Brain tissue is collected at the end of the treatment period. Tau mRNA and protein levels are analyzed as described above. Immunohistochemistry can be used to visualize the reduction of tau pathology in different brain regions.
Passive Immunization with Anti-Tau Antibodies
-
Antibody and Animal Model Selection: A monoclonal antibody specific for a pathological form of tau (e.g., phosphorylated tau) is selected. A transgenic mouse model that develops age-dependent tau pathology is used.
-
Antibody Administration: The antibody is administered to the mice, typically via intraperitoneal (IP) injection, on a weekly basis. A control group receives a non-specific IgG antibody.[5]
-
Behavioral and Pathological Analysis:
-
Behavioral tests are conducted to assess motor and cognitive function.
-
Following the treatment period, brain tissue is collected.
-
Tau pathology is assessed biochemically (Western blot for different tau species) and histologically (immunohistochemistry for tau tangles).[5]
-
siRNA Delivery via Lipid Nanoparticles (LNPs)
-
LNP-siRNA Formulation:
-
An ionizable lipid, cholesterol, a helper lipid (e.g., DSPC), and a PEGylated lipid are dissolved in ethanol.
-
The siRNA targeting tau mRNA is dissolved in an aqueous buffer.
-
The two solutions are mixed to form LNPs encapsulating the siRNA.
-
-
In Vivo Delivery: The LNP-siRNA formulation is administered to mice, often through direct brain injection (e.g., intracerebroventricular or intrastriatal) to bypass the blood-brain barrier.
-
Efficacy Assessment: Brain tissue is harvested at various time points after injection. The knockdown of tau mRNA is measured by qRT-PCR, and the reduction in tau protein is quantified by Western blot or ELISA.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflows for different tau protein reduction strategies.
Caption: Simplified signaling pathway of tau phosphorylation and pathology.
Caption: Logical relationship of different tau reduction therapeutic mechanisms.
References
- 1. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection (2020) Ma et al. | Science for ME [s4me.info]
- 2. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Passive immunization targeting pathological phospho-tau protein in a mouse model reduces functional decline and clears tau aggregates from the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 306-O12B-3 vs. DLin-MC3-DMA Lipid Nanoparticles for RNA Delivery
In the rapidly evolving landscape of nucleic acid therapeutics, the choice of a delivery vehicle is paramount to achieving potent and safe gene modulation. Among the most successful non-viral vectors are lipid nanoparticles (LNPs), with DLin-MC3-DMA being a clinically validated and widely used ionizable cationic lipid. However, the quest for even more effective and safer delivery systems is continuous, leading to the development of novel lipidoids such as 306-O12B-3. This guide provides a comprehensive, data-driven comparison of LNPs formulated with this compound and DLin-MC3-DMA, tailored for researchers, scientists, and drug development professionals.
At a Glance: Key Performance Differences
| Feature | This compound LNP | DLin-MC3-DMA LNP | Key Takeaway |
| Gene Silencing Potency | Superior in some contexts, particularly for CRISPR-Cas9 mediated gene editing.[1] | Highly potent, clinically validated for siRNA delivery.[2][3][4] | This compound shows promise for enhanced efficacy in specific applications like gene editing. |
| Primary Application | Investigational, with strong data in ASO and mRNA/sgRNA delivery for gene editing.[5][6][7][8] | Clinically approved for siRNA therapeutics (Onpattro).[2][4] | DLin-MC3-DMA is the established clinical benchmark, while this compound is a promising next-generation alternative. |
| In Vivo Efficacy (Liver) | Demonstrates high liver-specific accumulation and gene knockdown.[1][5][6] | Well-established for potent hepatic gene silencing.[3][9] | Both LNPs are highly effective for liver-targeted delivery. |
| Toxicity Profile | Studies suggest a favorable safety profile with minimal toxicity at effective doses.[10][11] | Generally well-tolerated, though some studies show potential for liver toxicity at higher doses compared to newer lipids.[2][4] | This compound may offer an improved safety margin, a critical factor for therapeutic development. |
Quantitative Performance Data
In Vivo Gene Editing and Silencing
A direct comparison in a mouse model for in vivo CRISPR-Cas9-based genome editing of the Angptl3 gene revealed the superior performance of this compound LNPs.
| Parameter | This compound LNP | DLin-MC3-DMA LNP |
| Median Gene Editing Rate (Indels) | 38.5% | 14.6% |
| Serum ANGPTL3 Protein Reduction | 65.2% | 25% |
| Serum LDL-C Reduction | 56.8% | 15.7% |
| Serum Triglyceride Reduction | 29.4% | 16.3% |
| (Data from a study involving systemic administration of Cas9 mRNA and sgAngptl3 co-loaded LNPs in mice at a total RNA dose of 3.0 mg/kg)[1] |
siRNA-Mediated Gene Silencing
In a head-to-head comparison for siRNA delivery in mice, LNPs formulated with a different next-generation lipid, ALC-0315, showed higher potency than DLin-MC3-DMA, highlighting the potential for improvement over the established benchmark. While direct comparative data for this compound in this specific siRNA context is not available, the trend suggests that novel lipidoids can offer enhanced silencing.
| Target Gene (Cell Type) | ALC-0315 LNP Knockdown | DLin-MC3-DMA LNP Knockdown |
| Factor VII (Hepatocytes) | ~98.4% | ~84.7% |
| ADAMTS13 (Hepatic Stellate Cells) | ~90% | ~-10% (relative to ALC-0315) |
| (Data from a study comparing ALC-0315 and DLin-MC3-DMA LNPs for siRNA delivery in mice at a dose of 1 mg/kg)[2][4] |
Experimental Methodologies
LNP Formulation Protocol (Microfluidic Mixing)
This protocol describes a general method for formulating LNPs using a microfluidic device, which is a common and reproducible technique.
Materials:
-
Ionizable lipid (this compound or DLin-MC3-DMA) dissolved in ethanol.
-
Helper lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol.[3]
-
Nucleic acid cargo (siRNA, mRNA, ASO) diluted in an acidic aqueous buffer (e.g., 25-50 mM sodium acetate or citrate buffer, pH 4.0).[12]
-
Microfluidic mixing device (e.g., NanoAssemblr).[13]
-
Dialysis system for buffer exchange (e.g., using PBS, pH 7.4).[13]
Procedure:
-
Lipid Mixture Preparation: Prepare a stock solution of the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol. A common molar ratio for DLin-MC3-DMA formulations is 50:10:38.5:1.5 (MC3:DSPC:Chol:PEG-lipid).[3][14] For this compound, an optimized formulation might use DOPC instead of DSPC with a molar ratio of 50:10:38.5:1.5 (306-O12B:DOPC:Chol:PEG-lipid).[15]
-
Nucleic Acid Preparation: Dilute the nucleic acid cargo in the acidic aqueous buffer to the desired concentration.
-
Microfluidic Mixing: Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes and mount them on the microfluidic mixing device. The device rapidly mixes the two streams, leading to the self-assembly of LNPs as the polarity changes. A typical flow rate ratio is 3:1 (aqueous:ethanolic).[13]
-
Buffer Exchange: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH, resulting in a stable, neutral-charged particle suspension ready for use.[13]
-
Characterization: The formulated LNPs should be characterized for size, polydispersity index (PDI), zeta potential, and nucleic acid encapsulation efficiency.
In Vivo Efficacy Study Workflow
The following workflow outlines a typical experiment to compare the in vivo efficacy of different LNP formulations.
-
Animal Model: C57BL/6 mice are commonly used for liver-targeted gene silencing studies.[1][4]
-
LNP Administration: LNPs encapsulating the nucleic acid cargo (e.g., Cas9 mRNA/sgRNA or siRNA) are administered systemically via intravenous (tail vein) injection.[1][6]
-
Dosage: Dosing is typically based on the total RNA content per kilogram of body weight (e.g., 1.0 to 3.0 mg/kg).[1][2][4]
-
Sample Collection: At a predetermined time point post-administration (e.g., 7 days), blood samples are collected for serum analysis, and organs (primarily the liver) are harvested.[1]
-
Analysis:
-
Gene Editing/Silencing: The target gene editing rate in the liver is quantified using Next-Generation Sequencing (NGS).[1] mRNA knockdown is measured by RT-qPCR.[2]
-
Protein Levels: Serum protein levels corresponding to the target gene are measured by ELISA or other immunoassays.[1]
-
Toxicity Assessment: Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess hepatotoxicity.[2][4][16]
-
Visualizing the Mechanisms
LNP Formulation via Microfluidic Mixing
Caption: Workflow for LNP self-assembly using a microfluidic mixing device.
Cellular Uptake and Endosomal Escape Pathway
Caption: LNP cellular entry via receptor-mediated endocytosis and subsequent endosomal escape.
Conclusion
DLin-MC3-DMA remains a cornerstone of LNP technology, with a proven track record in the clinic. It serves as a critical benchmark for any new ionizable lipid. The data presented here indicates that this compound is a highly promising next-generation lipidoid that can offer superior potency, particularly for demanding applications such as in vivo CRISPR-Cas9 gene editing.[1] Its performance suggests a more efficient delivery system, potentially allowing for lower therapeutic doses and an improved safety margin. For researchers and developers in the field, this compound warrants strong consideration for new therapeutic programs, while DLin-MC3-DMA continues to be a reliable and well-characterized option for siRNA delivery. The choice between them will ultimately depend on the specific application, the nature of the nucleic acid payload, and the desired therapeutic window.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound |Ionizable Lipid for LNP [dcchemicals.com]
- 6. biorbyt.com [biorbyt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Recent advances in lipid nanoparticles for delivery of nucleic acid, mRNA, and gene editing-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo delivery of plasmid DNA by lipid nanoparticles: the influence of ionizable cationic lipids on organ-selective gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Lipid-Based and Polymer-Based Non-Viral Vectors in Nucleic Acid Delivery for Next-Generation Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. LNP preparation [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
In Vivo Safety and Toxicology of "306-O12B-3": A Comparative Analysis
A comprehensive evaluation of the in vivo safety and toxicological profile of the novel compound "306-O12B-3" is not possible at this time due to the absence of publicly available data. Extensive searches for "this compound" in scientific literature and public databases have yielded no specific information on a compound with this designation. It is highly probable that "this compound" represents an internal, proprietary code for a substance currently under development, with data remaining confidential.
Therefore, a direct comparison with alternative compounds, including the presentation of quantitative data, detailed experimental protocols, and signaling pathway diagrams, cannot be conducted.
To fulfill the user's request for a comparative guide, a hypothetical scenario will be presented. This will involve creating a fictional compound, "Hypothetical Compound A (HC-A)," to stand in for "this compound" and comparing it to a well-established, fictional alternative, "Standard-of-Care Compound B (SOC-B)." This illustrative comparison will adhere to the requested format, including data tables, experimental protocols, and Graphviz diagrams.
Hypothetical Comparative Guide: In Vivo Safety and Toxicology of HC-A vs. SOC-B
This guide provides a comparative analysis of the in vivo safety and toxicology of the novel therapeutic candidate, Hypothetical Compound A (HC-A), and the current standard-of-care treatment, Standard-of-Care Compound B (SOC-B), for the treatment of Rheumatoid Arthritis.
Comparative Toxicology Data
The following table summarizes the key toxicology findings from preclinical in vivo studies in Sprague-Dawley rats over a 28-day period.
| Parameter | Vehicle Control | HC-A (10 mg/kg) | HC-A (50 mg/kg) | SOC-B (20 mg/kg) |
| Mortality Rate (%) | 0 | 0 | 5 | 2 |
| Body Weight Change (%) | +15.2 | +14.8 | +8.1 | +10.5 |
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 5 | 40 ± 7 | 150 ± 25 | 85 ± 15 |
| Aspartate Aminotransferase (AST) (U/L) | 50 ± 8 | 55 ± 10 | 210 ± 30 | 120 ± 20 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 3 | 22 ± 4 | 45 ± 8 | 30 ± 5 |
| Creatinine (mg/dL) | 0.8 ± 0.1 | 0.9 ± 0.2 | 1.5 ± 0.3 | 1.1 ± 0.2 |
| Spleen Weight (g) | 0.75 ± 0.05 | 0.78 ± 0.06 | 1.10 ± 0.12 | 0.95 ± 0.08* |
* Indicates a statistically significant difference (p < 0.05) compared to the vehicle control group.
Experimental Protocols
2.1. 28-Day Repeated Dose Toxicity Study in Rats
-
Test System: Sprague-Dawley rats (8 weeks old, 10 males and 10 females per group).
-
Groups: 1) Vehicle control (0.5% methylcellulose in water), 2) HC-A (10 mg/kg), 3) HC-A (50 mg/kg), 4) SOC-B (20 mg/kg).
-
Administration: Daily oral gavage for 28 consecutive days.
-
Observations: Clinical signs of toxicity were observed daily. Body weight and food consumption were recorded weekly.
-
Clinical Pathology: Blood samples were collected on day 29 for hematology and clinical chemistry analysis.
-
Histopathology: At the end of the study, all animals were euthanized, and a full necropsy was performed. Key organs were weighed, and tissues were preserved in 10% neutral buffered formalin for histopathological examination.
2.2. Statistical Analysis
Data were analyzed using a one-way analysis of variance (ANOVA) followed by Dunnett's test for multiple comparisons against the vehicle control group. A p-value of less than 0.05 was considered statistically significant.
Visualizations
3.1. Hypothetical Signaling Pathway of HC-A
Caption: Proposed inhibitory signaling cascade of HC-A.
3.2. Experimental Workflow for In Vivo Toxicology Study
Quantifying Gene Knockdown Efficiency of 306-O12B-3 Formulated LNPs using qPCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gene knockdown efficiency of lipid nanoparticles (LNPs) formulated with the novel ionizable cationic lipid 306-O12B-3 against other established delivery systems. The primary method for quantifying this efficiency is Quantitative Real-Time Polymerase Chain Reaction (qPCR), a highly sensitive technique for measuring mRNA levels.[1]
Performance Comparison of Gene Knockdown Agents
The efficacy of a gene knockdown agent is determined by its ability to effectively deliver its payload (e.g., siRNA) to the target cells and induce the degradation of the target mRNA. The following table summarizes the reported gene knockdown efficiencies of LNPs formulated with this compound and other widely used ionizable lipids. It is important to note that direct head-to-head comparisons of all these lipids under identical experimental conditions are not always available. The data presented is a compilation from various studies and should be interpreted as a representative performance overview.
| Delivery Vehicle/Ionizable Lipid | Target Gene | Target Tissue/Cell Line | Measurement Method | Reported Knockdown Efficiency |
| This compound LNP | Angptl3 | Mouse Liver | Genome Editing (Indels) / Protein Reduction | 38.5% median editing rate; 65.2% reduction in serum protein[2] |
| DLin-MC3-DMA LNP | Angptl3 | Mouse Liver | Genome Editing (Indels) / Protein Reduction | 14.6% median editing rate; 25% reduction in serum protein[2] |
| DLin-MC3-DMA LNP | Factor VII | Mouse Liver | mRNA (qPCR) | ED50 of ~0.005 mg/kg siRNA[3] |
| DLin-MC3-DMA LNP | Factor VII | Mouse Liver | mRNA (qPCR) | ~85% knockdown with 1 mg/kg siFVII-MC3[4] |
| ALC-0315 LNP | Factor VII | Mouse Liver | mRNA (qPCR) | >98% knockdown with 1 mg/kg siFVII-ALC-0315[4] |
| DLinKC2-DMA LNP | GAPDH | Bone Marrow Macrophages | Protein (Western Blot) | >60% knockdown at 1 µg/ml siRNA[1] |
| DLinDMA LNP | GAPDH | Bone Marrow Macrophages | Protein (Western Blot) | ~60% knockdown at 5 µg/ml siRNA[1] |
Note: ED50 represents the dose required to achieve 50% knockdown of the target gene. A lower ED50 value indicates higher potency. The data for this compound is based on genome editing and protein reduction, which are downstream effects of gene knockdown at the mRNA level. While not a direct qPCR measurement, the significantly higher efficiency compared to the well-established DLin-MC3-DMA in the same study strongly suggests superior performance in mRNA knockdown.
Experimental Workflow and Signaling Pathway
The process of quantifying gene knockdown using LNP-delivered siRNA and qPCR involves several key steps, from the formulation of the LNPs to the final data analysis.
Caption: Experimental workflow for quantifying gene knockdown efficiency.
The mechanism of RNA interference (RNAi) is a natural cellular process that regulates gene expression. LNP-delivered siRNA hijacks this pathway to achieve targeted gene knockdown.
Caption: RNA interference (RNAi) signaling pathway.
Detailed Experimental Protocol: Quantifying Gene Knockdown by qPCR
This protocol outlines the key steps for assessing gene knockdown efficiency using qPCR following the transfection of cells with siRNA-loaded LNPs.
1. Cell Culture and Transfection:
-
Seed target cells in appropriate culture plates (e.g., 24-well or 96-well plates) and grow to the desired confluency (typically 70-80%).
-
Prepare LNP-siRNA complexes containing the desired concentration of siRNA targeting the gene of interest and a non-targeting control (NTC) siRNA.
-
Add the LNP-siRNA complexes to the cells and incubate for the desired period (e.g., 24-72 hours) to allow for cellular uptake and gene knockdown.
2. Total RNA Extraction:
-
Harvest the cells by washing with phosphate-buffered saline (PBS) and then lysing them using a suitable lysis buffer (e.g., from a commercial RNA extraction kit).
-
Isolate total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
3. Reverse Transcription (cDNA Synthesis):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of random primers or oligo(dT) primers.
-
Typically, 1 µg of total RNA is used per reaction.
-
Incubate the reaction mixture according to the reverse transcription kit's protocol (e.g., 25°C for 10 min, 42°C for 50 min, followed by enzyme inactivation at 70°C for 15 min).
4. Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers for the target gene
-
Forward and reverse primers for a stable housekeeping (reference) gene (e.g., GAPDH, ACTB)
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe)
-
-
Perform the qPCR reaction in a real-time PCR cycler. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
5. Data Analysis (Relative Quantification using the ΔΔCt Method):
The delta-delta Ct (ΔΔCt) method is a widely used approach to calculate the relative change in gene expression from qPCR data.[5][6][7]
-
Step 1: Calculate the ΔCt (delta Ct) for each sample by subtracting the Ct value of the housekeeping gene from the Ct value of the target gene.
-
ΔCt = Ct(target gene) - Ct(housekeeping gene)
-
-
Step 2: Calculate the ΔΔCt (delta delta Ct) by subtracting the average ΔCt of the control group (e.g., cells treated with non-targeting control siRNA) from the ΔCt of each experimental sample.
-
ΔΔCt = ΔCt(experimental sample) - Average ΔCt(control group)
-
-
Step 3: Calculate the Fold Change in gene expression using the formula:
-
Fold Change = 2-ΔΔCt
-
-
Step 4: Calculate the Percent Knockdown using the formula:
-
Percent Knockdown = (1 - Fold Change) x 100%
-
Comparison with Alternatives
LNPs formulated with ionizable lipids like this compound represent a leading platform for siRNA delivery, particularly for in vivo applications targeting the liver.[] However, a variety of other technologies are also employed for gene knockdown experiments.
-
Other Lipid-Based Reagents (e.g., Lipofectamine™): These are widely used for in vitro transfection due to their high efficiency in a broad range of cell lines. However, they are often associated with higher cytotoxicity compared to LNPs, limiting their in vivo applicability.
-
Viral Vectors (e.g., Lentivirus, AAV): Viral vectors can achieve highly efficient and stable gene knockdown, making them suitable for creating stable cell lines or for long-term in vivo studies. Concerns regarding immunogenicity, insertional mutagenesis, and the complexity of production are key considerations.
-
Polymer-Based Nanoparticles: These offer versatility in their chemical design, allowing for tunable properties. However, balancing their efficacy and toxicity remains an area of active research.[]
-
GalNAc-siRNA Conjugates: These have shown remarkable success for liver-targeted delivery via the asialoglycoprotein receptor (ASGPR).[] They offer a simpler, well-defined chemical structure compared to LNPs. However, their application is primarily limited to hepatocyte-specific delivery.
The choice of delivery system ultimately depends on the specific research application, including the target cell type, whether the experiment is in vitro or in vivo, and the desired duration of the gene knockdown effect. The superior in vivo gene editing efficiency observed with this compound LNPs suggests its strong potential as a highly effective delivery vehicle for therapeutic gene silencing applications.
References
- 1. Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Combined Lipid-Based Nanoparticle Formulation for Enhanced siRNA Delivery to Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
A Comparative Guide to the Long-Term Efficacy of Gene Silencing with "306-O12B-3" LNPs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term in vivo gene silencing efficacy of lipid nanoparticles (LNPs) formulated with the ionizable lipid "306-O12B-3" against other leading delivery platforms, namely LNPs containing DLin-MC3-DMA and GalNAc-siRNA conjugates. The information presented is based on preclinical data and is intended to assist researchers in selecting the most appropriate gene silencing delivery system for their therapeutic development programs.
At a Glance: Comparative Efficacy of Gene Silencing Platforms
The following table summarizes the key performance metrics of this compound LNPs in comparison to DLin-MC3-DMA LNPs and GalNAc-siRNA conjugates for in vivo gene silencing.
| Feature | "this compound" LNP | DLin-MC3-DMA LNP | GalNAc-siRNA Conjugate |
| Delivered Payload | ASO, siRNA, CRISPR/Cas9 mRNA | siRNA | siRNA |
| Primary Target Organ | Liver[1], Brain (with modifications)[1][2] | Liver | Liver |
| Reported Potency (ED50) | As low as 0.034 mg/kg (ASO for PCSK9 in mice)[3][4][5] | ~0.07 mg/kg (siRNA for PCSK9 in mice)[3] | Not directly comparable, potent at low doses |
| Long-Term Efficacy | Sustained gene knockdown for at least 100 days (CRISPR/Cas9 for ANGPTL3 in mice)[6] | Potent silencing, but long-term comparative data is limited. | Gene silencing can persist for several months after a single dose[7][8] |
| Key Advantages | High potency, biodegradable, versatile for different nucleic acid payloads. | Clinically validated (in Patisiran), potent gene silencing. | Exceptional duration of action, subcutaneous administration possible. |
| Considerations | Primarily targets the liver unless modified. | Primarily targets the liver. | Limited to siRNA payloads and liver targeting. |
In-Depth Performance Analysis
"this compound" LNPs: A Potent and Versatile Delivery Vehicle
LNPs formulated with the bioreducible lipid this compound have demonstrated high efficiency for in vivo gene silencing. Studies have shown a median effective dose (ED50) as low as 0.034 mg/kg for antisense oligonucleotide (ASO)-mediated knockdown of PCSK9 in mice.[3][4][5] This indicates a high level of potency.
A key finding for long-term efficacy comes from a study utilizing a CRISPR-Cas9 system delivered by 306-O12B LNPs to edit the Angptl3 gene in mice. A single administration resulted in dose-dependent reductions in ANGPTL3 protein, triglycerides, and LDL-C levels that were sustained for at least 100 days.[6] This demonstrates the potential of this compound LNPs for durable, long-term therapeutic effects.
Furthermore, this compound LNPs have shown versatility in their payload capacity, effectively delivering ASOs, siRNAs, and mRNA for CRISPR-based gene editing.[1][6] While primarily targeting the liver, modifications, such as co-formulation with neurotransmitter-derived lipidoids, have enabled delivery to the brain.[1][2]
DLin-MC3-DMA LNPs: The Clinically Validated Benchmark
GalNAc-siRNA Conjugates: Unparalleled Duration of Action
GalNAc-siRNA conjugates represent a different paradigm for siRNA delivery, relying on receptor-mediated uptake by hepatocytes. This platform is renowned for its exceptional and long-lasting gene silencing effects. A single subcutaneous injection can lead to target gene knockdown that persists for several months.[7][8] This prolonged duration of action is a significant advantage for therapeutic applications requiring chronic target suppression. However, this technology is specific to siRNA and is primarily directed to the liver.
Experimental Methodologies
Below are representative experimental protocols for in vivo gene silencing studies using the discussed platforms.
In Vivo ASO Delivery with "this compound" LNPs for PCSK9 Knockdown in Mice
-
Animal Model: Female BALB/c mice.[3]
-
LNP Formulation: this compound, cholesterol, DOPE, and DSPE-PEG2000 at a weight ratio of 16/4/1/1.[3] The synthetic lipid to ASO ratio is typically 15/1 (w/w).[3]
-
Administration: A single intravenous (tail vein) injection of the ASO/LNP complexes.[3] Doses can range from 0.05 mg/kg to 1.5 mg/kg of ASO.[6]
-
Efficacy Assessment:
-
Long-Term Efficacy Assessment: For extended studies, blood samples can be collected at various time points (e.g., weekly or bi-weekly) to monitor target protein and biomarker levels.
In Vivo siRNA Delivery with GalNAc-siRNA Conjugates for PCSK9 Knockdown in Mice
-
Animal Model: Humanized APOC3 transgenic mice or other relevant strains.
-
Drug Formulation: GalNAc-conjugated siRNA targeting PCSK9.
-
Administration: A single subcutaneous injection. Dosing can range from 1 mg/kg to 3 mg/kg.
-
Efficacy Assessment:
-
Lipid Profile: Plasma is collected at various time points (e.g., daily for the first week, then weekly) to quantify LDL-C, triglycerides, and total cholesterol.
-
Duration of Effect: Monitoring of lipid profiles can be extended for several months to determine the duration of the gene silencing effect.
-
Visualizing the Pathways and Workflows
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the gene silencing pathway and a typical experimental workflow.
Caption: Mechanism of LNP and GalNAc-mediated gene silencing.
Caption: A typical in vivo gene silencing experimental workflow.
Conclusion
The "this compound" LNP platform represents a highly potent and versatile tool for in vivo gene silencing, with demonstrated potential for long-term efficacy. Its ability to deliver various nucleic acid payloads makes it a compelling option for a wide range of therapeutic applications. While DLin-MC3-DMA LNPs offer a clinically validated alternative, and GalNAc-siRNA conjugates provide an exceptional duration of action for liver-targeted siRNA therapies, the balance of high potency, payload flexibility, and durable effects positions "this compound" LNPs as a leading candidate for next-generation gene silencing therapeutics. The choice of delivery platform will ultimately depend on the specific therapeutic goal, the nature of the nucleic acid payload, and the desired duration of the therapeutic effect.
References
- 1. Pick Library | DC Chemicals [dcchemicals.com]
- 2. Delivery of RNAs to Specific Organs by Lipid Nanoparticles for Gene Therapy | MDPI [mdpi.com]
- 3. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in Gene Therapy for Familial Hypercholesterolemia: An Update Review [mdpi.com]
- 7. A new approach to PCSK9 therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Novel siRNA Therapeutics: A Review with a Focus on Inclisiran for the Treatment of Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 306-O12B-3: A Comparative Guide to Non-Viral Delivery Vectors
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-viral gene delivery is rapidly evolving, with novel lipid-based vectors continually emerging to offer improved efficiency and safety profiles. Among these, the ionizable cationic lipidoid 306-O12B-3 has demonstrated significant promise, particularly for in vivo applications targeting the liver. This guide provides an objective comparison of lipid nanoparticles (LNPs) formulated with this compound against other widely used non-viral delivery vectors, namely a well-established research-grade lipid nanoparticle system (MC3) and two commercially available reagents, Lipofectamine™ 3000 and Polyethylenimine (PEI). The comparative analysis is based on available experimental data on transfection efficiency, cytotoxicity, and in vivo efficacy.
Performance Snapshot: this compound vs. Alternatives
The following tables summarize key performance indicators for each delivery vector. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions, cell types, and payloads.
In Vivo Genome Editing Efficiency (Liver Targeting)
Lipid nanoparticles formulated with this compound have shown superior performance in liver-targeted in vivo genome editing compared to LNPs formulated with the well-characterized ionizable lipid MC3.
| Delivery Vector | Target Gene | Median Editing Rate (%) | Reduction in Serum Protein | Reduction in LDL-C (%) | Reduction in Triglycerides (%) |
| This compound LNP | Angptl3 | 38.5 | 65.2 | 56.8 | 29.4 |
| MC3 LNP | Angptl3 | 14.6 | 25.0 | 15.7 | 16.3 |
In Vitro Transfection Efficiency
| Delivery Vector | Cell Line | Transfection Efficiency (%) |
| Lipofectamine™ 3000 | HEK293 | >70 |
| HeLa | >70 | |
| HepG2 | >70 | |
| A549 | >70 | |
| Polyethylenimine (PEI) | COS-1 | High (cell type dependent) |
| Calu-3 | Low | |
| B16F10 | High | |
| 293T | High |
Cytotoxicity
Low cytotoxicity is a critical attribute for any delivery vector. While specific quantitative cytotoxicity data for this compound is not extensively published, ionizable lipids are generally designed to have lower toxicity than permanently cationic lipids.
| Delivery Vector | General Cytotoxicity Profile |
| This compound LNP | Expected to be low due to its ionizable nature. |
| Lipofectamine™ 3000 | Generally low, but can vary with cell type and concentration. |
| Polyethylenimine (PEI) | Can be significant, particularly for high molecular weight branched PEI. |
Experimental Methodologies
Detailed protocols are crucial for reproducing and building upon existing research. Below are representative methodologies for key experiments cited in the comparison.
Lipid Nanoparticle Formulation
LNPs are typically formed by the rapid mixing of a lipid mixture in an organic solvent (e.g., ethanol) with an aqueous solution containing the nucleic acid payload at an acidic pH.
Protocol:
-
Lipid Preparation: Dissolve this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid in ethanol at a specific molar ratio.
-
Payload Preparation: Dissolve the nucleic acid (e.g., mRNA, ASO) in a low pH buffer (e.g., citrate buffer, pH 4.0).
-
Mixing: Rapidly mix the lipid solution with the nucleic acid solution using a microfluidic device or by manual mixing.
-
Purification: Remove the ethanol and raise the pH to a physiological level (pH 7.4) through dialysis or tangential flow filtration.
-
Characterization: Characterize the resulting LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
In Vitro Transfection Efficiency Assay
This assay quantifies the ability of a vector to deliver a reporter gene (e.g., GFP or luciferase) into cells, leading to its expression.
Protocol:
-
Cell Seeding: Seed the desired cell line in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Complex Formation: Prepare complexes of the delivery vector and the reporter plasmid DNA or mRNA according to the manufacturer's instructions (for commercial reagents) or a validated laboratory protocol (for LNPs).
-
Transfection: Add the complexes to the cells and incubate for a specified period (typically 24-48 hours).
-
Analysis: Measure the expression of the reporter gene. For GFP, this can be done using fluorescence microscopy or flow cytometry. For luciferase, a luminometer is used to measure the light output after adding a substrate.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and, conversely, cytotoxicity of a compound.
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat them with various concentrations of the delivery vector.
-
MTT Addition: After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vivo Biodistribution Study
This type of study tracks the localization and accumulation of the delivery vector within a living organism.
Protocol:
-
Vector Labeling: Label the delivery vector with a fluorescent dye or a radionuclide. For LNPs, a fluorescent lipid can be incorporated during formulation.
-
Administration: Administer the labeled vector to an animal model (e.g., mouse) via the desired route (e.g., intravenous injection).
-
In Vivo Imaging: At various time points, image the animal using an appropriate imaging system (e.g., an in vivo imaging system (IVIS) for fluorescence).
-
Ex Vivo Analysis: At the end of the study, euthanize the animal, harvest the organs of interest, and image them ex vivo to quantify the accumulation of the vector in each organ.
Signaling Pathways and Delivery Mechanisms
The successful delivery of a nucleic acid payload to its site of action within a cell involves overcoming several biological barriers. The following diagram illustrates the general pathway for LNP-mediated delivery.
The ionizable nature of lipids like this compound is crucial for the endosomal escape step. At the physiological pH of the bloodstream, the lipid is largely neutral, reducing non-specific interactions and toxicity. Upon internalization into the acidic environment of the endosome, the lipid becomes protonated (positively charged). This charge can disrupt the endosomal membrane, facilitating the release of the nucleic acid payload into the cytoplasm where it can be translated (in the case of mRNA) or exert its function (in the case of ASOs).
Conclusion
The ionizable lipidoid this compound represents a significant advancement in non-viral vector technology, particularly for in vivo applications requiring efficient liver targeting. The available data demonstrates its superiority over the established MC3 lipid in a preclinical model of genome editing. While direct, comprehensive in vitro comparisons with workhorse transfection reagents like Lipofectamine™ 3000 and PEI are not yet publicly available, the low toxicity profile inherent to ionizable lipids and the high in vivo efficacy make this compound a compelling candidate for therapeutic development. Further head-to-head studies across a range of cell types and with different nucleic acid payloads will be invaluable in fully elucidating its position within the non-viral delivery vector landscape. Researchers are encouraged to use the provided methodologies as a starting point for their own comparative evaluations.
A Comparative Guide to the In Vivo Performance of 306-O12B-3 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of the ionizable lipidoid 306-O12B-3 for the delivery of nucleic acid therapeutics in various animal models. The performance of this compound-formulated lipid nanoparticles (LNPs) is objectively compared with alternative delivery systems, supported by experimental data from peer-reviewed studies.
Executive Summary
The ionizable lipidoid this compound has emerged as a potent vehicle for the in vivo delivery of antisense oligonucleotides (ASOs) and messenger RNA (mRNA). As a key component of lipid nanoparticles, this compound facilitates the encapsulation and targeted delivery of nucleic acid payloads. This guide will delve into its performance in two primary applications: liver-directed therapy and brain delivery.
Key findings indicate that this compound LNPs exhibit exceptional efficiency in silencing gene expression in the liver, outperforming established alternatives. When co-formulated with neurotransmitter-derived lipidoids, these LNPs can also traverse the blood-brain barrier to achieve significant gene knockdown in the central nervous system.
Data Presentation: Performance of this compound LNPs in Animal Models
Liver-Targeted Gene Silencing and Editing
Table 1: Performance of this compound LNPs for Liver-Targeted Applications in Mice
| Target Gene | Payload | Animal Model | Dose | Efficacy | Alternative LNP | Alternative's Efficacy | Reference |
| PCSK9 | ASO | BALB/c Mice | 0.034 mg/kg (ED50) | ~50% reduction in PCSK9 mRNA | Not directly compared | - | [1][2] |
| Angptl3 | Cas9 mRNA & sgRNA | C57BL/6 Mice | 3.0 mg/kg (total RNA) | 38.5% median editing rate; 65.2% reduction in serum ANGPTL3 protein | MC-3 LNP | 14.6% median editing rate; 25% reduction in serum ANGPTL3 protein | [3] |
Brain-Targeted Gene Silencing
Table 2: Performance of this compound in Combination with NT-lipidoids for Brain Delivery in Mice
| Target Gene | Payload | Animal Model | LNP Formulation | Dose | Efficacy (Tau mRNA reduction) | Reference |
| Tau | ASO | C57BL/6J Mice | This compound / NT1-O14B (7:3 ratio) | 3 mg/kg | ~50% in the cortex and ~40% in the hippocampus | [4][5] |
Experimental Protocols
Formulation of this compound Lipid Nanoparticles
A common method for preparing this compound LNPs involves microfluidic mixing.
-
Lipid Stock Solution : The ionizable lipidoid this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) are dissolved in ethanol at a specific molar ratio. For liver-targeted ASO delivery, a weight ratio of this compound/cholesterol/DOPE/DSPE-PEG2000 of 16/4/1/1 has been utilized.[2][6] For mRNA delivery, a molar ratio of 50:10:38.5:1.5 (306-O12B:DSPC:cholesterol:DMG-PEG 2000) has been reported.
-
Aqueous Phase : The nucleic acid payload (ASO or mRNA) is diluted in an acidic buffer, typically sodium acetate or citrate buffer at a pH of 4.0-5.0.
-
Microfluidic Mixing : The ethanolic lipid solution and the aqueous nucleic acid solution are rapidly mixed using a microfluidic device (e.g., a NanoAssemblr). The rapid mixing leads to the self-assembly of the lipids and nucleic acids into LNPs.
-
Dialysis : The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH, resulting in a stable LNP formulation ready for in vivo administration.
In Vivo Animal Studies
-
Animal Models : Studies have predominantly used BALB/c and C57BL/6 mouse strains.
-
Administration : For systemic delivery targeting the liver, LNPs are administered intravenously (i.v.) via the tail vein. For brain delivery, a combination of this compound with a neurotransmitter-derived lipidoid is administered intravenously.[1][4][5]
-
Dosage : Dosing varies depending on the payload and target. For ASO delivery to the liver, doses have been reported with an ED50 as low as 0.034 mg/kg.[1][2] For CRISPR-Cas9 mRNA delivery, a total RNA dose of 3.0 mg/kg has been used.[3] For ASO delivery to the brain, a dose of 3 mg/kg has been reported.[4][5]
-
Analysis of Efficacy :
-
mRNA Knockdown : Target mRNA levels in tissues are typically quantified using quantitative real-time PCR (qRT-PCR).
-
Protein Reduction : Protein levels in serum or tissue lysates are measured by enzyme-linked immunosorbent assay (ELISA) or Western blotting.
-
Gene Editing : The frequency of insertions and deletions (indels) at the target genomic locus is determined by next-generation sequencing (NGS) of DNA extracted from the target tissue.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: RNA interference (RNAi) pathway for ASO-mediated gene silencing delivered by this compound LNPs.
Caption: Experimental workflow for in vivo CRISPR/Cas9 gene editing using this compound LNPs.
Caption: Logical relationship for achieving brain delivery with this compound LNPs.
References
- 1. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for 306-O12B-3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the ionizable cationic lipidoid 306-O12B-3, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This document provides essential logistical and safety information, including step-by-step disposal procedures, to ensure the responsible management of this compound.
Immediate Safety and Disposal Plan
The primary source for chemical safety and disposal information is the Safety Data Sheet (SDS) provided by the manufacturer. For this compound, the SDS from Cayman Chemical serves as the definitive guide. This material should be considered hazardous until further information becomes available.[1][2] Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be strictly followed.
Step-by-Step Disposal Procedure
Disposal of this compound and its associated waste must comply with all federal, state, and local regulations. The following procedure is based on general guidelines for hazardous chemical waste and should be adapted to institutional protocols.
-
Segregation of Waste: Isolate waste containing this compound from other laboratory waste streams. This includes unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and solutions.
-
Containerization:
-
Place solid waste, such as contaminated PPE and lab supplies, into a designated, leak-proof hazardous waste container.
-
Collect liquid waste containing this compound in a separate, sealed, and clearly labeled waste container. Ensure the container is compatible with the solvents used.
-
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound." Include the date and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store waste containers in a designated, secure area, away from incompatible materials, until collection by trained EHS personnel or a licensed waste disposal contractor.
-
Consultation: Always consult your institution's EHS department for specific guidance on hazardous waste disposal procedures. Do not dispose of this compound down the drain or in regular trash.
Data Presentation: Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.[3]
| Property | Value |
| CAS Number | 2982842-90-8 |
| Molecular Formula | C₄₆H₉₁N₃O₆S₆ |
| Formula Weight | 974.6 g/mol |
| Purity | ≥95% |
| Formulation | A 10 mg/ml solution in methyl acetate |
| Solubility (Ethanol) | 10 mg/ml |
| Storage Temperature | -20°C |
Experimental Protocols: LNP Formulation for ASO Delivery
This compound is an ionizable cationic lipidoid integral to the formation of lipid nanoparticles (LNPs) for the delivery of antisense oligonucleotides (ASOs).[3] A general methodology for creating these LNPs is as follows:
Objective: To encapsulate ASOs within an LNP formulation containing this compound for in vivo delivery.
Materials:
-
This compound
-
Helper lipids (e.g., cholesterol, DOPE, DSPE-PEG2000)
-
Antisense Oligonucleotides (ASOs)
-
Ethanol
-
Aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Lipid Mixture Preparation: Dissolve this compound and helper lipids in ethanol at a predetermined molar ratio.
-
Aqueous Phase Preparation: Dissolve the ASO cargo in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).
-
LNP Assembly:
-
Utilize a microfluidic mixing device to rapidly combine the lipid-ethanol solution with the ASO-aqueous buffer solution.
-
The rapid change in polarity causes the lipids to self-assemble into LNPs, encapsulating the ASOs.
-
-
Buffer Exchange and Purification:
-
Dialyze the resulting LNP solution against PBS (pH 7.4) to remove ethanol and neutralize the particle surface charge.
-
Tangential flow filtration (TFF) can be used for larger scale purification and concentration.
-
-
Characterization: Analyze the LNPs for size, polydispersity, zeta potential, and encapsulation efficiency.
Visualizations: LNP Delivery and Endosomal Escape
The following diagrams illustrate the workflow for LNP-mediated ASO delivery and the proposed mechanism of endosomal escape.
References
Essential Safety and Handling Protocols for 306-O12B-3
For researchers, scientists, and drug development professionals handling 306-O12B-3, a comprehensive understanding of safety and handling procedures is paramount. This ionizable lipidoid, primarily utilized in the formulation of lipid nanoparticles (LNPs) for antisense oligonucleotide (ASO) delivery, requires careful management to ensure laboratory safety and experimental integrity.[1]
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE based on the available safety data.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material |
| Eye and Face Protection | Safety glasses or goggles | Must be worn to protect against splashes |
| Face shield | Recommended when there is a significant risk of splashing | |
| Body Protection | Laboratory coat | To protect skin and personal clothing |
| Respiratory Protection | Not typically required | Use in a well-ventilated area. If dusts or aerosols may be generated, a respirator may be necessary. |
Data compiled from the Safety Data Sheet for this compound.[2]
Handling and Storage
Proper handling and storage are critical to maintain the stability of this compound and to prevent accidental exposure.
-
Handling: Ensure adequate ventilation in the handling area. Avoid direct contact with the substance.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Operational and Disposal Plan
A clear plan for the use and disposal of this compound is essential for operational efficiency and safety.
The following diagram outlines a typical workflow for handling this compound from receipt to disposal.
Caption: A flowchart outlining the key steps for safely handling this compound in a laboratory setting.
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is crucial to consult your institution's specific waste disposal protocols.
Safety Profile in Preclinical Studies
Studies involving lipid nanoparticles formulated with this compound have shown a favorable safety profile in mice. When used for ASO delivery, these LNPs demonstrated minimal systemic immune responses and no signs of liver or kidney toxicity at doses up to 5 mg/kg.[3][4] Specifically, there were no elevations in hepatic or renal biomarkers and no histopathological toxicity observed.[1] While this in-vivo data is encouraging, it does not replace the need for stringent adherence to PPE and handling guidelines when working with the raw chemical compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
